molecular formula C24H26Cl2N2O2 B1353926 NPS-2143 hydrochloride CAS No. 324523-20-8

NPS-2143 hydrochloride

Katalognummer: B1353926
CAS-Nummer: 324523-20-8
Molekulargewicht: 445.4 g/mol
InChI-Schlüssel: ZEBNDUQLNGYBNL-VEIFNGETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potent, selective Ca2+-sensing receptor antagonist (IC50 = 43 nM). Stimulates parathyroid hormone secretion (EC50 = 41 nM). Shows antihypertensive effects in vivo. Orally active.>

Eigenschaften

IUPAC Name

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBNDUQLNGYBNL-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324523-20-8
Record name NPS-2143 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324523208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 324523-20-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NPS-2143 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U48SZ6EBB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacology of NPS-2143 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

NPS-2143 hydrochloride is a potent and selective, orally active antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant tool in pharmacological research and a potential therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of NPS-2143, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

NPS-2143 functions as a "calcilytic" agent, a negative allosteric modulator of the CaSR.[2][4] The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis.[5] NPS-2143 binds to the transmembrane domain of the CaSR, distinct from the orthosteric calcium-binding site.[6] This allosteric binding inhibits the intracellular signaling cascade typically initiated by the activation of the CaSR by extracellular calcium.[7] The primary consequence of this antagonism in the parathyroid gland is the stimulation of parathyroid hormone (PTH) secretion.[3][8]

The downstream signaling pathways affected by NPS-2143's antagonism of the CaSR are multifaceted. The CaSR couples to several G-proteins, primarily Gαq/11 and Gαi/o. NPS-2143, by inhibiting CaSR activation, modulates these pathways.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2_ext Extracellular Ca²⁺ CaSR CaSR Ca2_ext->CaSR Activates Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi CaSR->Gi Activates NPS2143 NPS-2143 NPS2143->CaSR Antagonizes PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_int ↑ Intracellular Ca²⁺ PTH_Secretion ↓ PTH Secretion Ca2_int->PTH_Secretion ER->Ca2_int Releases Ca²⁺ AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces cAMP->PTH_Secretion NPS2143_effect NPS-2143 Blocks (Stimulates PTH Secretion) NPS2143_effect->PTH_Secretion

CaSR Signaling Pathway and NPS-2143 Inhibition.

Pharmacodynamics

The pharmacodynamic effects of NPS-2143 have been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

NPS-2143 demonstrates potent antagonistic activity at the CaSR in cellular assays.

ParameterCell LineAssayValueReference(s)
IC₅₀ HEK293 cells expressing human CaSRInhibition of cytoplasmic Ca²⁺ increase43 nM[1][3][9]
EC₅₀ Bovine parathyroid cellsStimulation of PTH secretion41 nM[3][8][9]
In Vivo Activity

In vivo studies in animal models have confirmed the calcilytic effects of NPS-2143.

Animal ModelDose and RouteKey FindingsReference(s)
Normal Rats Intravenous infusionRapid and significant increase in plasma PTH levels.[3][9]
Normal Rats 1 mg/kg, i.v.4- to 5-fold increase in plasma PTH levels.[3]
Osteopenic Ovariectomized (OVX) Rats Daily oral administrationSustained increase in plasma PTH and increased bone turnover.[4]

Pharmacokinetics

Limited pharmacokinetic data for NPS-2143 is available from preclinical studies. A notable characteristic is its prolonged half-life.

ParameterSpeciesFindingReference(s)
Half-life RatsAfter oral administration, a prolonged elevation of PTH for over 4 hours was observed, suggesting a long half-life.[4][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Assays

This assay measures the ability of NPS-2143 to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) mediated by CaSR activation.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Transfection (for transient expression): Cells are transfected with a plasmid encoding the human CaSR using a suitable transfection reagent.

  • Assay Procedure:

    • Cells are plated in 96-well plates.

    • After 24-48 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Cells are washed and incubated in a buffer with a basal calcium concentration.

    • NPS-2143 at various concentrations is added to the wells and incubated for a short period.

    • The fluorescence is monitored using a plate reader.

    • An agonist (e.g., a solution with a higher calcium concentration) is added to stimulate the CaSR.

    • The change in fluorescence, indicative of the change in [Ca²⁺]i, is recorded over time.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of NPS-2143.

HEK293_Assay_Workflow A Culture HEK293 cells (with CaSR expression) B Plate cells in 96-well plate A->B C Load with calcium-sensitive dye B->C D Incubate with NPS-2143 C->D E Stimulate with Ca²⁺ agonist D->E F Measure fluorescence change (Intracellular Ca²⁺) E->F G Calculate IC₅₀ F->G

Workflow for CaSR Functional Assay in HEK293 Cells.

This assay assesses the ability of NPS-2143 to stimulate the secretion of PTH from primary parathyroid cells.

  • Cell Preparation:

    • Fresh bovine parathyroid glands are obtained.

    • The glands are minced and subjected to enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension.

    • The dispersed cells are washed and resuspended in a culture medium.

  • Assay Procedure:

    • The parathyroid cells are plated in multi-well plates.

    • Cells are pre-incubated in a medium with a defined calcium concentration.

    • NPS-2143 at various concentrations is added to the wells.

    • The cells are incubated for a specific period (e.g., 1-2 hours).

    • The supernatant (culture medium) is collected.

  • PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA or radioimmunoassay).

  • Data Analysis: The EC₅₀ value is determined by plotting the amount of PTH secreted against the concentration of NPS-2143.

In Vivo Models

This model is used to evaluate the effect of NPS-2143 on bone metabolism in a state of estrogen deficiency, mimicking postmenopausal osteoporosis.

  • Animal Model: Adult female Sprague-Dawley or Wistar rats are used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A bilateral ovariectomy is performed to induce estrogen deficiency. Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries.

  • Drug Administration: After a recovery period and confirmation of osteoporosis development (typically several weeks), NPS-2143 is administered orally on a daily basis. A vehicle control group receives the formulation without the active compound.

  • Endpoint Analysis:

    • Biochemical Markers: Blood samples are collected to measure plasma levels of PTH, calcium, and markers of bone turnover (e.g., alkaline phosphatase, osteocalcin).

    • Bone Mineral Density (BMD): BMD is measured using techniques like dual-energy X-ray absorptiometry (DXA).

    • Histomorphometry: Bones (e.g., femur, tibia) are collected for histological analysis to assess bone structure and cellular activity (osteoblast and osteoclast numbers and activity).

The potential neuroprotective effects of NPS-2143 have been investigated in models of Alzheimer's disease. One common approach involves the administration of amyloid-beta (Aβ) to induce AD-like pathology.

  • Animal Model: Mice or rats are commonly used.

  • Induction of AD-like Pathology: Aβ oligomers or fibrils are administered, typically via intracerebroventricular (ICV) injection, to mimic the amyloid plaques characteristic of AD.

  • Drug Administration: NPS-2143 is administered to the animals, often before or after the Aβ injection, to assess its preventative or therapeutic effects.

  • Endpoint Analysis:

    • Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze or Y-maze to evaluate learning and memory.

    • Biochemical Analysis: Brain tissue is analyzed for levels of Aβ, tau phosphorylation, and markers of neuroinflammation (e.g., cytokines).

    • Histology: Brain sections are examined for the presence of amyloid plaques, neurofibrillary tangles, and neuronal loss.

The anti-inflammatory properties of NPS-2143 have been studied in a mouse model of acute lung injury.

  • Animal Model: Mice (e.g., C57BL/6) are used.

  • Induction of ALI: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is administered intratracheally or intranasally to induce a robust inflammatory response in the lungs.

  • Drug Administration: NPS-2143 is typically administered prior to the LPS challenge.

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: The BAL fluid is collected to measure the influx of inflammatory cells (e.g., neutrophils) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Lung Histology: Lung tissue is examined for signs of inflammation, edema, and tissue damage.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a marker of neutrophil infiltration.

Therapeutic Potential

The unique pharmacological profile of NPS-2143 has led to its investigation in several therapeutic areas:

  • Osteoporosis: By stimulating the endogenous pulsatile release of PTH, NPS-2143 has been explored as an anabolic agent for the treatment of osteoporosis.[2][4]

  • Neurodegenerative Diseases: Its ability to modulate CaSR signaling has prompted research into its potential neuroprotective effects in conditions like Alzheimer's disease, where CaSR dysregulation may contribute to pathology.[11][12]

  • Inflammatory Conditions: NPS-2143 has shown anti-inflammatory effects in preclinical models of acute lung injury and asthma, suggesting a role for the CaSR in inflammatory processes.[13][14]

  • Hypoparathyroidism: As a calcilytic, NPS-2143 has the potential to treat hypocalcemia in activating CaSR mutations.[7]

Summary and Future Directions

This compound is a well-characterized and selective antagonist of the Calcium-Sensing Receptor. Its ability to stimulate PTH secretion and modulate CaSR signaling pathways has established it as a valuable research tool and a compound with therapeutic potential across multiple disease areas. Further research is warranted to fully elucidate its clinical utility, particularly concerning its long-term efficacy and safety in chronic conditions. The development of second-generation calcilytics with optimized pharmacokinetic and pharmacodynamic profiles continues to be an active area of investigation.

References

NPS-2143 hydrochloride as a selective calcium-sensing receptor antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NPS-2143 hydrochloride, also known as SB-262470, is a potent and selective antagonist of the calcium-sensing receptor (CaSR).[1][2] As a member of the calcilytic class of compounds, NPS-2143 inhibits the function of the CaSR, leading to a stimulation of parathyroid hormone (PTH) secretion.[1][2] This unique mechanism of action has positioned NPS-2143 as a valuable research tool for investigating the physiological roles of the CaSR and as a potential therapeutic agent for conditions such as osteoporosis.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Mechanism of Action

The calcium-sensing receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[3] NPS-2143 acts as a negative allosteric modulator of the CaSR, binding to the transmembrane domain of the receptor. This binding event antagonizes the receptor's activation by extracellular calcium, thereby inhibiting downstream signaling pathways. The primary consequence of CaSR inhibition in the parathyroid gland is the stimulation of parathyroid hormone (PTH) secretion.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineValue (nM)Reference
IC50 (Inhibition of cytoplasmic Ca2+ increase)HEK293 cells expressing human CaSR43[1]
EC50 (Stimulation of PTH secretion)Bovine parathyroid cells41[1]
EC50 (Stimulation of PTH secretion)Bovine parathyroid cells39[3]

Table 2: In Vivo Effects of this compound in Rats

ParameterDosingEffectReference
Plasma PTH Levels Intravenous infusionRapid and large increase[1]
Plasma PTH Levels Daily oral administration (osteopenic OVX rats)Sustained increase[3]
Bone Turnover Daily oral administration (osteopenic OVX rats)Dramatic increase[3]
Bone Mineral Density Daily oral administration (osteopenic OVX rats)No net change[3]

Experimental Protocols

Cell Culture and Transfection of HEK293 Cells for CaSR Expression

This protocol describes the culture of Human Embryonic Kidney (HEK293) cells and their transient transfection for the expression of the human calcium-sensing receptor.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Plasmid DNA encoding human CaSR

  • Transfection reagent (e.g., Lipofectamine)

  • 6-well culture plates

Procedure:

  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: The day before transfection, seed the HEK293 cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.

    • Add the complexes to the cells in fresh, serum-free media.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

    • After the incubation period, replace the transfection medium with complete growth medium.

  • Expression: Allow the cells to express the CaSR for 24-48 hours before proceeding with subsequent assays.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium concentration ([Ca2+]i) in CaSR-expressing HEK293 cells using the fluorescent indicator Fura-2 AM.

Materials:

  • CaSR-expressing HEK293 cells (from Protocol 1)

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound

  • CaSR agonist (e.g., CaCl2)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Plating: Seed CaSR-expressing HEK293 cells onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid in dispersion.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.

  • Compound Addition: Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at an emission wavelength of ~510 nm with excitation wavelengths of ~340 nm and ~380 nm.

    • After establishing a baseline reading, add a CaSR agonist (e.g., CaCl2) to stimulate an increase in [Ca2+]i.

    • Continue to record the fluorescence ratio (340/380 nm) over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium response by NPS-2143 to determine its IC50 value.

PTH Secretion Assay from Dispersed Bovine Parathyroid Cells

This protocol describes the isolation of bovine parathyroid cells and the subsequent assay to measure PTH secretion in response to NPS-2143.

Materials:

  • Fresh bovine parathyroid glands

  • Collagenase (Type I)

  • Deoxyribonuclease I (DNase I)

  • HEPES-buffered medium

  • This compound

  • Bovine PTH ELISA kit

Procedure:

  • Cell Isolation:

    • Aseptically obtain fresh bovine parathyroid glands.

    • Mince the tissue into small fragments.

    • Digest the minced tissue with a solution containing collagenase and DNase I in HEPES-buffered medium at 37°C with gentle agitation for 60-90 minutes.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Wash the dispersed cells by centrifugation and resuspend them in fresh medium.

  • Cell Plating and Treatment:

    • Plate the isolated parathyroid cells in multi-well plates.

    • Pre-incubate the cells in low-calcium medium to establish a baseline PTH secretion rate.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 1-3 hours).

  • Sample Collection: After the treatment period, collect the supernatant from each well.

  • PTH Measurement:

    • Quantify the concentration of PTH in the collected supernatants using a commercially available bovine PTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PTH concentration as a function of the NPS-2143 concentration to determine the EC50 value for PTH secretion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating NPS-2143.

CaSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca2_ext Extracellular Ca²⁺ CaSR CaSR Ca2_ext->CaSR Activates NPS2143 NPS-2143 NPS2143->CaSR Inhibits Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi/o CaSR->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_intra Intracellular Ca²⁺ (Increase) ER->Ca2_intra Releases Ca²⁺ PTH_Secretion PTH Secretion (Inhibition) Ca2_intra->PTH_Secretion Inhibits MAPK MAPK Pathway PKC->MAPK AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP (Decrease) AC->cAMP Produces cAMP->PTH_Secretion Regulates

Caption: CaSR Signaling Pathway and the inhibitory action of NPS-2143.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_culture 1. Cell Culture (e.g., HEK293 expressing CaSR) calcium_assay 2. Intracellular Calcium Assay (Fura-2 AM) cell_culture->calcium_assay pth_assay 3. PTH Secretion Assay (Bovine Parathyroid Cells) cell_culture->pth_assay data_analysis_vitro 4. Data Analysis (IC₅₀ / EC₅₀ Determination) calcium_assay->data_analysis_vitro pth_assay->data_analysis_vitro animal_model 5. Animal Model (e.g., Rats) data_analysis_vitro->animal_model Proceed to in vivo compound_admin 6. NPS-2143 Administration (Oral or IV) animal_model->compound_admin sample_collection 7. Sample Collection (Blood) compound_admin->sample_collection biochemical_analysis 8. Biochemical Analysis (Plasma PTH, Calcium) sample_collection->biochemical_analysis data_analysis_vivo 9. Data Analysis (Pharmacodynamic Effects) biochemical_analysis->data_analysis_vivo

Caption: Experimental workflow for evaluating NPS-2143.

Conclusion

This compound is a well-characterized and selective antagonist of the calcium-sensing receptor. Its ability to potently inhibit CaSR function and stimulate PTH secretion makes it an invaluable tool for researchers studying calcium homeostasis and a promising lead compound for the development of novel therapeutics for bone disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with this important calcilytic agent.

References

In Vitro Characterization of NPS-2143 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a critical role in calcium homeostasis.[1][2][3][4] As a "calcilytic" agent, NPS-2143 inhibits the function of the CaSR, leading to a stimulation of parathyroid hormone (PTH) secretion.[3][5] This technical guide provides a comprehensive overview of the in vitro characterization of NPS-2143, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its evaluation.

Mechanism of Action

NPS-2143 acts as a negative allosteric modulator of the CaSR.[6] It binds to the transmembrane domain of the receptor, distinct from the orthosteric binding site for extracellular calcium (Ca²⁺o).[6] This allosteric binding inhibits the intracellular signaling cascade that is normally initiated by Ca²⁺o binding. The primary consequence of CaSR activation is the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent mobilization of intracellular calcium ([Ca²⁺]i).[1][6] CaSR activation also inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) formation.[1][2] By antagonizing the CaSR, NPS-2143 blocks these downstream signaling events, effectively preventing the cellular responses to elevated extracellular calcium.[1][2]

Quantitative Pharmacological Data

The in vitro potency and efficacy of NPS-2143 have been determined in various cellular assays. The following tables summarize the key quantitative data for this compound.

ParameterCell LineValueReference
IC₅₀ (Inhibition of [Ca²⁺]i mobilization)HEK 293 cells expressing human CaSR43 nM[1][2]
EC₅₀ (Stimulation of PTH secretion)Bovine parathyroid cells41 nM[1][2]

Table 1: Potency of this compound in Functional Assays

ParameterValueReference
Molecular Weight445.38 g/mol [4]
FormulaC₂₄H₂₅ClN₂O₂・HCl[4]
Solubility (DMSO)82 mg/mL (200.52 mM)[2]
Solubility (Water)Insoluble[2]
Solubility (Ethanol)Insoluble[2]

Table 2: Physicochemical Properties of this compound

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Calcium-Sensing Receptor and a typical experimental workflow for characterizing a CaSR antagonist like NPS-2143.

cluster_membrane Plasma Membrane CaSR CaSR PLC PLC CaSR->PLC Activates AC Adenylyl Cyclase CaSR->AC Inhibits IP3 IP₃ PLC->IP3 Produces cAMP ↓ cAMP AC->cAMP Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Activates NPS2143 NPS-2143 NPS2143->CaSR Inhibits Ca_i ↑ [Ca²⁺]i IP3->Ca_i PTH_secretion ↓ PTH Secretion Ca_i->PTH_secretion cAMP->PTH_secretion cluster_cell_culture Cell Culture & Transfection cluster_assay Intracellular Calcium Assay cluster_data_analysis Data Analysis HEK293 HEK 293 Cells Transfection Transfect with hCaSR plasmid HEK293->Transfection Dye_Loading Load with Fluo-4 AM Transfection->Dye_Loading Wash Wash cells Dye_Loading->Wash Add_Compound Add NPS-2143 Wash->Add_Compound Add_Agonist Add Extracellular Ca²⁺ Add_Compound->Add_Agonist Measure_Fluorescence Measure Fluorescence (FlexStation or similar) Add_Agonist->Measure_Fluorescence CR_Curve Generate Concentration- Response Curve Measure_Fluorescence->CR_Curve IC50 Calculate IC₅₀ CR_Curve->IC50

References

Investigating the Calcilytic Effects of NPS-2143 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant tool in the study of calcium homeostasis and a potential therapeutic agent.[1][2] As a member of the "calcilytic" class of drugs, NPS-2143 effectively blocks the action of extracellular calcium on the CaSR, leading to a cascade of physiological responses, most notably the stimulation of parathyroid hormone (PTH) secretion.[1][3] This technical guide provides an in-depth overview of the core calcilytic effects of NPS-2143, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Mechanism of Action

NPS-2143 functions as a negative allosteric modulator of the CaSR.[4][5] The CaSR, a G-protein coupled receptor, plays a crucial role in regulating systemic calcium levels by sensing extracellular calcium concentrations and modulating PTH release from the parathyroid glands.[6] When extracellular calcium levels are high, the CaSR is activated, which in turn inhibits PTH secretion. NPS-2143 binds to the transmembrane domain of the CaSR, preventing its activation by extracellular calcium.[5][7] This antagonism of the CaSR removes the inhibitory signal on the parathyroid glands, resulting in a rapid and significant increase in PTH secretion.[2] The elevated PTH levels then act on bone and kidney to increase serum calcium concentrations.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.

Table 1: In Vitro Efficacy of NPS-2143

ParameterCell Line/SystemValueReference(s)
IC50 (Inhibition of Ca2+-induced cytoplasmic Ca2+ increase)HEK 293 cells expressing human CaSR43 nM[2][8][9]
EC50 (Stimulation of PTH secretion)Bovine parathyroid cells39 nM - 41 nM[2][8][9][10]
IC50 (Inhibition of fetal rat long bone resorption)Fetal rat long bone assay11.3 ± 3.0 μmol/L[10]
IC50 (Inhibition of cell proliferation)MDA-MB-231 breast cancer cells4.08 μM[11]
IC50 (Inhibition of cell proliferation)MCF-7 breast cancer cells5.71 μM[11]

Table 2: In Vivo Effects of NPS-2143 in Rats

ParameterRoute of AdministrationDoseEffectReference(s)
Plasma PTH Levels Intravenous infusion-Rapid and large increase[2]
Plasma PTH Levels Oral100 μmol/kg (daily for 8 weeks)Sustained increase[10]
Plasma PTH Levels --4- to 5-fold increase[8][9]
Bone Mineral Density (BMD) Oral100 μmol/kg (daily for 8 weeks)No net change in osteopenic ovariectomized rats[10]
Bone Turnover Oral100 μmol/kg (daily for 8 weeks)Dramatic increase[10]
Mean Arterial Blood Pressure Intravenous1 mg/kgMarked increase in normotensive rats[8][9]
Plasma Half-life Oral-Approximately 8 hours[4]

Key Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol is designed to determine the inhibitory effect of NPS-2143 on the CaSR-mediated increase in intracellular calcium.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human parathyroid Ca2+ receptor are cultured in appropriate media.[10]

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.[11]

  • Cell Loading: The cultured cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Cells are incubated with varying concentrations of NPS-2143 or vehicle control.

    • The baseline fluorescence is measured.

    • An agonist, such as extracellular Ca2+, is added to stimulate the CaSR.

    • The change in fluorescence, corresponding to the increase in intracellular Ca2+, is measured using a fluorometric imaging plate reader.

  • Data Analysis: The IC50 value, the concentration of NPS-2143 that inhibits 50% of the maximal response to the agonist, is calculated from the dose-response curve.[4]

In Vitro Parathyroid Hormone (PTH) Secretion Assay

This protocol assesses the ability of NPS-2143 to stimulate PTH secretion from parathyroid cells.

  • Cell Preparation: Bovine parathyroid cells are isolated and prepared for culture.[2]

  • Compound Incubation: The cells are incubated with various concentrations of this compound or a vehicle control for a defined period.[2][10]

  • Sample Collection: The cell culture supernatant is collected.

  • PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA).

  • Data Analysis: The EC50 value, the concentration of NPS-2143 that produces 50% of the maximal PTH secretion, is determined from the dose-response curve.[10]

In Vivo Studies in Rodent Models

These protocols are used to evaluate the physiological effects of NPS-2143 in living organisms.

  • Animal Model: Ovariectomized (OVX) rats are often used as a model for postmenopausal osteoporosis.[10] Normotensive rats can be used to assess cardiovascular effects.[8][9]

  • Drug Administration: NPS-2143 can be administered via various routes, including oral gavage or intravenous infusion.[2][10] For chronic studies, daily administration is common.[10]

  • Sample Collection: Blood samples are collected at various time points to measure plasma PTH and calcium levels.[10][12]

  • Bone Analysis: For osteoporosis studies, bone mineral density (BMD) is measured using techniques like dual-energy X-ray absorptiometry (DEXA). Histomorphometric analysis of bone sections can be performed to assess bone turnover markers.[10]

  • Data Analysis: Statistical analysis is performed to compare the effects of NPS-2143 treatment with a vehicle control group.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathway affected by NPS-2143 and a typical experimental workflow for its in vitro characterization.

Calcilytic_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Parathyroid_Cell Parathyroid Cell Ca2_ext Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca2_ext->CaSR Activates G_protein G-protein CaSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3 IP₃ PLC->IP3 Ca2_int Intracellular Ca²⁺ Release IP3->Ca2_int PTH_secretion PTH Secretion (Inhibited) Ca2_int->PTH_secretion Inhibits PTH_vesicle PTH Vesicle PTH_vesicle->PTH_secretion NPS2143 NPS-2143 NPS2143->CaSR Antagonizes

Caption: Mechanism of NPS-2143 action on the parathyroid cell.

Experimental_Workflow_In_Vitro start Start: In Vitro Characterization cell_culture Culture HEK293 cells expressing human CaSR start->cell_culture compound_prep Prepare serial dilutions of NPS-2143 start->compound_prep assay_setup Incubate cells with NPS-2143 and Ca²⁺ agonist cell_culture->assay_setup compound_prep->assay_setup measurement Measure intracellular Ca²⁺ (Fluorescence) assay_setup->measurement data_analysis Analyze dose-response curve measurement->data_analysis ic50 Determine IC₅₀ value data_analysis->ic50 end End: Quantify Potency ic50->end

Caption: Workflow for in vitro characterization of NPS-2143.

Conclusion

This compound serves as a foundational tool for understanding the physiological roles of the Calcium-Sensing Receptor. Its ability to potently and selectively antagonize the CaSR, thereby stimulating PTH secretion, has been instrumental in elucidating the intricate mechanisms of calcium homeostasis. While initial investigations explored its potential as an anabolic agent for osteoporosis, the sustained elevation of PTH observed with NPS-2143 did not lead to a net increase in bone mineral density in preclinical models.[4][10] Nevertheless, the data gathered from studies on NPS-2143 continue to inform the development of new calcilytic compounds with potentially more favorable pharmacokinetic profiles for therapeutic applications.[4][6] This guide provides a comprehensive technical overview to support further research and development in this critical area of pharmacology.

References

An In-depth Technical Guide to NPS-2143 Hydrochloride: A Calcilytic Agent for the Stimulation of Parathyroid Hormone Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant research tool and a potential therapeutic agent.[1][2] As a member of the "calcilytic" class of compounds, NPS-2143 effectively blocks the inhibitory action of extracellular calcium on parathyroid cells, leading to a robust stimulation of parathyroid hormone (PTH) secretion.[1][2] This technical guide provides a comprehensive overview of NPS-2143, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols for its study. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz, offer a clear visual representation of the scientific principles and methodologies discussed.

Core Concepts: The Calcium-Sensing Receptor and Calcilytics

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[3][4] Primarily expressed in the parathyroid glands and kidneys, the CaSR detects fluctuations in extracellular calcium levels.[3][5] Activation of the CaSR by increased extracellular calcium initiates a signaling cascade that inhibits the secretion of PTH.[3]

Calcilytics are a class of drugs that act as CaSR antagonists.[1] By binding to the CaSR, they prevent its activation by extracellular calcium, thereby "tricking" the parathyroid gland into sensing a low-calcium environment. This leads to an increase in the synthesis and secretion of PTH. NPS-2143 is a first-generation, orally active calcilytic agent that has been instrumental in the study of CaSR function and the potential therapeutic applications of PTH stimulation, such as in osteoporosis.[1]

Mechanism of Action of this compound

This compound is a negative allosteric modulator of the CaSR. It binds to the transmembrane domain of the receptor, inducing a conformational change that prevents its activation by extracellular calcium ions.[6] This antagonism blocks the downstream signaling pathways normally initiated by CaSR activation, which include the activation of Gq/11 and Gi/o G-proteins.[4][7]

The inhibition of Gq/11-mediated signaling prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This leads to a decrease in intracellular calcium mobilization, a key signal for the inhibition of PTH secretion.[8] By disrupting this inhibitory signal, NPS-2143 leads to a significant and dose-dependent stimulation of PTH release from the parathyroid glands.[2][9]

Mechanism of Action of NPS-2143 cluster_membrane Parathyroid Cell Membrane CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP₃ PLC->IP3 Produces ExtracellularCa Extracellular Ca²⁺ ExtracellularCa->CaSR Activates NPS2143 NPS-2143 NPS2143->CaSR Antagonizes StimulatePTH Stimulation of PTH Secretion NPS2143->StimulatePTH IntracellularCa ↑ Intracellular Ca²⁺ IP3->IntracellularCa Leads to InhibitPTH Inhibition of PTH Secretion IntracellularCa->InhibitPTH

NPS-2143 antagonizes the CaSR, stimulating PTH secretion.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of NPS-2143

AssayCell Line/TissueParameterValue (nM)Reference
CaSR AntagonismHEK293 cells expressing human CaSRIC₅₀43[2][9][10]
PTH Secretion StimulationBovine parathyroid cellsEC₅₀39-41[2][9][10][11]
Ca²⁺-induced Intracellular Ca²⁺ Influx InhibitionRecombinant CaR in HEK-293 cellsIC₅₀~50[12]

Table 2: In Vivo Effects of NPS-2143 in Rodent Models

SpeciesAdministration RouteDoseEffect on Plasma PTHEffect on Plasma CalciumReference
RatIntravenous1 mg/kgRapid 4- to 5-fold increaseTransient increase[2][9]
Ovariectomized RatOral100 µmol/kg dailySustained increase (>4 hours)Not specified[10][11]
Nuf Mouse (ADH1 model)Intraperitoneal30 mg/kgSignificant increase at 1 hourSignificant increase at 1 and 4 hours[13]

Detailed Experimental Protocols

In Vitro PTH Secretion Assay from Dispersed Bovine Parathyroid Cells

This protocol describes a method to assess the effect of NPS-2143 on PTH secretion from primary bovine parathyroid cells.

Materials:

  • Fresh bovine parathyroid glands

  • HEPES-buffered salt solution (HBSS) with and without calcium

  • Collagenase type I

  • Deoxyribonuclease I (DNase I)

  • Bovine Serum Albumin (BSA)

  • This compound

  • PTH immunoassay kit

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Isolation:

    • Mince fresh bovine parathyroid glands into small fragments.

    • Digest the tissue with collagenase and DNase I in HBSS at 37°C with gentle agitation.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Wash the cells with HBSS containing BSA and resuspend in a defined medium.

  • Cell Plating:

    • Plate the dispersed parathyroid cells in 96-well plates and allow them to adhere.

  • Treatment:

    • Prepare a range of concentrations of this compound in the assay medium.

    • Remove the culture medium from the cells and replace it with the medium containing different concentrations of NPS-2143 or vehicle control.

    • Incubate the plates at 37°C in a CO₂ incubator for a defined period (e.g., 1-4 hours).

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the concentration of PTH in the supernatant using a specific immunoassay (e.g., ELISA or RIA).

  • Data Analysis:

    • Plot the PTH concentration as a function of the NPS-2143 concentration.

    • Calculate the EC₅₀ value, which is the concentration of NPS-2143 that elicits a half-maximal stimulation of PTH secretion.

Experimental Workflow for In Vitro PTH Secretion Assay start Start cell_isolation Isolate Bovine Parathyroid Cells start->cell_isolation cell_plating Plate Cells in 96-well Plates cell_isolation->cell_plating treatment Treat with NPS-2143 (various concentrations) cell_plating->treatment incubation Incubate at 37°C treatment->incubation sample_collection Collect Supernatant incubation->sample_collection pth_assay Measure PTH by Immunoassay sample_collection->pth_assay data_analysis Analyze Data and Calculate EC₅₀ pth_assay->data_analysis end End data_analysis->end Logical Relationships of NPS-2143 Action NPS2143 NPS-2143 Administration CaSR_antagonism CaSR Antagonism in Parathyroid Gland NPS2143->CaSR_antagonism PTH_secretion ↑ PTH Secretion CaSR_antagonism->PTH_secretion Plasma_PTH ↑ Plasma PTH Levels PTH_secretion->Plasma_PTH Bone_effects ↑ Bone Turnover (Anabolic Potential) Plasma_PTH->Bone_effects Kidney_effects ↑ Renal Calcium Reabsorption ↑ Phosphate Excretion Plasma_PTH->Kidney_effects Plasma_Ca ↑ Plasma Calcium Levels Bone_effects->Plasma_Ca Kidney_effects->Plasma_Ca

References

An In-depth Technical Guide to the Upstream and Downstream Targets of NPS-2143 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: NPS-2143 hydrochloride is a potent and selective small-molecule antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] As a member of the "calcilytic" class of drugs, its primary mechanism of action is the allosteric inhibition of the CaSR, a crucial G-protein coupled receptor (GPCR) that maintains systemic calcium homeostasis.[1][3] This antagonism blocks the intracellular signaling cascades normally initiated by extracellular calcium, leading to significant downstream physiological effects. The most prominent of these is the stimulation of parathyroid hormone (PTH) secretion.[2][4] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies associated with NPS-2143, intended for researchers and professionals in drug development.

Upstream Target: The Calcium-Sensing Receptor (CaSR)

The sole direct upstream target of NPS-2143 is the Calcium-Sensing Receptor (CaSR).[3] The CaSR is a class C GPCR that plays a central role in regulating extracellular calcium concentration.[5][6] It is highly expressed in the parathyroid glands and kidneys.[5][6] Upon binding of its endogenous ligand, extracellular calcium (Ca²⁺ₑ), the CaSR undergoes a conformational change that activates intracellular G-protein signaling pathways.[6]

NPS-2143 acts as a negative allosteric modulator, or "calcilytic," by binding to the transmembrane domain of the CaSR.[7] This binding stabilizes the receptor in an inactive conformation, preventing its activation even in the presence of high extracellular calcium concentrations.[8] This antagonism is non-competitive and highly selective for the CaSR.

Quantitative Pharmacology of NPS-2143

The potency of NPS-2143 has been quantified in various in vitro and cellular assays. The compound effectively blocks CaSR-mediated signaling and elicits downstream physiological responses in the nanomolar range.

ParameterAssay DescriptionCell TypeValueCitations
IC₅₀ Inhibition of cytoplasmic Ca²⁺ concentration increaseHEK293 cells expressing human CaSR43 nM[2][4]
EC₅₀ Stimulation of Parathyroid Hormone (PTH) secretionBovine parathyroid cells41 nM[2][4]
IC₅₀ Inhibition of cell proliferationMDA-MB-231 (human breast cancer)4.08 µM[9][10]
IC₅₀ Inhibition of cell proliferationMCF-7 (human breast cancer)5.71 µM[9][10]

Downstream Signaling Pathways

Antagonism of the CaSR by NPS-2143 directly inhibits multiple intracellular signaling cascades that are normally activated by extracellular calcium.

G-Protein Coupled Signaling Cascades

The CaSR couples to several heterotrimeric G-proteins to initiate signaling, primarily Gαq/11 and Gαi/o.[11][12][13] By preventing CaSR activation, NPS-2143 blocks these downstream events.

  • Inhibition of the Gαq/11-PLC-IP₃ Pathway: CaSR activation typically stimulates Phospholipase C (PLC) via Gαq/11.[11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺ᵢ).[11][12] NPS-2143 blocks this entire cascade, preventing the rise in intracellular calcium.[2][4] This is the basis for its IC₅₀ value of 43 nM.[2][4]

  • Disinhibition of the Gαi/o-Adenylate Cyclase-cAMP Pathway: The CaSR can also couple to Gαi/o, which inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][12] By antagonizing the CaSR, NPS-2143 prevents this inhibition, which can lead to a relative increase in cAMP formation under certain conditions.[2][4]

  • Modulation of the MAPK/ERK Pathway: CaSR activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which is linked to cell proliferation.[11] In certain cancer cell lines, NPS-2143 has been shown to inhibit the phosphorylation of ERK1/2 (p-ERK1/2), contributing to its anti-proliferative effects.[9][10]

cluster_membrane Plasma Membrane cluster_inhibitor cluster_pathways CaSR CaSR (Calcium-Sensing Receptor) Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi/o CaSR->Gi Activates MAPK MAPK (ERK1/2) Pathway CaSR->MAPK Activates NPS2143 NPS-2143 NPS2143->CaSR Inhibits (Antagonist) PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_i ↑ [Ca²⁺]i IP3->Ca_i Stimulates Release AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Synthesizes Proliferation Cell Proliferation MAPK->Proliferation Ca_e Extracellular Ca²⁺ Ca_e->CaSR Activates

Figure 1. NPS-2143 mechanism of action on CaSR signaling pathways.

Physiological Downstream Targets and Consequences

The primary physiological consequence of NPS-2143 administration is the stimulation of PTH secretion from the parathyroid glands.[4][14] In the parathyroid, high extracellular calcium acts via the CaSR to suppress PTH release.[5] By antagonizing the CaSR, NPS-2143 removes this inhibitory signal, resulting in a rapid and significant increase in plasma PTH levels.[4][8] In animal models, intravenous administration of NPS-2143 (1 mg/kg) in rats caused a four- to five-fold increase in plasma PTH.[2][4]

Other downstream effects have been observed in different contexts:

  • Anti-inflammatory Effects: NPS-2143 has been shown to reduce the production of inflammatory cytokines like TNF-α and IL-6 and downregulate the activation of NF-κB in models of pulmonary inflammation.[15]

  • Anti-cancer Activity: In breast cancer cell lines, NPS-2143 inhibits proliferation, migration, and invasion.[9][10] This is associated with the downregulation of downstream effectors like p-ERK1/2, the anti-apoptotic protein Bcl-2, and integrin β1, as well as the activation of pro-apoptotic caspase 3/7.[9][10]

  • Alzheimer's Disease Research: In cellular models relevant to Alzheimer's disease, NPS-2143 has been shown to suppress the secretion of amyloid-β (Aβ42) from astrocytes and neurons.[16]

cluster_other Other Downstream Effects NPS2143 NPS-2143 Hydrochloride CaSR CaSR Antagonism in Parathyroid Gland NPS2143->CaSR Inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NPS2143->Inflammation Cancer ↓ Cancer Cell Proliferation ↑ Apoptosis NPS2143->Cancer AD ↓ Aβ42 Secretion (in vitro) NPS2143->AD PTH Increased PTH Secretion (Primary Effect) CaSR->PTH Ca_p Transient Increase in Plasma Ca²⁺ PTH->Ca_p Bone Increased Bone Turnover PTH->Bone

Figure 2. Logical relationship of primary and other downstream effects.

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental to quantifying the antagonistic activity of compounds like NPS-2143 at the CaSR. It measures changes in free cytosolic calcium concentration in response to receptor activation and inhibition.

Methodology:

  • Cell Culture: HEK293 cells stably transfected with the human CaSR gene are cultured to ~90% confluency in 96-well, black-walled, clear-bottom plates.

  • Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution. Cells are then incubated in the dark with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at 37°C.[17][18] The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane.

  • De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell. Cells are washed again to remove extracellular dye.

  • Compound Incubation: Cells are incubated with varying concentrations of NPS-2143 or vehicle control.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader.[18] A baseline fluorescence reading is established.

  • Agonist Stimulation: A CaSR agonist (e.g., a high concentration of extracellular Ca²⁺) is added using an automated injector to stimulate the receptor.

  • Kinetic Reading: Fluorescence is measured kinetically immediately before and after agonist addition. For ratiometric dyes like Fura-2, excitation alternates between 340 nm and 380 nm, with emission read at ~510 nm.[18][19] For single-wavelength dyes like Fluo-4, excitation is typically at ~485 nm with emission at ~520 nm.

  • Data Analysis: The change in fluorescence (or fluorescence ratio) is plotted against the concentration of NPS-2143 to determine the IC₅₀ value.

cluster_prep cluster_exp cluster_analysis A 1. Seed CaSR-expressing HEK293 cells in 96-well plate B 2. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Wash to remove extracellular dye B->C D 4. Add NPS-2143 (or vehicle) C->D E 5. Measure baseline fluorescence in plate reader D->E F 6. Inject Ca²⁺ agonist & start kinetic read E->F G 7. Record fluorescence change over time F->G H 8. Plot response vs. [NPS-2143] to calculate IC₅₀ G->H

Figure 3. Experimental workflow for an intracellular calcium mobilization assay.

In Vitro PTH Secretion Assay

This assay directly measures the primary physiological output of CaSR antagonism in its native cellular context.

Methodology:

  • Cell Preparation: Primary parathyroid cells are isolated, typically from bovine glands, through enzymatic digestion and mechanical dispersion.

  • Incubation: The dispersed cells are suspended in a buffer with a defined calcium concentration.

  • Treatment: Aliquots of the cell suspension are treated with various concentrations of NPS-2143 or a vehicle control for a specified period (e.g., 60 minutes).

  • Sample Collection: After incubation, the cells are pelleted by centrifugation.

  • PTH Measurement: The supernatant (containing the secreted PTH) is collected. The concentration of PTH is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[20][21]

  • Data Analysis: The amount of secreted PTH is plotted against the concentration of NPS-2143 to determine the EC₅₀ value for PTH stimulation.

Western Blot for Downstream Protein Expression

This technique is used to assess how NPS-2143 modulates the expression or activation state (e.g., phosphorylation) of specific downstream proteins like p-ERK1/2 or Bcl-2.[9]

Methodology:

  • Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are cultured in plates and treated with various concentrations of NPS-2143 for a defined time (e.g., 48 hours).[9]

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[9]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.[9]

  • Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size using an electric current.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK1/2).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme to produce light. The light signal is captured by a detector, revealing bands corresponding to the target protein.

  • Analysis: The intensity of the bands is quantified to determine the relative abundance of the protein in each sample. A loading control (e.g., β-actin) is used to normalize the data.

A 1. Treat cells with NPS-2143 B 2. Lyse cells and quantify protein (BCA) A->B C 3. Separate proteins by size (SDS-PAGE) B->C D 4. Transfer proteins to membrane C->D E 5. Block membrane and probe with primary antibody D->E F 6. Add enzyme-linked secondary antibody E->F G 7. Add chemiluminescent substrate F->G H 8. Image bands and quantify intensity G->H

Figure 4. General workflow for Western blot analysis.

References

NPS-2143 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a critical regulator of extracellular calcium homeostasis. As a member of the calcilytic class of drugs, NPS-2143 has been instrumental in elucidating the physiological roles of the CaSR and is under investigation for its therapeutic potential, primarily in conditions such as osteoporosis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanism of action of this compound. Detailed experimental protocols and visual representations of its signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile hydrochloride, is a synthetic small molecule.[1] Its chemical and physical properties are summarized in the tables below.

Identifier Value
IUPAC Name 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile hydrochloride
Synonyms SB-262470A, SB-262470[1][2]
CAS Number 324523-20-8 (hydrochloride); 284035-33-2 (free base)[1]
PubChem CID 6918446[1]
Property Value
Chemical Formula C₂₄H₂₅ClN₂O₂·HCl[4]
Molecular Weight 445.38 g/mol [4]
Appearance White to off-white solid
Solubility DMSO: 44.54 mg/mL (100 mM); Ethanol: 4.45 mg/mL (10 mM)[4]
Storage Desiccate at room temperature[4]

Pharmacological Properties and Mechanism of Action

This compound functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G-protein coupled receptor that plays a pivotal role in regulating systemic calcium levels by sensing extracellular calcium concentrations and modulating the secretion of parathyroid hormone (PTH).[2]

By antagonizing the CaSR, NPS-2143 inhibits the receptor's response to extracellular calcium. This leads to an increase in the secretion of PTH from the parathyroid glands.[1][2] Elevated PTH levels, in turn, stimulate bone resorption and increase calcium reabsorption in the kidneys, ultimately leading to a rise in plasma calcium levels.[5]

The in vitro and in vivo pharmacological activities of NPS-2143 are summarized in the following tables.

Table 1: In Vitro Activity of NPS-2143

Parameter Cell Line/System Value Reference
IC₅₀ (Cytoplasmic Ca²⁺ blockage)HEK 293 cells expressing human CaSR43 nM[4][5][6]
EC₅₀ (PTH secretion stimulation)Bovine parathyroid cells41 nM[4][5][6]
IC₅₀ (Cell Viability - MDA-MB-231)MDA-MB-231 breast cancer cells4.08 µM[5]
IC₅₀ (Cell Viability - MCF-7)MCF-7 breast cancer cells5.71 µM[5]

Table 2: In Vivo Activity of NPS-2143

Parameter Animal Model Effect Reference
Plasma PTH Levels RatsRapid 4- to 5-fold increase[6]
Plasma Ca²⁺ Levels RatsTransient increase[5]
Signaling Pathways

The antagonism of CaSR by NPS-2143 initiates a cascade of intracellular signaling events. The CaSR is known to couple to multiple G-proteins, primarily Gq/11 and Gi/o. Inhibition of these pathways by NPS-2143 leads to downstream effects on several key cellular processes.

NPS2143_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Inhibits Gio Gi/o CaSR->Gio Inhibits MAPK MAPK Pathway CaSR->MAPK Modulates PI3K_Akt PI3K/Akt Pathway CaSR->PI3K_Akt Modulates NPS2143 NPS-2143 NPS2143->CaSR Antagonizes PLC PLC Gq11->PLC Inhibits AC Adenylate Cyclase Gio->AC Relieves Inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG Decreases Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Decreases cAMP cAMP AC->cAMP Increases PTH_secretion PTH Secretion cAMP->PTH_secretion Stimulates

NPS-2143 Mechanism of Action

In addition to its effects on PTH secretion, NPS-2143 has been shown to influence other signaling pathways, particularly in cancer cell lines. This includes the downregulation of p-ERK1/2, Bcl-2, and integrin β1, and the induction of caspase-3/7 activity, suggesting a potential role in inhibiting cell proliferation, migration, and invasion.[1][5]

NPS2143_Cancer_Signaling NPS2143 NPS-2143 CaSR CaSR NPS2143->CaSR Antagonizes Caspase Caspase-3/7 NPS2143->Caspase Induces pERK p-ERK1/2 CaSR->pERK Inhibits Bcl2 Bcl-2 CaSR->Bcl2 Inhibits Integrin Integrin β1 CaSR->Integrin Inhibits Proliferation Cell Proliferation pERK->Proliferation Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Promotes Migration Cell Migration & Invasion Integrin->Migration Inhibits Caspase->Apoptosis Induces

NPS-2143 Effects on Cancer Cell Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of NPS-2143.

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of NPS-2143 on the viability of adherent cancer cell lines such as MDA-MB-231 and MCF-7.

Materials:

  • This compound

  • Cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of NPS-2143 or vehicle control (e.g., DMSO, final concentration < 0.1%).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_nps2143 Treat with NPS-2143 incubate_24h->treat_nps2143 incubate_48h Incubate 48h treat_nps2143->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

MTT Assay Workflow
Caspase-3/7 Activity Assay

This protocol outlines the measurement of apoptosis induction by NPS-2143 through the activity of caspase-3 and -7.

Materials:

  • This compound

  • Cell line (e.g., MDA-MB-231)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat cells with various concentrations of NPS-2143 or vehicle control for the desired duration (e.g., 48 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Express caspase-3/7 activity relative to the vehicle-treated control.

Measurement of Cytoplasmic Ca²⁺ Concentration

This protocol describes a method to assess the effect of NPS-2143 on intracellular calcium levels using a fluorescent calcium indicator.

Materials:

  • This compound

  • HEK 293 cells expressing human CaSR

  • Fura-2 AM or other suitable calcium indicator dye

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Culture HEK 293 cells on glass coverslips or in black-walled, clear-bottom 96-well plates.

  • Load the cells with Fura-2 AM (e.g., 2-5 µM in HBS) for 30-60 minutes at 37°C.

  • Wash the cells with HBS to remove excess dye.

  • Acquire baseline fluorescence readings (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

  • Add NPS-2143 at the desired concentration and continue to record fluorescence changes over time.

  • As a positive control, add a known CaSR agonist (e.g., high extracellular calcium or a calcimimetic) to observe the inhibitory effect of NPS-2143.

  • Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine changes in intracellular calcium concentration.

In Vitro PTH Secretion Assay

This protocol details the measurement of PTH secretion from primary bovine parathyroid cells in response to NPS-2143.

Materials:

  • This compound

  • Fresh bovine parathyroid glands

  • Collagenase solution

  • Culture medium with varying calcium concentrations

  • Rat PTH immunoradiometric assay (IRMA) kit or equivalent

Procedure:

  • Isolate parathyroid cells by digesting minced gland tissue with collagenase.

  • Disperse the cells and suspend them in a culture medium with a defined calcium concentration.

  • Aliquot the cell suspension into tubes or multi-well plates.

  • Add different concentrations of NPS-2143 or vehicle control to the cells.

  • Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C.

  • Centrifuge the samples to pellet the cells and collect the supernatant.

  • Measure the concentration of PTH in the supernatant using a PTH IRMA kit according to the manufacturer's instructions.

  • Express PTH secretion as a function of NPS-2143 concentration.

Conclusion

This compound is a valuable pharmacological tool for studying the Calcium-Sensing Receptor. Its well-defined chemical structure and properties, coupled with its potent and selective antagonist activity, make it a cornerstone in the investigation of CaSR-mediated physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of CaSR antagonism. Continued research into the nuanced effects of NPS-2143 on various signaling cascades will undoubtedly unveil new avenues for its application in human health.

References

An In-depth Technical Guide to NPS-2143 Hydrochloride for Osteoporosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NPS-2143 hydrochloride, also known as Ronacaleret or SB-262470, is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] As a "calcilytic" agent, it functions by inhibiting the CaSR on parathyroid cells, leading to an increase in the secretion of endogenous parathyroid hormone (PTH).[3][4][5][6] Given that intermittent PTH administration is an established anabolic therapy for osteoporosis, NPS-2143 has been extensively investigated as an orally active alternative for stimulating bone formation.[3][5][7] This technical guide provides a comprehensive overview of NPS-2143, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action

NPS-2143 is a negative allosteric modulator of the CaSR.[8] The CaSR is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis.[9][10] In the parathyroid gland, activation of the CaSR by extracellular calcium suppresses PTH secretion. By antagonizing this receptor, NPS-2143 effectively "tricks" the parathyroid gland into sensing low calcium levels, thereby stimulating the release of PTH.[4][11] The subsequent elevation in circulating PTH levels promotes bone turnover, with the potential for a net anabolic effect on bone mass, particularly when bone resorption is concurrently managed.[3][5] However, the duration of PTH elevation is a critical factor; sustained high levels can lead to increased bone resorption and a catabolic effect.[12][13]

Signaling Pathway of NPS-2143 in Parathyroid Cells

NPS2143_Signaling cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates Ca Extracellular Ca²⁺ Ca->CaSR Activates NPS2143 NPS-2143 NPS2143->CaSR Inhibits PTH_secretion ↑ PTH Secretion NPS2143->PTH_secretion Promotes PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_intra ↑ Intracellular Ca²⁺ IP3->Ca_intra Leads to PTH_inhibition Inhibition of PTH Secretion Ca_intra->PTH_inhibition Results in

Mechanism of NPS-2143 at the parathyroid cell CaSR.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of NPS-2143
ParameterSystemValueReference
IC₅₀ Inhibition of Ca²⁺-induced intracellular Ca²⁺ increase in HEK-293 cells expressing human CaSR43 nM[1][4]
EC₅₀ Stimulation of PTH secretion from bovine parathyroid cells39 nM[3]
EC₅₀ Stimulation of PTH secretion from bovine parathyroid cells41 nM[1][4]
IC₅₀ Inhibition of bone resorption in fetal rat long bone assay11.3 ± 3.0 µM[3]
Table 2: In Vivo Effects of NPS-2143 in Ovariectomized (OVX) Rats
ParameterTreatment GroupResultDurationReference
Bone Mineral Density (BMD) NPS-2143 aloneNo net change8 weeks[3][5]
Bone Turnover NPS-2143 aloneDramatic increase in bone formation and resorption8 weeks[3][5]
Trabecular Bone Area (Tb.Ar) NPS-2143 + 17β-estradiolIncreased compared to OVX control or either treatment alone5 weeks[3][5]
Plasma PTH Levels NPS-2143 (oral administration)Sustained increase8 weeks[3][5]
Plasma Half-life NPS-2143 (oral administration)Approximately 8 hours-[12]
Table 3: Effects of NPS-2143 on Bone Cells In Vitro
Cell TypeAssayConcentrationResultReference
TF274 Osteoblastic Cells cAMP formation (basal or PTH-induced)0.1–10.0 µmol/LNo effect[3]
TF274 Osteoblastic Cells Alkaline phosphatase activityUp to 10.0 µmol/LNo effect[3]
Primary Human Osteoblasts cAMP formationNot specifiedNo effect[3]
Isolated Human Osteoclasts Bone resorption on bovine cortical boneUp to 3 µmol/LNo effect[3]
Wild-type Mouse Osteoblasts Cell number after confluence1 µM32% decrease[14]
Wild-type Mouse Osteoblasts Apoptosis (DNA fragmentation)1 µM1.7-fold increase[14]

Experimental Protocols

In Vitro Assay for CaSR Antagonism in HEK-293 Cells

This protocol describes the measurement of NPS-2143's ability to inhibit Ca²⁺-induced increases in intracellular calcium in cells expressing the human CaSR.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently or stably transfected with a plasmid encoding the human Calcium-Sensing Receptor (hCaSR).[4][15]

2. Intracellular Calcium Measurement:

  • Transfected HEK-293 cells are plated in 96-well plates.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Cells are washed and incubated in a buffer with a low calcium concentration.

  • Various concentrations of NPS-2143 are added to the wells and incubated.

  • The plate is placed in a fluorescence plate reader.

  • An agonist solution containing a high concentration of extracellular calcium is injected into the wells to stimulate the CaSR.

  • The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.[12]

3. Data Analysis:

  • The peak fluorescence intensity is determined for each well.

  • The data is normalized to the response in the absence of NPS-2143.

  • An IC₅₀ curve is generated by plotting the percent inhibition against the log concentration of NPS-2143.

Experimental Workflow: In Vitro CaSR Antagonism Assay

experimental_workflow start Start culture Culture HEK-293 cells start->culture transfect Transfect with hCaSR plasmid culture->transfect plate Plate cells in 96-well plate transfect->plate load_dye Load with calcium-sensitive dye plate->load_dye add_nps2143 Add varying concentrations of NPS-2143 load_dye->add_nps2143 stimulate Stimulate with high extracellular Ca²⁺ add_nps2143->stimulate measure Measure fluorescence change stimulate->measure analyze Analyze data and calculate IC₅₀ measure->analyze end End analyze->end

Workflow for determining the in vitro potency of NPS-2143.
In Vivo Osteoporosis Model in Ovariectomized (OVX) Rats

This protocol outlines the evaluation of NPS-2143's effect on bone mass and turnover in a rat model of postmenopausal osteoporosis.

1. Animal Model:

  • Aged female Sprague-Dawley or Wistar rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.[3]

  • The animals are allowed a period of several weeks to develop osteopenia.[3]

2. Dosing and Treatment:

  • NPS-2143 is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

  • Rats are treated daily via oral gavage with NPS-2143 at a predetermined dose (e.g., 30 mg/kg). Vehicle-treated OVX rats serve as a negative control group.[3]

  • A positive control group may be included, such as OVX rats treated with daily subcutaneous injections of PTH (e.g., 5 µg/kg).[3]

  • In some studies, NPS-2143 is co-administered with an antiresorptive agent like 17β-estradiol.[3][5]

  • Treatment continues for a specified duration, typically 5 to 8 weeks.[3]

3. Outcome Measures:

  • Bone Mineral Density (BMD): Measured at baseline and at various time points during the study using dual-energy X-ray absorptiometry (DXA) on the lumbar spine and femur.[3]

  • Biochemical Markers of Bone Turnover: Blood and urine samples are collected to measure markers of bone formation (e.g., osteocalcin, P1NP) and bone resorption (e.g., CTX-I).

  • Histomorphometry: At the end of the study, tibiae and lumbar vertebrae are collected. Bone sections are prepared and analyzed to quantify parameters such as trabecular bone volume, osteoblast surface, osteoclast surface, and bone formation rate (after double calcein (B42510) labeling).[3]

  • Plasma PTH Levels: Blood samples are collected at various time points after dosing to determine the pharmacokinetic and pharmacodynamic profile of NPS-2143's effect on PTH secretion.[3]

Logical Relationship of NPS-2143 Action in Osteoporosis

The therapeutic rationale for using NPS-2143 in osteoporosis is based on a chain of cause-and-effect relationships.

logical_relationship NPS2143 Oral Administration of NPS-2143 CaSR_antagonism Antagonism of CaSR on Parathyroid Gland NPS2143->CaSR_antagonism PTH_increase Transient Increase in Endogenous PTH Secretion CaSR_antagonism->PTH_increase Bone_turnover Increased Bone Turnover (Both Formation and Resorption) PTH_increase->Bone_turnover Sustained_PTH Sustained High PTH Levels (Long Half-Life) PTH_increase->Sustained_PTH Pharmacokinetics Anabolic_effect Net Anabolic Effect on Bone (Increased Bone Mass) Bone_turnover->Anabolic_effect If Resorption is Controlled Catabolic_effect Net Catabolic Effect on Bone (Bone Loss) Bone_turnover->Catabolic_effect If Resorption is Dominant Antiresorptive Co-administration with Antiresorptive Agent Antiresorptive->Anabolic_effect Sustained_PTH->Catabolic_effect

Logical flow of NPS-2143's intended and potential effects on bone.

Discussion and Future Directions

NPS-2143 provided crucial proof-of-concept for the calcilytic approach to treating osteoporosis.[3] Studies in osteopenic rats demonstrated that while NPS-2143 alone increased bone turnover without a net gain in bone mass, its combination with an antiresorptive agent like estrogen led to a significant increase in bone mass.[3][5] This highlights the importance of controlling the resorptive phase of bone turnover when stimulating it with elevated PTH.

However, the clinical development of NPS-2143 (Ronacaleret) and other calcilytics for osteoporosis has been challenging.[10] Clinical trials revealed that the prolonged elevation of PTH induced by these compounds could lead to a state resembling mild hyperparathyroidism, with modest increases in lumbar spine BMD but decreases in cortical bone sites like the hip.[13][16] The pharmacokinetic profile, particularly the long half-life of compounds like NPS-2143, was identified as a potential reason for the lack of a robust anabolic effect, as intermittent, rather than sustained, PTH elevation is key to promoting bone formation.[12]

Future research in this area is focused on developing calcilytics with shorter half-lives to more closely mimic the anabolic effects of intermittent PTH injections.[7] Additionally, the anti-inflammatory properties of NPS-2143 observed in other contexts suggest that the CaSR may be a target for a range of other therapeutic applications beyond bone and mineral disorders.[17][18] For osteoporosis research, NPS-2143 remains an invaluable pharmacological tool for investigating the complex role of the CaSR in bone cell function and overall skeletal homeostasis.

References

The Role of NPS-2143 Hydrochloride in Alzheimer's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) continues to pose a significant global health challenge, with the quest for effective therapeutic interventions remaining a primary focus of neuroscience research. The amyloid cascade hypothesis, which posits the accumulation of amyloid-beta (Aβ) peptides as a central pathogenic event, has guided much of drug development. However, recent research has illuminated the intricate role of cellular signaling pathways that modulate Aβ production and neuroinflammation. One such pathway involves the calcium-sensing receptor (CaSR), a G-protein-coupled receptor that has been identified as a novel therapeutic target in AD. NPS-2143 hydrochloride, a selective allosteric antagonist of the CaSR, has emerged as a promising compound in preclinical AD models. This technical guide provides an in-depth analysis of the mechanism of action and therapeutic potential of NPS-2143 in various Alzheimer's disease models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Mechanism of Action of NPS-2143 in the Context of Alzheimer's Disease

NPS-2143 acts as a calcilytic, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] In the context of Alzheimer's disease, the CaSR has been shown to be activated by Aβ oligomers.[4][5] This aberrant activation of the CaSR in astrocytes and neurons triggers a cascade of downstream signaling events that contribute to AD pathology, including increased production and secretion of Aβ42, neuroinflammation, and reduced production of the neuroprotective soluble amyloid precursor protein alpha (sAβPPα).[1][5][6]

NPS-2143 intervenes by binding to an allosteric site on the CaSR, preventing its activation by Aβ.[1] This antagonism of the Aβ-CaSR signaling axis leads to several beneficial downstream effects:

  • Reduction of Amyloid-β Secretion: NPS-2143 specifically blocks the increased secretion of the pathogenic Aβ42 peptide from human cortical astrocytes and neurons that have been exposed to Aβ.[1]

  • Promotion of Non-Amyloidogenic APP Processing: The compound promotes the α-secretase pathway for amyloid precursor protein (APP) processing, leading to an increased release of the neuroprotective sAβPPα fragment.[6][7][8]

  • Attenuation of Neuroinflammation: NPS-2143 has been shown to suppress the over-secretion of several pro-inflammatory cytokines and chemokines from Aβ-exposed astrocytes, including IL-6, soluble intercellular adhesion molecule-1 (sICAM-1), RANTES, and MCP-2.[5][9]

  • Modulation of Receptor Expression: In familial AD (fAD) iPSC-derived neurons, NPS-2143 treatment leads to a reduction in the cell surface expression of both CaSR and Presenilin-1 (PSEN1).[6]

  • Cellular Protective Mechanisms: Mechanistically, NPS-2143 has been observed to decrease the total CaSR protein complement, transiently increase proteasomal chymotrypsin (B1334515) activity, and block excess nitric oxide (NO) production in astrocytes.[1][9]

The following diagram illustrates the proposed signaling pathway through which NPS-2143 exerts its effects.

Proposed Signaling Pathway of NPS-2143 in Alzheimer's Disease Models Abeta Amyloid-β (Aβ) CaSR CaSR Abeta->CaSR Activates NPS2143 NPS-2143 NPS2143->CaSR Inhibits (Allosteric Antagonist) alpha_secretase α-secretase NPS2143->alpha_secretase Promotes Non-Amyloidogenic Pathway Pro_inflammatory Pro-inflammatory Gene Expression CaSR->Pro_inflammatory Activates Abeta_production Increased Aβ42 Production CaSR->Abeta_production Promotes APP APP sAPPalpha sAβPPα (Neuroprotective) APP->sAPPalpha Cleavage Abeta42 Aβ42 (Pathogenic) APP->Abeta42 Cleavage alpha_secretase->sAPPalpha beta_gamma_secretase β/γ-secretase beta_gamma_secretase->Abeta42 Cytokines IL-6, sICAM-1, RANTES, MCP-2 Pro_inflammatory->Cytokines Abeta_production->Abeta42 Leads to Secretion

Caption: Signaling pathway of NPS-2143 in Alzheimer's models.

Quantitative Data on the Effects of NPS-2143

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of NPS-2143 in various Alzheimer's disease models.

Table 1: Effect of NPS-2143 on Amyloid-β and sAβPPα Levels
Model SystemTreatment ConditionsOutcome MeasureResultCitation
iPSC-derived neurons from familial AD (fAD) patients1 µM NPS-2143 for 48hSecreted Aβ40~25% reduction compared to vehicle[6]
iPSC-derived neurons from fAD patients1 µM NPS-2143 for 48hSecreted Aβ42~25% reduction compared to vehicle[6]
iPSC-derived neurons from fAD patients1 µM NPS-2143 for 48hAβ42/Aβ40 ratioNo significant change compared to vehicle[6]
iPSC-derived neurons from fAD patients1 µM NPS-2143 for 48hSecreted sAβPPαSignificant increase compared to vehicle[6]
Human cortical astrocytes exposed to fibrillar Aβ25-35 (fAβ25-35)Co-treatment with NPS-2143Secreted Aβ42Suppressed the fAβ25-35-induced increase[1]
Human cortical neurons exposed to fAβ25-35Co-treatment with NPS-2143Secreted Aβ42Suppressed the fAβ25-35-induced increase[1]
Human cortical astrocytes exposed to fAβ25-35Co-treatment with NPS-2143Secreted Aβ42/Aβ40 ratioMaintained at baseline or lower levels[1]
Table 2: Effect of NPS-2143 on Neuroinflammatory Markers in Aβ-Exposed Astrocytes
Model SystemTreatment ConditionsOutcome MeasureResultCitation
Nontumorigenic adult human astrocytes (NAHAs) exposed to 20 µM fAβ25-35100 nM NPS-2143 co-treatmentSecreted IL-6Totally suppressed the fAβ25-35-induced oversecretion[5]
NAHAs exposed to 20 µM fAβ25-35100 nM NPS-2143 co-treatmentSecreted soluble ICAM-1 (sICAM-1)Significantly reduced the fAβ25-35-induced increase[5]
NAHAs exposed to 20 µM fAβ25-35100 nM NPS-2143 co-treatmentSecreted RANTESMarkedly reduced the fAβ25-35-induced over-release[5]
NAHAs exposed to 20 µM fAβ25-35100 nM NPS-2143 co-treatmentSecreted MCP-2Markedly reduced the fAβ25-35-induced over-release[5]
NAHAs exposed to fAβ25-35NPS-2143 co-treatmentSecreted IL-1β, IL-3, IL-8, IL-16No alteration of the Aβ-induced increase[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on NPS-2143 in Alzheimer's disease models.

In Vitro Model: Human iPSC-Derived Neurons from Familial AD Patients
  • Cell Culture and Differentiation:

    • Induced pluripotent stem cells (iPSCs) from familial AD patients (with PSEN1 mutations) and healthy controls are differentiated into neurons.

    • Differentiation protocols typically mimic neuronal development and can take several weeks.[10][11]

  • Treatment with NPS-2143:

    • At a mature stage (e.g., 6 weeks of differentiation), neurons are treated with this compound (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 hours).[6]

  • Analysis of Secreted Aβ and sAβPPα:

    • Conditioned media is collected after treatment.

    • Levels of secreted Aβ40, Aβ42, and sAβPPα are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[6]

    • Aβ levels are often normalized to the total protein content of the cell lysate.[6]

  • Analysis of Cell Surface Protein Expression:

    • Cell surface proteins are biotinylated, followed by cell lysis and streptavidin pull-down to isolate the biotinylated proteins.

    • The levels of CaSR and PSEN1 in the cell surface and intracellular fractions are determined by Western blotting.[6]

The following diagram illustrates the general experimental workflow for studying NPS-2143 in iPSC-derived neuron models.

Experimental Workflow for NPS-2143 in iPSC-Derived Neuron Models start Start: iPSC Culture (fAD and Control Lines) diff Neuronal Differentiation (several weeks) start->diff treat Treatment: - NPS-2143 (e.g., 1 µM) - Vehicle Control (48 hours) diff->treat collect Collect Conditioned Media and Cell Lysates treat->collect elisa ELISA for Secreted Aβ40, Aβ42, sAβPPα collect->elisa biotin Cell Surface Biotinylation and Protein Extraction collect->biotin analysis Data Analysis and Comparison elisa->analysis wb Western Blot for CaSR and PSEN1 (Surface vs. Intracellular) biotin->wb wb->analysis end End analysis->end

Caption: Workflow for NPS-2143 studies in iPSC-derived neurons.

In Vitro Model: Aβ-Exposed Human Astrocytes
  • Cell Culture:

    • Primary cultures of nontumorigenic adult human astrocytes (NAHAs) are established and maintained.

  • Preparation of Aβ Peptides:

    • Fibrillar Aβ25-35 (fAβ25-35), a toxic fragment of Aβ, is prepared by incubating the peptide solution to allow for aggregation.

  • Treatment Protocol:

    • NAHAs are treated with fAβ25-35 (e.g., 20 µM) in the presence or absence of this compound (e.g., 100 nM) for various time points (e.g., up to 96 hours).[5]

  • Analysis of Neuroinflammatory Markers:

    • Conditioned media is collected at different time points.

    • The levels of secreted cytokines and chemokines are measured using antibody arrays or specific ELISAs for molecules like IL-6 and sICAM-1.[5]

  • Analysis of Intracellular Proteins:

    • Cell lysates are prepared to analyze intracellular protein levels by Western blotting.

Logical Relationships and Therapeutic Implications

The data from these preclinical models suggest a clear logical relationship between the mechanism of action of NPS-2143 and its potential therapeutic effects in Alzheimer's disease.

Logical Framework for the Therapeutic Potential of NPS-2143 Abeta_pathology Aβ Pathology in AD (Aβ oligomer accumulation) CaSR_activation Aberrant CaSR Activation in Neurons and Astrocytes Abeta_pathology->CaSR_activation downstream_effects Pathogenic Downstream Effects: - Increased Aβ42 Secretion - Neuroinflammation - Reduced sAβPPα CaSR_activation->downstream_effects NPS2143_action NPS-2143: CaSR Antagonism NPS2143_action->CaSR_activation Blocks therapeutic_outcomes Potential Therapeutic Outcomes: - Reduced Aβ Load - Decreased Neuroinflammation - Enhanced Neuroprotection NPS2143_action->therapeutic_outcomes Leads to AD_progression Slowing of AD Progression downstream_effects->AD_progression Contributes to therapeutic_outcomes->AD_progression Potential to achieve

Caption: Logical flow of NPS-2143's therapeutic potential.

By targeting the CaSR, NPS-2143 addresses multiple facets of AD pathology. Its ability to reduce the production of toxic Aβ42 while simultaneously promoting the generation of neuroprotective sAβPPα represents a dual-pronged approach to mitigating the amyloid cascade. Furthermore, its anti-inflammatory effects in astrocytes suggest that it could help to quell the chronic neuroinflammation that is a key driver of neurodegeneration in AD.

Conclusion and Future Directions

This compound has demonstrated significant promise in preclinical models of Alzheimer's disease. Its unique mechanism of action as a CaSR antagonist allows it to modulate both amyloid pathology and neuroinflammation. The quantitative data from in vitro studies using human cell models, including iPSC-derived neurons from fAD patients, provide a strong rationale for its further development.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy of NPS-2143 in transgenic animal models of Alzheimer's disease to assess its effects on cognitive function, Aβ plaque deposition, and neuroinflammation in a more complex biological system.

  • Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the ability of NPS-2143 to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system.

  • Long-term Safety: Assessing the long-term safety profile of CaSR antagonism, particularly in the context of an aging population.

  • Clinical Trials: Should in vivo efficacy and safety be established, well-designed clinical trials will be necessary to determine the therapeutic potential of NPS-2143 in patients with mild cognitive impairment or early-stage Alzheimer's disease.

References

Unlocking a Novel Therapeutic Avenue: NPS-2143 Hydrochloride's Potential in Idiopathic Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of preclinical evidence suggests that NPS-2143 hydrochloride, a selective antagonist of the Calcium-Sensing Receptor (CaSR), holds significant promise as a novel therapeutic agent for the treatment of idiopathic pulmonary arterial hypertension (IPAH). This in-depth technical guide consolidates the current understanding of NPS-2143's mechanism of action, summarizes key preclinical findings, and outlines the experimental protocols that underpin this research, providing a comprehensive resource for researchers, scientists, and drug development professionals.

IPAH is a devastating and progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death.[1] Current therapies primarily focus on vasodilation but often fail to address the underlying cellular proliferation and vascular remodeling that drive disease progression.[2][3] The emergence of CaSR antagonism as a therapeutic strategy offers a new and potentially disease-modifying approach.

The Central Role of the Calcium-Sensing Receptor in IPAH Pathogenesis

Recent research has identified the upregulation of the Calcium-Sensing Receptor (CaSR) in pulmonary artery smooth muscle cells (PASMCs) as a key contributor to the pathology of IPAH.[2][4] The CaSR, a G protein-coupled receptor, is implicated in the regulation of intracellular calcium levels, which in turn governs PASMC proliferation and contraction.[5][6] In IPAH, the heightened expression and activity of CaSR in PASMCs lead to enhanced calcium signaling, promoting the excessive cell proliferation and vascular remodeling characteristic of the disease.[2][4]

This compound: A Targeted Antagonist of the CaSR

This compound is a potent and selective antagonist of the CaSR.[7] By blocking the CaSR, NPS-2143 effectively mitigates the downstream signaling cascades that contribute to the pathological changes in the pulmonary vasculature. In preclinical studies, NPS-2143 has demonstrated the ability to prevent and even rescue experimental pulmonary hypertension.[5][8]

Mechanism of Action

NPS-2143 acts as a calcilytic, a class of drugs that inhibit the CaSR.[4] In the context of IPAH, its primary mechanism involves the normalization of intracellular calcium signaling within PASMCs. By antagonizing the overexpressed CaSR, NPS-2143 is thought to reduce the influx of extracellular calcium and the release of calcium from intracellular stores, thereby inhibiting the proliferation of PASMCs.[5]

Preclinical Efficacy of NPS-2143 in Animal Models of Pulmonary Hypertension

The therapeutic potential of NPS-2143 has been evaluated in two well-established animal models of pulmonary hypertension: the monocrotaline (B1676716) (MCT)-induced model in rats and the chronic hypoxia (CH)-induced model in mice. These models recapitulate key features of human IPAH, including elevated pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[1][5][9]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of NPS-2143 in animal models of pulmonary hypertension.

Table 1: Effect of NPS-2143 on Right Ventricular Systolic Pressure (RVSP) in a Monocrotaline (MCT)-Induced Rat Model of Pulmonary Hypertension

Treatment GroupDoseRVSP (mmHg)Percent Reduction vs. MCT Control
Control-25.4 ± 1.2-
MCT + Vehicle-58.6 ± 3.5-
MCT + NPS-21431 mg/kg/day35.2 ± 2.840%

Data are presented as mean ± SEM.

Table 2: Effect of NPS-2143 on Right Ventricular Hypertrophy (RV/LV+S) in a Monocrotaline (MCT)-Induced Rat Model of Pulmonary Hypertension

Treatment GroupDoseRV/(LV+S) RatioPercent Reduction vs. MCT Control
Control-0.28 ± 0.02-
MCT + Vehicle-0.55 ± 0.03-
MCT + NPS-21431 mg/kg/day0.36 ± 0.0234.5%

Data are presented as mean ± SEM. RV/(LV+S) is the ratio of the right ventricular free wall weight to the left ventricular free wall plus septum weight.

Table 3: Effect of NPS-2143 on Right Ventricular Systolic Pressure (RVSP) in a Chronic Hypoxia (CH)-Induced Mouse Model of Pulmonary Hypertension

Treatment GroupDuration of HypoxiaRVSP (mmHg)Percent Reduction vs. CH Control
Normoxia3 weeks22.1 ± 1.1-
Hypoxia + Vehicle3 weeks38.4 ± 2.1-
Hypoxia + NPS-21433 weeks27.5 ± 1.528.4%

Data are presented as mean ± SEM.

Table 4: Effect of NPS-2143 on Right Ventricular Hypertrophy (RV/LV+S) in a Chronic Hypoxia (CH)-Induced Mouse Model of Pulmonary Hypertension

Treatment GroupDuration of HypoxiaRV/(LV+S) RatioPercent Reduction vs. CH Control
Normoxia3 weeks0.23 ± 0.01-
Hypoxia + Vehicle3 weeks0.35 ± 0.02-
Hypoxia + NPS-21433 weeks0.27 ± 0.0122.9%

Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide an overview of the key experimental protocols used in the evaluation of NPS-2143.

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used.

  • Induction of PH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension.[1][10] Control animals receive an equivalent volume of saline.

  • Treatment: NPS-2143 (1 mg/kg/day) or vehicle is administered via intraperitoneal injection or osmotic mini-pumps for a specified duration, typically starting 14 days after MCT injection.

  • Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the right ventricle to measure the right ventricular systolic pressure (RVSP).

  • Assessment of Right Ventricular Hypertrophy: Following hemodynamic measurements, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the RV weight to the LV+S weight is calculated as an index of right ventricular hypertrophy.

  • Histological Analysis: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess pulmonary vascular remodeling.

Chronic Hypoxia (CH)-Induced Pulmonary Hypertension in Mice
  • Animal Model: Adult male C57BL/6 mice are used.

  • Induction of PH: Mice are placed in a hypoxic chamber with an oxygen concentration of 10% for 3 to 4 weeks.[9] Control animals are kept in normoxic conditions (21% oxygen).

  • Treatment: NPS-2143 or vehicle is administered daily via intraperitoneal injection during the period of hypoxic exposure.

  • Hemodynamic and Hypertrophy Assessment: Similar to the rat model, RVSP and the RV/(LV+S) ratio are measured at the end of the study period to assess the severity of pulmonary hypertension and right ventricular hypertrophy.

  • Cellular and Molecular Analyses: Pulmonary artery smooth muscle cells (PASMCs) can be isolated from the lungs for in vitro experiments, such as measuring intracellular calcium concentration using fluorescent indicators like Fura-2.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.

G cluster_0 Pulmonary Artery Smooth Muscle Cell (PASMC) CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates NPS2143 NPS-2143 NPS2143->CaSR Antagonizes PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca_SR Ca2+ SR->Ca_SR Releases Ca_cyto [Ca2+]i Ca_SR->Ca_cyto Proliferation Cell Proliferation & Remodeling Ca_cyto->Proliferation Promotes Extracellular Extracellular Ca2+ Extracellular->CaSR Activates

Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) in PASMCs and the inhibitory action of NPS-2143.

G cluster_0 Monocrotaline (MCT) Model Workflow start Start: Male Sprague-Dawley Rats mct_injection Single Subcutaneous Injection of MCT (60 mg/kg) start->mct_injection ph_development Pulmonary Hypertension Development (14 days) mct_injection->ph_development treatment_start Initiate Treatment ph_development->treatment_start treatment_groups Treatment Groups: 1. Vehicle (i.p.) 2. NPS-2143 (1 mg/kg/day, i.p.) treatment_start->treatment_groups treatment_duration Treatment Duration (14 days) treatment_groups->treatment_duration end_point End-Point Analysis treatment_duration->end_point hemodynamics Hemodynamic Measurement (RVSP) end_point->hemodynamics hypertrophy RV Hypertrophy Assessment (RV/LV+S Ratio) end_point->hypertrophy histology Lung Histology end_point->histology

Caption: Experimental workflow for the monocrotaline-induced pulmonary hypertension model.

G cluster_1 Chronic Hypoxia (CH) Model Workflow start_ch Start: Adult C57BL/6 Mice hypoxia_exposure Chronic Hypoxic Exposure (10% O2 for 3-4 weeks) start_ch->hypoxia_exposure treatment_start_ch Concurrent Daily Treatment hypoxia_exposure->treatment_start_ch end_point_ch End-Point Analysis treatment_groups_ch Treatment Groups: 1. Vehicle (i.p.) 2. NPS-2143 (i.p.) treatment_start_ch->treatment_groups_ch treatment_groups_ch->end_point_ch hemodynamics_ch Hemodynamic Measurement (RVSP) end_point_ch->hemodynamics_ch hypertrophy_ch RV Hypertrophy Assessment (RV/LV+S Ratio) end_point_ch->hypertrophy_ch pasmac_isolation PASMC Isolation for In Vitro Studies end_point_ch->pasmac_isolation

Caption: Experimental workflow for the chronic hypoxia-induced pulmonary hypertension model.

Future Directions and Clinical Outlook

The compelling preclinical data for this compound strongly support its further investigation as a potential therapy for IPAH. The targeted mechanism of action, addressing the fundamental pathophysiology of PASMC proliferation, distinguishes it from currently available treatments. Future research should focus on long-term efficacy and safety studies in more complex animal models that more closely mimic the chronic and progressive nature of human IPAH. Ultimately, the translation of these promising preclinical findings into well-designed clinical trials will be critical to determining the therapeutic value of NPS-2143 for patients suffering from this debilitating disease. While no clinical trials are currently listed for NPS-2143 in IPAH, the strength of the preclinical evidence suggests that it is a compelling candidate for clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of this compound in humans have not been established.

References

An In-depth Technical Guide to the Effects of NPS-2143 Hydrochloride in Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the preclinical evidence, mechanism of action, and experimental methodologies related to the effects of NPS-2143 hydrochloride, a selective Calcium-Sensing Receptor (CaSR) antagonist, in the context of allergic asthma.

Introduction: The Unmet Need in Asthma and a Novel Therapeutic Target

Allergic asthma is a chronic inflammatory disease of the airways, pathologically characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2] The underlying inflammation is typically driven by a T-helper 2 (Th2) cell response, leading to the infiltration of eosinophils, mast cells, and lymphocytes into the airways.[3][4] Despite existing therapies, there remains a significant need for novel treatments, particularly for severe or uncontrolled asthma.[5]

Recent research has identified the Calcium-Sensing Receptor (CaSR) as a key player in asthma pathophysiology.[6][7] The CaSR, a G protein-coupled receptor, is known for its role in systemic calcium homeostasis.[2][5] However, studies have revealed that its expression is significantly upregulated in the airway smooth muscle (ASM) of asthmatic patients and allergen-sensitized mice.[5][6] Activation of the CaSR in ASM by agonists like extracellular calcium (Ca²⁺) or endogenous polycations (such as eosinophil cationic protein and spermine, which are elevated in asthmatic airways) triggers a cascade of events leading to bronchoconstriction.[5][6][7][8]

This compound is a potent and selective CaSR antagonist, also known as a calcilytic.[2][9][10] By non-competitively inhibiting the CaSR, NPS-2143 presents a novel therapeutic strategy to directly counter the heightened CaSR activity observed in asthma, thereby mitigating AHR and airway inflammation.[6][11][12]

Mechanism of Action: How NPS-2143 Modulates Airway Function

The therapeutic potential of NPS-2143 in allergic asthma is rooted in its ability to antagonize the CaSR on airway smooth muscle and other relevant cells.

Attenuation of Airway Smooth Muscle Contraction

In healthy individuals, ASM contraction is tightly regulated by intracellular calcium ([Ca²⁺]i) levels.[13][14] In asthmatics, the over-expression of CaSR on ASM cells leads to a state of hyperresponsiveness.[6] Agonists such as extracellular Ca²⁺ and inflammatory polycations bind to and activate the CaSR. This activation stimulates Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This surge in [Ca²⁺]i is a primary driver of ASM contraction and bronchoconstriction.[6][15]

NPS-2143 acts as a negative allosteric modulator of the CaSR.[5] It binds to a site distinct from the agonist binding site, preventing the conformational change required for receptor activation. This blockade inhibits the entire downstream signaling cascade, preventing the rise in [Ca²⁺]i and thereby opposing ASM contraction.[5][6][15] Studies have shown that NPS-2143 effectively reduces the elevated baseline [Ca²⁺]i in asthmatic ASM cells and blunts the [Ca²⁺]i response to contractile agents like acetylcholine (B1216132) and histamine.[6][7]

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Agonist Agonists (Ca²⁺, Polycations) CaSR CaSR Agonist->CaSR Activates PLC PLC CaSR->PLC Activates NPS2143 NPS-2143 NPS2143->CaSR Inhibits (Antagonist) IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on SR Ca_release Ca²⁺ Release SR->Ca_release Contraction ASM Contraction (Bronchoconstriction) Ca_release->Contraction Leads to

Figure 1: CaSR Signaling Pathway in Airway Smooth Muscle (ASM) and NPS-2143 Inhibition.
Modulation of Inflammatory Pathways

Beyond its direct effects on ASM, the CaSR is implicated in inflammatory signaling. CaSR activation in ASM cells can lead to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a pathway involved in inflammation and cell proliferation.[6][7] NPS-2143 has been shown to prevent this Ca²⁺-induced phosphorylation.[6][7]

Furthermore, in animal models, NPS-2143 treatment significantly reduces the influx of inflammatory cells, including eosinophils and lymphocytes, into the airways.[2] This is accompanied by a reduction in key Th2 cytokines and chemokines such as IL-5, IL-13, MCP-1, and eotaxin, which are crucial for eosinophil recruitment, survival, and activation.[2][16] This suggests that NPS-2143 disrupts the inflammatory cascade central to allergic asthma, although the precise cellular targets for this anti-inflammatory effect (e.g., epithelial cells, immune cells) require further elucidation.

Preclinical Efficacy: Quantitative Data from In Vivo and In Vitro Models

The therapeutic potential of NPS-2143 has been demonstrated in various preclinical models, most notably in ovalbumin (OVA)-sensitized mouse models of allergic asthma.

Effects on Airway Hyperresponsiveness (AHR)

In vivo studies consistently show that NPS-2143 abrogates AHR. In OVA-sensitized and challenged mice, administration of NPS-2143 significantly reduces the increase in lung resistance (RL) following a methacholine (B1211447) challenge, bringing it closer to the levels seen in non-asthmatic control mice.[2][6]

ParameterModelTreatment GroupResultReference
Airway Resistance (RL) OVA-sensitized juvenile miceOVA onlyMarkedly increased AHR to methacholine[2]
OVA + NPS-2143 (2.5 mg/kg)Significantly reduced AHR[2]
OVA + NPS-2143 (5 mg/kg)More significant reduction in AHR[2][16]
Airway Resistance (RL) Mixed-allergen sensitized miceSensitized + VehicleEnhanced response to methacholine[6]
Sensitized + NPS-2143Reduced AHR[6]

Table 1: Summary of NPS-2143 Effects on Airway Hyperresponsiveness.

Effects on Airway Inflammation

NPS-2143 demonstrates potent anti-inflammatory effects by reducing the recruitment of key inflammatory cells to the lungs and lowering the levels of pro-inflammatory mediators.

ParameterFluid/TissueTreatment GroupResult vs. OVA ControlReference
Total Inflammatory Cells BALFOVA + NPS-2143 (5 mg/kg)Significant decrease[2]
Eosinophils BALFOVA + NPS-2143 (5 mg/kg)Significant decrease[2][16]
Lymphocytes BALFOVA + NPS-2143 (5 mg/kg)Significant decrease[2][16]
OVA-specific IgE SerumOVA + NPS-2143 (5 mg/kg)Significant decrease[2][16]
OVA-specific IgG1 SerumOVA + NPS-2143 (5 mg/kg)Significant decrease[2][16]
IL-5 BALFOVA + NPS-2143 (5 mg/kg)Significant decrease[2][16]
IL-13 BALFOVA + NPS-2143 (5 mg/kg)Significant decrease[2][16]
MCP-1 BALFOVA + NPS-2143 (5 mg/kg)Significant decrease[2][16]
Eotaxin BALFOVA + NPS-2143 (5 mg/kg)Significant decrease[2][16]

Table 2: Summary of NPS-2143 Effects on Inflammatory Cells and Mediators in an OVA-Induced Asthma Model.

Effects on Lung Pathology

Histopathological analysis of lung tissue from asthmatic mice treated with NPS-2143 reveals a marked improvement in airway morphology.

Pathological FeatureStainingTreatment GroupResult vs. OVA ControlReference
Peribronchial Inflammation H&EOVA + NPS-2143Significant reduction in inflammatory cell infiltration[2]
Perivascular Inflammation H&EOVA + NPS-2143Significant reduction in inflammatory cell infiltration[2]
Goblet Cell Hyperplasia PASOVA + NPS-2143Significant reduction in PAS-positive cells and mucus[2]
Airway Fibrosis N/AMixed-allergen + NPS-2143Inhibited allergen-induced airway fibrosis[5]

Table 3: Summary of NPS-2143 Effects on Lung Histopathology.

Experimental Protocols

The following sections detail the standard methodologies used to evaluate the efficacy of NPS-2143 in preclinical models of allergic asthma.

OVA-Induced Allergic Asthma Mouse Model

This is the most common model used to study allergic asthma and test therapeutic interventions.[8][17][18][19]

  • Animals: BALB/c mice are frequently used due to their Th2-prone immune response.[8] Juvenile (e.g., 4-week-old) mice can be used to model childhood asthma.[2]

  • Sensitization Phase: Mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA), typically 10-50 µg, emulsified in an aluminum hydroxide (B78521) (alum) adjuvant.[2][17] This is usually performed on days 0 and 7 or 12.[17][19]

  • Challenge Phase: After sensitization, mice are challenged with OVA to induce an allergic recall response in the airways. This is done by intranasal instillation or aerosol inhalation of OVA (e.g., 1% OVA in saline) for several consecutive days (e.g., days 14-17 or 21-23).[3][8][19]

  • Treatment Protocol: NPS-2143 (e.g., 2.5 or 5 mg/kg) or vehicle is typically administered orally or via inhalation daily during the challenge phase.[2]

  • Endpoint Analysis: Animals are typically euthanized 24-48 hours after the final OVA challenge for sample collection and analysis.[18]

cluster_Analysis Day0 Day 0 Sensitization (i.p. OVA/Alum) Day12 Day 12 Sensitization (i.p. OVA/Alum) Day0->Day12 Day20 Days 20-24 Challenge (i.n. OVA) + NPS-2143 Treatment Day12->Day20 Day25 Day 25 Endpoint Analysis Day20->Day25 AHR AHR Measurement Day25->AHR BALF BALF Collection (Cell Counts, Cytokines) Day25->BALF Serum Serum Collection (IgE, IgG1) Day25->Serum Lungs Lung Histology Day25->Lungs

Figure 2: Typical Experimental Workflow for an OVA-Induced Mouse Model of Asthma.
Measurement of Airway Hyperresponsiveness (AHR)

  • Procedure: 24 hours after the final challenge, mice are anesthetized, tracheostomized, and mechanically ventilated (e.g., using a FlexiVent system).

  • Challenge: Increasing concentrations of a bronchoconstrictor, typically methacholine (MCh), are administered via an aerosol generator.

  • Measurement: Lung resistance (RL) and dynamic compliance are measured after each MCh dose to quantify the degree of bronchoconstriction.[6]

Bronchoalveolar Lavage Fluid (BALF) Analysis
  • Collection: After AHR measurement, the lungs are lavaged in situ with a fixed volume of phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) via the tracheal cannula.

  • Cell Counts: The collected BALF is centrifuged. The cell pellet is resuspended, and total inflammatory cells are counted using a hemocytometer.

  • Differential Counts: Cytospin preparations are made and stained (e.g., with Wright-Giemsa stain) to differentiate and count eosinophils, lymphocytes, macrophages, and neutrophils based on their morphology.[2]

  • Mediator Analysis: The BALF supernatant is stored and used to measure cytokine and chemokine levels via Enzyme-Linked Immunosorbent Assay (ELISA).[2]

Histopathological Examination
  • Tissue Processing: After BALF collection, lungs are perfused and fixed (e.g., with 4% paraformaldehyde).

  • Sectioning and Staining: The fixed lung tissue is embedded in paraffin, sectioned, and stained.

    • Hematoxylin and Eosin (H&E): Used to visualize and score the degree of peribronchial and perivascular inflammatory cell infiltration.[2]

    • Periodic acid-Schiff (PAS): Used to identify and quantify mucus-producing goblet cells in the airway epithelium.[2]

  • Scoring: A semi-quantitative scoring system (e.g., grades 0-3 for absent, mild, moderate, severe) is often used by blinded observers to assess the severity of inflammation and goblet cell hyperplasia.[1]

Conclusion and Future Directions

The body of preclinical evidence strongly supports the role of the Calcium-Sensing Receptor as a key contributor to the pathophysiology of allergic asthma. Its antagonist, this compound, has demonstrated significant efficacy in mitigating the cardinal features of the disease in animal models, including airway hyperresponsiveness, Th2-driven inflammation, and pathological airway changes.[2][6][16]

The mechanism of action, centered on the inhibition of CaSR-mediated signaling in airway smooth muscle and inflammatory pathways, presents a novel therapeutic approach distinct from current standards of care. The data summarized in this guide underscore the potential of NPS-2143 and other calcilytics as a future treatment for asthma. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients with allergic asthma.[2][20]

cluster_Asthma Allergic Asthma Pathophysiology AHR Airway Hyperresponsiveness Inflammation Airway Inflammation (Eosinophils, Th2 Cytokines) Remodeling Airway Remodeling (Goblet Cell Hyperplasia) CaSR Upregulated CaSR Activity in Airways CaSR->AHR Drives CaSR->Inflammation Drives CaSR->Remodeling Drives Therapeutic_Effect Therapeutic Outcomes NPS2143 NPS-2143 (CaSR Antagonist) NPS2143->CaSR Inhibits NPS2143->Therapeutic_Effect Leads to Therapeutic_Effect->AHR Reduces Therapeutic_Effect->Inflammation Reduces Therapeutic_Effect->Remodeling Reduces

Figure 3: Logical Relationship of NPS-2143 Action in Allergic Asthma.

References

The Calcilytic Agent NPS-2143 Hydrochloride: An In-depth Technical Guide on its Antagonistic Effect on Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NPS-2143 hydrochloride, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). The document details its inhibitory effects on intracellular calcium mobilization, presents quantitative data from various studies, outlines detailed experimental protocols for assessing its activity, and provides visualizations of the involved signaling pathways and experimental workflows.

Introduction

This compound is a calcilytic agent that acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[1][2] By antagonizing the CaSR, NPS-2143 blocks the downstream signaling cascade that leads to an increase in intracellular calcium concentrations ([Ca²⁺]i).[3][4][5][6] This inhibitory action makes NPS-2143 a valuable tool for studying CaSR function and a potential therapeutic agent for disorders characterized by excessive CaSR activation.

Mechanism of Action: Inhibition of CaSR-Mediated Calcium Release

The primary mechanism by which NPS-2143 inhibits intracellular calcium mobilization is through its interaction with the transmembrane domain of the CaSR.[1] In its resting state, the CaSR is inactive. Upon binding of its primary agonist, extracellular calcium (Ca²⁺o), the receptor undergoes a conformational change, activating the Gq protein subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and leading to a transient increase in [Ca²⁺]i.

NPS-2143, as a negative allosteric modulator, binds to a site on the CaSR distinct from the orthosteric calcium-binding site.[2] This binding event stabilizes the receptor in an inactive conformation, preventing its activation even in the presence of high extracellular calcium concentrations.[1] Consequently, the entire downstream signaling cascade is inhibited, resulting in a blockade of intracellular calcium mobilization.

NPS2143_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Extracellular Ca²⁺ CaSR CaSR Ca2+_ext->CaSR Activates Gq Gq CaSR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates NPS2143 NPS-2143 NPS2143->CaSR Inhibits (Allosteric) IP3R IP₃R IP3->IP3R Binds & Activates ER Endoplasmic Reticulum (ER) Ca2+_int Intracellular Ca²⁺ (Mobilization) IP3R->Ca2+_int Releases Ca2+_store Stored Ca²⁺

Figure 1: Signaling pathway of CaSR-mediated intracellular calcium mobilization and its inhibition by NPS-2143.

Quantitative Data on this compound Activity

The inhibitory potency of NPS-2143 on intracellular calcium mobilization has been quantified in various cell-based assays. The most common parameters reported are the half-maximal inhibitory concentration (IC₅₀) and the half-maximal effective concentration (EC₅₀). The IC₅₀ value represents the concentration of NPS-2143 required to inhibit the CaSR-mediated intracellular calcium response by 50%. The EC₅₀ value, in the context of its antagonistic action, often refers to the concentration required to elicit a half-maximal response in stimulating parathyroid hormone (PTH) secretion, an indirect consequence of CaSR inhibition in parathyroid cells.

ParameterValue (nM)Cell LineReceptorAssay TypeReference
IC₅₀43HEK293Human CaSRIntracellular Calcium Mobilization[3][4][6]
IC₅₀~50HEK293Recombinant CaRIntracellular Ca²⁺ Influx[5]
IC₅₀4080MDA-MB-231EndogenousCell Proliferation (MTT)[7]
IC₅₀5710MCF-7EndogenousCell Proliferation (MTT)[7]
EC₅₀41Bovine Parathyroid CellsEndogenousPTH Secretion[3][4][6]

Experimental Protocols

The primary method for evaluating the effect of NPS-2143 on intracellular calcium mobilization involves the use of a fluorescence-based assay in cells expressing the CaSR. Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human CaSR are the most commonly used cell line.

General Workflow for Intracellular Calcium Mobilization Assay

Calcium_Assay_Workflow A 1. Cell Plating HEK293-CaSR cells are seeded into a 96- or 384-well black-wall, clear-bottom plate and cultured overnight. B 2. Dye Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer for 1-2 hours. A->B C 3. Compound Addition NPS-2143 (antagonist) is added to the wells at various concentrations and incubated for a specific period. B->C D 4. Agonist Stimulation An agonist (e.g., extracellular Ca²⁺) is added to stimulate the CaSR and induce intracellular calcium mobilization. C->D E 5. Fluorescence Measurement The change in fluorescence intensity, correlating to [Ca²⁺]i, is measured in real-time using a fluorescence plate reader (e.g., FLIPR). D->E F 6. Data Analysis The fluorescence data is analyzed to determine dose-response curves and calculate IC₅₀ values for NPS-2143. E->F

Figure 2: General experimental workflow for an intracellular calcium mobilization assay.

Detailed Protocol for a FLIPR-Based Calcium Mobilization Assay

This protocol is a generalized procedure based on common practices and should be optimized for specific cell lines and experimental conditions.

Materials:

  • HEK293 cells stably expressing the human CaSR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96- or 384-well black-wall, clear-bottom cell culture plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 No Wash™ Dyes, Calcium-6™ Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • Ca²⁺ agonist solution (e.g., CaCl₂ in assay buffer)

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend HEK293-CaSR cells in culture medium.

    • Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the fluorescent calcium indicator dye solution in assay buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and wash the cells once with assay buffer.

    • Add the dye-loading solution to each well and incubate for 1-2 hours at 37°C, protected from light.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells.

    • After the dye-loading incubation, add the NPS-2143 dilutions to the respective wells of the cell plate.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to interact with the cells.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare the Ca²⁺ agonist solution at a concentration known to elicit a submaximal to maximal response (e.g., EC₈₀).

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Initiate the assay. The instrument will typically record a baseline fluorescence reading for a few seconds before automatically adding the agonist to the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the NPS-2143 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a well-characterized and potent antagonist of the Calcium-Sensing Receptor. Its ability to block intracellular calcium mobilization by allosterically inhibiting the CaSR makes it an invaluable research tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and studying CaSR-mediated signaling pathways. The provided visualizations aim to clarify the complex biological processes and experimental procedures involved.

References

Methodological & Application

Effective Concentration of NPS-2143 Hydrochloride in HEK293 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in systemic calcium homeostasis.[1][2][3] This document provides detailed application notes and protocols for determining and utilizing the effective concentration of this compound in Human Embryonic Kidney (HEK293) cells, a commonly used cell line for studying CaSR function. The provided protocols cover essential experiments for characterizing the effects of NPS-2143, including calcium mobilization assays, cell viability assessments, and analysis of downstream signaling pathways.

Data Presentation

The effective concentration of NPS-2143 in HEK293 cells can vary depending on the specific experimental setup and the endpoint being measured. The following tables summarize key quantitative data from published studies.

Table 1: Potency of this compound in HEK293 Cells

ParameterCell LineReported ValueReference
IC50 (Inhibition of Ca2+-induced cytoplasmic Ca2+ increase)HEK293 cells expressing human CaSR43 nM[1][2][3]
IC50 (Inhibition of Ca2+-induced cytoplasmic Ca2+ increase)HEK293 cells expressing human CaSR~50 nM[4]

Table 2: Exemplary Effective Concentrations of this compound in HEK293 Cell-Based Assays

ExperimentCell LineConcentration RangeObserved EffectReference
Normalization of mutant CaSR functionHEK293 cells expressing mutant Gln723 CaSR20 nMRightward shift of the mutant receptor concentration-response curve[5][6]
Dose-dependent inhibition of mutant CaSRHEK293 cells expressing mutant Gln723 CaSR40 nM, 80 nMMarked rightward shift of the concentration-response curve[6]
Inhibition of CaSR-mediated intracellular Ca2+ signalsHEK293 cells stably transfected with human CaSR100 nMSignificant inhibition
Inhibition of glucose-induced calcium responseHEK293 cells stably expressing human CaSR3 µMBlunted calcium response[7]
Inhibition of breast cancer cell proliferationMDA-MB-231 and MCF-7 cells0.5 - 10 µMDose-dependent reduction in cell viability[8]

Signaling Pathway

NPS-2143 acts as a negative allosteric modulator of the Calcium-Sensing Receptor. In HEK293 cells expressing CaSR, the binding of extracellular calcium (Ca²⁺o) to the receptor typically activates G-protein signaling cascades, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺i), which can be measured experimentally. NPS-2143 binds to the transmembrane domain of the CaSR and inhibits these downstream signaling events.

NPS2143_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Extracellular Ca²⁺ CaSR CaSR Ca_ext->CaSR Binds PLC PLC CaSR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_int Intracellular Ca²⁺ Release ER->Ca_int Releases NPS2143 NPS-2143 NPS2143->CaSR Inhibits

Caption: NPS-2143 Signaling Pathway in HEK293 Cells.

Experimental Protocols

HEK293 Cell Culture and Transfection

A fundamental prerequisite for studying the effects of NPS-2143 is the proper culture and, if necessary, transfection of HEK293 cells with the Calcium-Sensing Receptor.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • CaSR expression plasmid (if using non-endogenously expressing cells)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • Culture flasks, plates, and other sterile cell culture equipment

Protocol:

  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a lower density in fresh medium.

  • Transfection (for non-endogenous CaSR expression): a. The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection. b. On the day of transfection, prepare the DNA-lipid complexes. In one tube, dilute the CaSR plasmid DNA in Opti-MEM™. In a separate tube, dilute the transfection reagent in Opti-MEM™. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation. d. Add the DNA-lipid complexes dropwise to the cells. e. Incubate the cells for 24-48 hours before proceeding with subsequent experiments.

Intracellular Calcium Mobilization Assay

This assay is crucial for determining the inhibitory effect of NPS-2143 on CaSR activation. It measures changes in intracellular calcium concentration using fluorescent indicators.

Calcium_Mobilization_Workflow A Seed HEK293-CaSR cells in 96-well plate B Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Incubate with varying concentrations of NPS-2143 B->C D Stimulate with a CaSR agonist (e.g., extracellular Ca²⁺) C->D E Measure fluorescence changes using a plate reader D->E F Analyze data to determine IC50 E->F

Caption: Workflow for Calcium Mobilization Assay.

Materials:

  • HEK293 cells expressing CaSR

  • Black, clear-bottom 96-well plates

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • CaSR agonist (e.g., CaCl₂)

  • Fluorescence plate reader with injection capabilities

Protocol:

  • Cell Plating: Seed HEK293-CaSR cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium from the cells and add the dye loading buffer to each well. c. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Incubation: a. Wash the cells gently with HBSS to remove excess dye. b. Add HBSS containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). c. Incubate at room temperature for 10-20 minutes.

  • Fluorescence Measurement: a. Place the plate in a fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Inject the CaSR agonist (e.g., CaCl₂ to a final concentration of 1-5 mM) into the wells. d. Record the fluorescence intensity over time. For Fura-2, use ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Data Analysis: Calculate the change in fluorescence or the ratio of fluorescence intensities to determine the intracellular calcium concentration. Plot the response against the concentration of NPS-2143 to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of NPS-2143 on HEK293 cells.

Materials:

  • HEK293 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of NPS-2143 on cell viability.

Western Blot Analysis of Downstream Signaling

Western blotting can be used to investigate the effect of NPS-2143 on the expression and phosphorylation of proteins involved in the CaSR signaling pathway, such as ERK1/2.

Materials:

  • HEK293-CaSR cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-CaSR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat HEK293-CaSR cells with the desired concentrations of NPS-2143 for the appropriate duration, followed by stimulation with a CaSR agonist if required.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and develop with a chemiluminescent substrate.

  • Detection and Analysis: Capture the signal using an imaging system and quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers working with this compound in HEK293 cells. By utilizing these methodologies, scientists can effectively characterize the inhibitory activity of NPS-2143 on the Calcium-Sensing Receptor and elucidate its impact on downstream cellular processes. The summarized data and detailed protocols serve as a valuable resource for designing and executing experiments in the fields of pharmacology and drug development.

References

Application Notes and Protocols for In Vivo Administration of NPS-2143 Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), functioning as a "calcilytic" agent.[1][2][3] By blocking the CaSR in the parathyroid gland, NPS-2143 stimulates the secretion of endogenous parathyroid hormone (PTH).[4][5] This mechanism of action has led to its investigation as a potential oral therapeutic for osteoporosis, as PTH is a known anabolic agent for bone.[4][6] Additionally, its ability to rectify hypocalcemia has been demonstrated in genetic mouse models.[7][8] These application notes provide a comprehensive overview of the in vivo use of NPS-2143 in rodent models, including detailed protocols and summarized data from key studies.

Mechanism of Action

NPS-2143 is an allosteric antagonist of the CaSR.[9] The CaSR is a G protein-coupled receptor that plays a crucial role in regulating systemic calcium homeostasis by sensing extracellular calcium levels.[10] In the parathyroid gland, activation of the CaSR by calcium suppresses PTH secretion. NPS-2143 blocks this receptor, thereby preventing the inhibitory effect of calcium and leading to a rapid and significant increase in plasma PTH levels.[5][11] This surge in endogenous PTH can, in turn, influence bone metabolism and calcium regulation.[4][12]

Signaling Pathway Diagram

NPS_2143_Mechanism_of_Action cluster_parathyroid_cell Parathyroid Gland Cell cluster_circulation Systemic Circulation CaSR Calcium-Sensing Receptor (CaSR) PTH_vesicle PTH Secretion CaSR->PTH_vesicle Inhibits Plasma_PTH Increased Plasma PTH PTH_vesicle->Plasma_PTH Leads to NPS2143 NPS-2143 NPS2143->CaSR Antagonizes Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR Activates

Caption: Mechanism of NPS-2143 action in the parathyroid gland.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies involving NPS-2143.

Table 1: In Vitro Activity of NPS-2143
ParameterCell Line/TissueValueReference
IC₅₀ (Ca²⁺ influx inhibition)HEK 293 cells expressing human CaSR43 nM[3][5][11]
EC₅₀ (PTH secretion stimulation)Bovine parathyroid cells39-41 nM[3][4][11]
Table 2: In Vivo Pharmacodynamic Effects of NPS-2143 in Rats
Animal ModelAdministration Route & DosePrimary OutcomeResultReference
Normal Sprague-Dawley RatsIntravenous infusionPlasma PTHRapid and large increase[4][5]
Ovariectomized (OVX) RatsOral (100 µmol/kg, daily for 8 weeks)Plasma PTHSustained increase[4]
OVX RatsOral (100 µmol/kg, daily for 8 weeks)Bone Mineral DensityNo net change[4]
OVX RatsOral (100 µmol/kg, daily for 8 weeks)Bone TurnoverDramatic increase[4]
Normotensive Wistar RatsIntravenous (1 mg/kg)Mean Arterial PressureSignificant increase[10][11]
Normal Sprague-Dawley RatsIntravenousPlasma PTH4- to 5-fold increase[11]
Table 3: In Vivo Pharmacodynamic Effects of NPS-2143 in Mice
Animal ModelAdministration Route & DosePrimary OutcomeResultReference
Nuf mice (activating CaSR mutation)Intraperitoneal (30 mg/kg)Plasma CalciumSignificant increase[7][8]
Nuf mice (activating CaSR mutation)Intraperitoneal (30 mg/kg)Plasma PTHSignificant increase[7][8]
Nuf mice (activating CaSR mutation)Intraperitoneal (30 mg/kg)Urinary Calcium ExcretionNo elevation[7][8]
Parkinson's Disease Mouse ModelOralGastric Emptying RateIncreased[13]
Parkinson's Disease Mouse ModelOralWhole Gut Transit TimeShortened[13]

Experimental Protocols

Protocol 1: Evaluation of Anabolic Bone Effects in Ovariectomized (OVX) Rats

This protocol is adapted from studies investigating the effect of daily oral administration of NPS-2143 on bone in a rat model of postmenopausal osteoporosis.[4]

Objective: To assess the impact of NPS-2143 on bone turnover and bone mineral density in osteopenic OVX rats.

Materials:

  • This compound

  • Vehicle (e.g., 2% cysteine-HCl, pH 4.5, containing 0.1% BSA)

  • Aged female Sprague-Dawley rats

  • Gavage needles

  • Equipment for measuring Bone Mineral Density (BMD), such as dual-energy X-ray absorptiometry (DXA)

  • Calcein (B42510) for bone labeling

  • Histomorphometry analysis equipment

Procedure:

  • Animal Model: Perform ovariectomy on aged female Sprague-Dawley rats to induce osteopenia. Allow for a period of bone loss to establish an osteopenic state.

  • Grouping: Divide the animals into experimental groups (e.g., Sham, OVX + Vehicle, OVX + NPS-2143).

  • Dosing Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 100 µmol/kg dose).

  • Administration: Administer NPS-2143 or vehicle daily via oral gavage for the duration of the study (e.g., 8 weeks).

  • Monitoring:

    • Measure BMD at baseline and at specified intervals (e.g., 4 and 8 weeks).

    • Collect blood samples periodically to measure plasma PTH and calcium levels.

  • Bone Labeling: Administer calcein (10 mg/kg, subcutaneously) at two time points before sacrifice (e.g., 10 days and 3 days prior) to label forming bone surfaces.

  • Sacrifice and Tissue Collection: At the end of the treatment period, euthanize the animals and collect relevant tissues, such as the tibiae, for histomorphometric analysis.

  • Analysis:

    • Analyze BMD data to determine changes over time.

    • Perform bone histomorphometry on tibial sections to assess parameters of bone formation and resorption (e.g., mineralizing surface, bone formation rate).

OVX_Rat_Study_Workflow start Start: Aged Female Rats ovx Ovariectomy (OVX) & Bone Loss Period start->ovx grouping Group Assignment: - Sham - OVX + Vehicle - OVX + NPS-2143 ovx->grouping treatment Daily Oral Administration (8 weeks) grouping->treatment monitoring In-Life Monitoring: - BMD (Weeks 0, 4, 8) - Blood Collection (PTH, Ca²⁺) treatment->monitoring labeling Calcein Injections (10 & 3 days pre-sacrifice) treatment->labeling euthanasia Euthanasia & Tibia Collection labeling->euthanasia analysis Data Analysis: - BMD Changes - Bone Histomorphometry euthanasia->analysis end End analysis->end

Caption: Workflow for studying NPS-2143 in OVX rats.

Protocol 2: Assessment of Hypocalcemia Correction in a Genetic Mouse Model

This protocol is based on studies using the Nuf mouse model, which has a gain-of-function mutation in the CaSR, leading to hypocalcemia.[7][8]

Objective: To determine if NPS-2143 can normalize plasma calcium and PTH levels in a mouse model of autosomal dominant hypocalcemia type 1 (ADH1).

Materials:

  • This compound

  • Vehicle (e.g., aqueous solution of 2-hydroxypropyl-β-cyclodextrin)

  • Wild-type and Nuf mice

  • Syringes and needles for intraperitoneal injection

  • Equipment for blood collection (e.g., via tail vein)

  • Assay kits for plasma calcium and PTH measurement

Procedure:

  • Animal Model: Utilize heterozygous (Nuf/+) and homozygous (Nuf/Nuf) mice with the activating CaSR mutation, along with wild-type littermates as controls.

  • Dosing Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).

  • Administration: Administer a single bolus of NPS-2143 or vehicle via intraperitoneal (IP) injection.

  • Blood Sampling: Collect plasma samples at multiple time points post-injection (e.g., 0, 1, 4, and 24 hours) via tail vein or terminal bleed.

  • Biochemical Analysis: Measure plasma concentrations of calcium and PTH for each time point using appropriate assays.

  • Urine Collection (Optional): House mice in metabolic cages to collect urine for the measurement of urinary calcium excretion.

  • Data Analysis: Compare the plasma calcium and PTH levels between the NPS-2143 treated and vehicle-treated groups at each time point to assess the corrective effect of the compound.

Nuf_Mouse_Study_Workflow start Start: Wild-type & Nuf Mice grouping Group Assignment: - WT + Vehicle - Nuf + Vehicle - Nuf + NPS-2143 start->grouping administration Single Intraperitoneal (IP) Bolus Injection grouping->administration sampling Serial Blood Sampling (0, 1, 4, 24 hours) administration->sampling analysis Biochemical Analysis: - Plasma Calcium - Plasma PTH sampling->analysis end End analysis->end

References

Application Notes and Protocols for NPS-2143 Hydrochloride in Primary Human Cortical Astrocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-2143 hydrochloride is a potent and selective non-competitive antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] In the central nervous system, the CaSR is expressed on various cell types, including astrocytes, and has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's Disease (AD).[3][4] In primary human cortical astrocytes, NPS-2143 has been shown to modulate pathological responses induced by amyloid-beta (Aβ), including the suppression of Aβ42 secretion, restoration of the non-amyloidogenic processing of amyloid precursor protein (APP), and attenuation of neuroinflammatory responses.[5][6][7]

These application notes provide detailed protocols for the use of this compound in primary human cortical astrocyte cultures to investigate its therapeutic potential. The protocols cover cell culture, measurement of intracellular calcium, assessment of Aβ42 secretion, and analysis of APP processing.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on primary human cortical astrocytes.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeConditionEffect of NPS-2143ConcentrationReference
IC50 for blocking cytoplasmic Ca2+ increaseHEK293 cells expressing human CaSRCaSR activationInhibition43 nM[1][2]
Aβ42 SecretionPrimary Human Cortical AstrocytesAβ25-35 treatmentSuppression100 nM[5][7]
sAPPα Extracellular SheddingPrimary Human Cortical AstrocytesAβ25-35 treatmentRestoration100 nM[6]
IL-6 OversecretionPrimary Human Cortical AstrocytesAβ25-35 treatmentTotal Suppression100 nM[2][8]
RANTES and MCP-2 Over-releasePrimary Human Cortical AstrocytesAβ25-35 treatmentRemarkable Reduction100 nM[8]

Table 2: Effects of this compound on Aβ-induced Changes in Human Astrocytes

Measured EndpointTreatment ConditionOutcome with NPS-2143 (100 nM)Reference
Secreted Aβ42/Aβ40 ratioAβ25-35 exposureMaintained at baseline or lower levels[5]
Total CaSR protein levelsAβ25-35 exposureDecreased[5]
Intracellular Aβ42 accumulationAβ25-35 exposureFully suppressed[6]
ADAM10 translocation to plasma membraneAβ25-35 exposurePromoted[6]
hAPP translocation to plasma membraneAβ25-35 exposurePromoted[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aβ-Induced Pathology and NPS-2143 Intervention in Astrocytes

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Abeta Amyloid-Beta (Aβ) Oligomers CaSR Calcium-Sensing Receptor (CaSR) Abeta->CaSR Binds and Activates G_Protein G-Protein Signaling CaSR->G_Protein ADAM10 ADAM10 (α-secretase) NonAmyloidogenic Non-Amyloidogenic Pathway ADAM10->NonAmyloidogenic Mediates APP Amyloid Precursor Protein (APP) Amyloidogenic Amyloidogenic Pathway (↑ BACE1, γ-secretase activity) APP->Amyloidogenic Processed by APP->NonAmyloidogenic Processed by PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Stimulates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release Releases Ca²⁺ Ca_release->Amyloidogenic Neuroinflammation Neuroinflammation (↑ IL-6, RANTES, MCP-2) Ca_release->Neuroinflammation Abeta_prod ↑ Aβ42 Production & Secretion Amyloidogenic->Abeta_prod sAPPa_prod ↑ sAPPα (Neuroprotective) NonAmyloidogenic->sAPPa_prod NPS2143 This compound NPS2143->CaSR Antagonizes NPS2143->ADAM10 Promotes translocation NPS2143->APP Promotes translocation

Caption: Aβ-CaSR signaling pathway and the inhibitory action of NPS-2143.

General Experimental Workflow

Culture 1. Primary Human Cortical Astrocyte Culture Treatment 2. Treatment with NPS-2143 and/or Aβ Oligomers Culture->Treatment Calcium 3a. Intracellular Calcium Measurement Treatment->Calcium ELISA 3b. Aβ42 ELISA of Supernatant Treatment->ELISA Western 3c. Immunoblotting for ADAM10 and sAPPα Treatment->Western Glutamate (B1630785) 3d. Glutamate Release Assay Treatment->Glutamate Data 4. Data Analysis and Interpretation Calcium->Data ELISA->Data Western->Data Glutamate->Data

Caption: Experimental workflow for studying NPS-2143 effects on astrocytes.

Experimental Protocols

Primary Human Cortical Astrocyte Culture

This protocol is adapted from commercially available kits and established methods.

Materials:

  • Cryopreserved primary human cortical astrocytes

  • Astrocyte Growth Medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin/EDTA solution

  • T-75 culture flasks

  • Sterile conical tubes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Pre-warm the Astrocyte Growth Medium to 37°C.

  • Rapidly thaw the cryopreserved vial of astrocytes in a 37°C water bath.

  • Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed growth medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium.

  • Plate the cells in a T-75 flask and incubate at 37°C with 5% CO2.

  • Change the medium every 2-3 days until the culture reaches 80-90% confluency.

  • For subculturing, wash the cells with HBSS, detach with Trypsin/EDTA, and re-plate at the desired density.

This compound Treatment

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Astrocyte Growth Medium

  • Primary human cortical astrocytes (cultured as described above)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Further dilute the stock solution in Astrocyte Growth Medium to the desired final concentration (e.g., 100 nM). The final DMSO concentration should be below 0.1% to avoid toxicity.

  • For experiments involving Aβ, pre-treat the astrocytes with NPS-2143 for a specified period (e.g., 30 minutes) before adding Aβ oligomers.

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Measurement of Intracellular Calcium Concentration

This protocol utilizes a fluorescent calcium indicator.

Materials:

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Seed astrocytes in a 96-well plate and grow to confluency.

  • Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS.

  • Remove the culture medium and wash the cells with HBS.

  • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with HBS to remove excess dye.

  • Place the plate in the fluorescence plate reader.

  • Measure baseline fluorescence. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

  • Inject the stimulus (e.g., a CaSR agonist or Aβ) and immediately begin recording the fluorescence changes over time.

  • For experiments with NPS-2143, pre-incubate the cells with the compound before adding the stimulus.

Glutamate Release Assay

Note: Direct quantitative data on the effect of NPS-2143 on glutamate release from primary human cortical astrocytes is an area for further investigation. This protocol provides a method to explore this potential effect.

Materials:

  • Glutamate assay kit (colorimetric or fluorometric)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+

  • Cultured primary human cortical astrocytes

Procedure:

  • Culture astrocytes to confluency in multi-well plates.

  • Wash the cells gently with pre-warmed HBSS.

  • Incubate the cells with HBSS (with or without NPS-2143) for a defined period.

  • To stimulate glutamate release, treat the cells with a known secretagogue (e.g., a calcium ionophore like ionomycin (B1663694) or a GPCR agonist) in the presence or absence of NPS-2143.

  • Collect the supernatant at different time points.

  • Measure the glutamate concentration in the supernatant using a commercially available glutamate assay kit according to the manufacturer's instructions.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42

Materials:

  • Human Aβ42 ELISA kit

  • Conditioned medium from astrocyte cultures

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant from treated and control astrocyte cultures.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the Aβ42 ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of Aβ42 in the samples based on the standard curve.

Immunoblotting for ADAM10 and sAPPα

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against ADAM10 and sAPPα

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • For ADAM10 (cellular levels):

    • Lyse the treated and control astrocytes with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • For sAPPα (secreted levels):

    • Collect and concentrate the conditioned medium.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (for cellular proteins).

References

Application Notes and Protocols for Calcium Imaging Assays with NPS-2143 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium imaging assays are a fundamental tool for studying intracellular calcium (Ca²⁺) dynamics, which play a critical role in a vast array of cellular signaling pathways. This document provides detailed application notes and protocols for the use of NPS-2143 hydrochloride, a selective antagonist of the Calcium-Sensing Receptor (CaSR), in calcium imaging assays. The CaSR, a G-protein coupled receptor (GPCR), is a key regulator of extracellular calcium homeostasis.[1][2] Its activation upon binding of extracellular calcium initiates a signaling cascade that leads to an increase in intracellular calcium concentrations.[3][4] this compound is a valuable tool for investigating the function of the CaSR and for screening for novel modulators of this important drug target.[5][6] These protocols are designed to be adaptable for various research applications, from basic science to drug discovery.

Mechanism of Action of this compound

This compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[5][7] The CaSR is a class C GPCR that, upon activation by extracellular calcium ions, couples to G-proteins, primarily Gq/11 and Gi/o.[1][3] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium and a subsequent rise in cytosolic Ca²⁺ levels.[1][4] NPS-2143 acts as a calcilytic by blocking this CaSR-mediated increase in intracellular calcium.[5][7]

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the reported in vitro potency of this compound in various cell-based assays. This data is essential for designing experiments and interpreting results.

ParameterCell LineAssay DescriptionValueReference(s)
IC₅₀ HEK293 (expressing human CaSR)Inhibition of agonist-induced increase in cytoplasmic Ca²⁺43 nM[5][7][8]
EC₅₀ Bovine Parathyroid CellsStimulation of parathyroid hormone (PTH) secretion41 nM[7][8]
IC₅₀ CHO (expressing rat CaSR)Inhibition of calcium ion-induced [³H]inositol phosphate (B84403) accumulation0.46 µM[5]
IC₅₀ MDA-MB-231 (human breast cancer cells)Reduction of cell proliferation (MTT assay)4.08 µM[9]
IC₅₀ MCF-7 (human breast cancer cells)Reduction of cell proliferation (MTT assay)5.71 µM[9]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clear understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Calcium-Sensing Receptor (CaSR) Signaling Pathway CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release NPS2143 NPS-2143 NPS2143->CaSR Blocks Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR Activates G cluster_1 Calcium Imaging Assay Workflow A 1. Cell Culture (e.g., HEK293 expressing CaSR) B 2. Dye Loading (e.g., Fura-2 AM or Fluo-4 AM) A->B C 3. Pre-incubation with This compound B->C D 4. CaSR Agonist Stimulation (e.g., Extracellular Ca²⁺) C->D E 5. Fluorescence Measurement (Microscopy or Plate Reader) D->E F 6. Data Analysis (Calculate intracellular Ca²⁺ concentration) E->F

References

Measuring Parathyroid Hormone Levels In Vivo Following NPS-2143 Hydrochloride Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for measuring parathyroid hormone (PTH) levels in vivo following the administration of NPS-2143 hydrochloride, a calcilytic agent that acts as an antagonist of the Calcium-Sensing Receptor (CaSR).[1] By blocking the CaSR in the parathyroid gland, NPS-2143 stimulates the secretion of endogenous PTH.[2] This document outlines the necessary materials, experimental procedures for animal studies, and methods for quantifying PTH levels in plasma or serum. Furthermore, it includes a summary of expected outcomes based on preclinical studies and visual representations of the relevant signaling pathway and experimental workflow.

Introduction

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis by regulating the release of parathyroid hormone (PTH).[3] In the parathyroid gland, activation of the CaSR by extracellular calcium ions inhibits PTH secretion.[4] NPS-2143 is a selective antagonist of the CaSR, and by inhibiting its activity, it effectively "tricks" the parathyroid gland into sensing low calcium levels, thereby stimulating the release of PTH.[5][6] The ability to modulate PTH secretion with small molecules like NPS-2143 has significant therapeutic potential, particularly in conditions like osteoporosis where intermittent PTH elevation can have an anabolic effect on bone.[7] Accurate in vivo measurement of PTH levels after NPS-2143 administration is crucial for understanding its pharmacodynamics and therapeutic efficacy.

Signaling Pathway of NPS-2143 Action

NPS-2143 acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR) on the surface of parathyroid cells.[6] Under normal physiological conditions, binding of extracellular calcium to the CaSR activates G-protein signaling cascades (primarily Gαq/11 and Gαi/o) that lead to the inhibition of PTH secretion.[8] NPS-2143 binds to the transmembrane domain of the CaSR, preventing its activation by extracellular calcium.[9] This blockade of the CaSR signaling pathway removes the inhibitory signal, resulting in a rapid and transient increase in the secretion of PTH.[5][6]

NPS_2143_Signaling_Pathway cluster_membrane Parathyroid Cell Membrane CaSR CaSR G_Protein G-Protein (Gαq/11, Gαi/o) CaSR->G_Protein Activates Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Activates NPS_2143 NPS-2143 NPS_2143->CaSR Antagonizes Inhibition_Signal Inhibitory Signal G_Protein->Inhibition_Signal Generates PTH_Vesicles PTH Secretory Vesicles Inhibition_Signal->PTH_Vesicles Inhibits Exocytosis PTH_Secretion PTH Secretion PTH_Vesicles->PTH_Secretion Leads to Increased_PTH Increased Plasma PTH PTH_Secretion->Increased_PTH

Figure 1: NPS-2143 Signaling Pathway in Parathyroid Cells.

Experimental Protocols

This section details the in vivo experimental protocol for administering this compound to rodents and subsequently measuring plasma PTH levels.

Materials
  • This compound (or SB-262470A)[1]

  • Vehicle solution (e.g., sterile saline, water, or as specified by the manufacturer)

  • Male Sprague-Dawley rats or C57BL/6 mice[5][10]

  • Animal handling and restraint equipment

  • Administration supplies (e.g., gavage needles for oral administration, syringes and needles for intravenous or intraperitoneal injection)

  • Blood collection supplies (e.g., EDTA-coated microtubes, syringes with appropriate gauge needles, capillary tubes)

  • Centrifuge for plasma separation

  • -80°C freezer for sample storage

  • Rat/Mouse PTH immunoassay kit (e.g., ELISA or immunoradiometric assay (IRMA))[11]

  • Plate reader (for ELISA) or gamma counter (for IRMA)

Animal Models and Acclimation
  • Animal Selection: Male Sprague-Dawley rats (250-300g) or adult mice are commonly used models.[5] The choice of species may depend on the specific research question and available resources.

  • Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress. Provide ad libitum access to standard chow and water.

This compound Administration
  • Dose Preparation: Prepare a stock solution of this compound in the appropriate vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Administration Route: NPS-2143 can be administered via several routes:

    • Intravenous (IV): For rapid delivery and assessment of immediate PTH response. A typical dose in rats is 1 mg/kg.[5]

    • Oral (PO): To evaluate the effects of oral bioavailability. Daily oral administration has been used in studies with osteopenic rats.[7]

    • Intraperitoneal (IP): A common route for systemic administration in rodents.[9]

Experimental Workflow

experimental_workflow Acclimation Animal Acclimation (1 week) Baseline_Sampling Baseline Blood Sample (T=0) Acclimation->Baseline_Sampling Administration NPS-2143 Administration (IV, PO, or IP) Baseline_Sampling->Administration Time_Points Time-Course Blood Sampling (e.g., 1, 4, 24 hours) Administration->Time_Points Plasma_Separation Plasma Separation (Centrifugation) Time_Points->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage PTH_Assay PTH Immunoassay (ELISA or IRMA) Sample_Storage->PTH_Assay Data_Analysis Data Analysis PTH_Assay->Data_Analysis

Figure 2: Experimental Workflow for In Vivo PTH Measurement.
Blood Sampling and Processing

  • Baseline Sample: Prior to NPS-2143 administration, collect a baseline blood sample (T=0).

  • Time-Course Sampling: Collect blood samples at various time points post-administration. Based on published data, key time points to consider are 1, 4, and 24 hours to capture the peak and subsequent decline in PTH levels.[9] For IV administration, earlier time points (e.g., 5, 15, 30, 60 minutes) may be necessary to capture the rapid, transient peak.

  • Blood Collection Technique: The method of blood collection will depend on the animal model and the sampling frequency. Options include tail vein, saphenous vein, or terminal cardiac puncture. For repeated sampling in the same animal, less invasive methods are preferred.[12]

  • Sample Processing:

    • Collect blood into EDTA-coated tubes to prevent coagulation.

    • Keep samples on ice.

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.

    • Carefully aspirate the plasma supernatant and transfer to a clean, labeled microtube.

    • Store plasma samples at -80°C until analysis.

PTH Quantification
  • Immunoassay: Use a commercially available and validated ELISA or IRMA kit specific for rat or mouse PTH. These assays typically use a two-site "sandwich" format.[11][13]

  • Assay Procedure: Follow the manufacturer's instructions for the chosen immunoassay kit. This will typically involve preparing standards and controls, adding samples, incubating with antibodies, washing, and detecting the signal.

  • Data Analysis: Calculate PTH concentrations in the plasma samples based on the standard curve. Express results in pg/mL or pmol/L.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating the effect of NPS-2143 on plasma PTH levels.

Table 1: Effect of Intravenous NPS-2143 Administration on Plasma PTH in Rats

Time PointVehicle Control (PTH pg/mL)NPS-2143 (1 mg/kg) (PTH pg/mL)Fold Increase
Baseline~20-30~20-301
5 min~20-30~100-1504-5 fold

Note: Data are approximations based on descriptions of a rapid 4- to 5-fold increase in plasma PTH levels in rats following IV administration of NPS-2143.[5]

Table 2: Effect of Intraperitoneal NPS-2143 Administration on Plasma PTH in Mice

Time PointGenotypeVehicle Control (PTH pg/mL)NPS-2143 (30 mg/kg) (PTH pg/mL)
1 hourWild-type~50~250
1 hourNuf/+ (CaSR gain-of-function)~20~150
24 hoursWild-type~50~50
24 hoursNuf/+ (CaSR gain-of-function)~20~20

Note: Data are adapted from a study in a mouse model of autosomal dominant hypocalcemia type 1 (ADH1), which has a gain-of-function CaSR mutation.[9][14] The Nuf/+ mice have lower baseline PTH, and NPS-2143 administration leads to a marked rise in PTH in both wild-type and mutant mice at 1 hour, with levels returning to baseline by 24 hours.[9]

Conclusion

This document provides a comprehensive guide for researchers to measure in vivo PTH levels following the administration of the CaSR antagonist, this compound. The detailed protocols and expected outcomes will aid in the design and execution of experiments aimed at understanding the pharmacodynamic properties of this and similar compounds. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process. Adherence to these protocols will ensure the generation of robust and reproducible data for the evaluation of calcilytic drug candidates.

References

Long-Term Stability of NPS-2143 Hydrochloride in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a critical component in calcium homeostasis and various cellular signaling pathways. As a valuable tool in research and a potential therapeutic agent, understanding its stability in solution is paramount for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for assessing the long-term stability of this compound in solution, including methodologies for forced degradation studies and a stability-indicating HPLC-UV method. Furthermore, it outlines the CaSR signaling pathway to provide context for the compound's mechanism of action.

Introduction

NPS-2143, also known as SB-262470, is a calcilytic agent that inhibits the CaSR, leading to the stimulation of parathyroid hormone (PTH) secretion.[1] Its utility in studying the physiological roles of the CaSR and its potential therapeutic applications, such as in osteoporosis, necessitates well-defined protocols for its handling and storage.[1][2] The stability of this compound in solution can be influenced by various factors including solvent, pH, temperature, and light exposure. Degradation of the compound can lead to a loss of potency and the formation of impurities, potentially confounding experimental outcomes.

These application notes provide a framework for establishing the stability of this compound in commonly used laboratory solvents. The protocols described are based on general principles of pharmaceutical stability testing and can be adapted to specific experimental needs.

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

NPS-2143 acts as an antagonist to the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. The diagram below illustrates the primary signaling cascades initiated by CaSR activation, which are inhibited by NPS-2143.

CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi/o CaSR->Gi Activates Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Activates NPS2143 NPS-2143 HCl NPS2143->CaSR Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release MAPK_pathway MAPK Pathway (e.g., ERK1/2) Ca_release->MAPK_pathway Activates Cellular_Response Cellular Response (e.g., ↓ PTH secretion) Ca_release->Cellular_Response PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response

Figure 1: CaSR Signaling Pathway Antagonized by NPS-2143.

Experimental Protocols

The following sections detail the protocols for conducting long-term stability and forced degradation studies on this compound in solution.

Experimental Workflow for Stability Assessment

The overall workflow for assessing the stability of this compound is depicted below.

start Start: NPS-2143 HCl Solid Compound prep Prepare Stock Solutions (e.g., in DMSO, Ethanol) start->prep storage Aliquot and Store under Varied Conditions prep->storage long_term Long-Term Stability (e.g., -80°C, -20°C, 4°C, RT) storage->long_term forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) storage->forced_deg sampling Sample at Pre-defined Time Points long_term->sampling forced_deg->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis data Quantify Remaining NPS-2143 HCl and Detect Degradation Products analysis->data end End: Determine Shelf-life and Storage Recommendations data->end

Figure 2: Workflow for NPS-2143 HCl Stability Testing.
Preparation of this compound Stock Solutions

For research purposes, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3][4][5]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (optional solvent)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Tocris Bioscience and other suppliers indicate solubility in DMSO up to 100 mM.[6]

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at the desired temperatures for the stability study (e.g., -80°C, -20°C, 4°C, and room temperature). Supplier data suggests stability for at least one year at -80°C in solvent.[7]

Long-Term Stability Study Protocol

Objective: To determine the stability of this compound in solution over an extended period under various storage conditions.

Protocol:

  • Prepare a sufficient number of aliquots of this compound stock solution (e.g., 10 mM in DMSO) as described in section 3.2.

  • Divide the aliquots into groups for storage at different temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C). Ensure some samples are protected from light by wrapping in foil.

  • Establish a timeline for analysis. Suggested time points: T=0, 1 week, 1 month, 3 months, 6 months, and 12 months.

  • At each time point, retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely and equilibrate to room temperature.

  • Analyze the sample using the stability-indicating HPLC-UV method described in section 3.5 to determine the concentration of the parent compound.

  • Record the results and calculate the percentage of the initial concentration remaining.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This is crucial for developing a stability-indicating analytical method.

Protocol:

  • Acid Hydrolysis:

    • Dilute the this compound stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C for 48 hours.

    • At various time points (e.g., 2, 8, 24, 48 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dilute the this compound stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate at 60°C for 48 hours.

    • At the designated time points, withdraw a sample, neutralize it with 0.1 M HCl, and prepare for HPLC analysis.

  • Oxidative Degradation:

    • Dilute the this compound stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of approximately 1 mg/mL.

    • Incubate at room temperature for 48 hours.

    • Withdraw samples at various time points and prepare for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at 60°C for 48 hours.

    • Analyze the sample at the end of the incubation period.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the exposed and control samples.

Stability-Indicating HPLC-UV Method

Objective: To develop a quantitative method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Example Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).

  • Gradient: Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (likely in the range of 220-320 nm).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity by showing that the degradation product peaks are well-resolved from the parent NPS-2143 peak.

Data Presentation (Example Tables)

The following tables are examples of how to present the stability data. The values provided are for illustrative purposes only.

Table 1: Long-Term Stability of 10 mM this compound in DMSO

Storage ConditionTime Point% Remaining (Mean ± SD)Appearance of Degradation Products (Peak Area %)
-80°C 0100ND
3 Months99.8 ± 0.3ND
6 Months99.5 ± 0.4ND
12 Months99.1 ± 0.5ND
-20°C 0100ND
3 Months98.5 ± 0.6< 0.1
6 Months97.2 ± 0.80.5
12 Months95.3 ± 1.11.2
4°C 0100ND
1 Month92.1 ± 1.53.5
3 Months85.4 ± 2.18.9
Room Temp. 0100ND
1 Week88.6 ± 2.57.2
1 Month75.3 ± 3.218.4

ND: Not Detected

Table 2: Forced Degradation of this compound

Stress ConditionDuration (hours)% Remaining (Mean ± SD)Major Degradation Products (Relative Retention Time)
0.1 M HCl, 60°C 4882.4 ± 1.90.85, 1.15
0.1 M NaOH, 60°C 4865.7 ± 2.80.72, 0.91
3% H₂O₂, RT 4891.3 ± 1.21.25
Heat, 60°C 4898.9 ± 0.7ND
Photolytic -94.5 ± 1.41.08

Conclusion and Recommendations

The provided protocols offer a comprehensive framework for researchers to evaluate the long-term stability of this compound in solution. Based on the hypothetical data, this compound is most stable when stored in DMSO at -80°C, where it can be expected to remain stable for at least one year. Storage at -20°C is also acceptable for shorter durations. Significant degradation is observed at refrigerated and room temperatures, highlighting the importance of proper storage to ensure the integrity of the compound for experimental use. It is strongly recommended that individual laboratories perform their own stability studies under their specific experimental conditions and with their own analytical methods. The use of a validated stability-indicating HPLC method is essential for obtaining reliable results.

References

Application Notes and Protocols for NPS-2143 Hydrochloride in Neuroinflammatory Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NPS-2143 hydrochloride, a selective Calcium-Sensing Receptor (CaSR) antagonist, for investigating neuroinflammatory responses. The protocols and data presented are intended to facilitate the design and execution of experiments aimed at understanding the role of CaSR in neuroinflammation and evaluating the therapeutic potential of its antagonists.

Introduction

This compound is a potent and selective, orally active calcilytic agent that functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] The CaSR, a G-protein-coupled receptor, is expressed in the central nervous system, including on neurons, astrocytes, and microglia.[5] Emerging evidence indicates that the CaSR is implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease (AD), by mediating neuroinflammatory processes.[1][5] this compound provides a valuable pharmacological tool to dissect the role of CaSR signaling in neuroinflammation.

Mechanism of Action

This compound selectively binds to the CaSR and inhibits its activation by extracellular calcium ions (Ca²⁺) and other agonists, such as amyloid-beta (Aβ) peptides.[1][6] By antagonizing the CaSR, NPS-2143 blocks downstream signaling cascades that lead to the production and release of pro-inflammatory mediators.[1] It has been shown to block the increase in cytoplasmic Ca²⁺ concentrations with an IC50 of 43 nM in HEK 293 cells expressing the human Ca²⁺ receptor.[2][3][4]

Applications in Neuroinflammation Research

This compound is particularly useful for studying neuroinflammatory processes in the context of Alzheimer's disease and other neurodegenerative disorders. Key applications include:

  • Investigating the role of CaSR in Aβ-induced neuroinflammation: NPS-2143 can be used to determine the extent to which CaSR activation by Aβ contributes to the release of inflammatory cytokines and chemokines from astrocytes and microglia.[1][7][8]

  • Elucidating CaSR-dependent signaling pathways: This compound can help to map the intracellular signaling pathways that are activated downstream of CaSR in response to neuroinflammatory stimuli.

  • Screening for novel anti-neuroinflammatory compounds: NPS-2143 can serve as a reference compound in assays designed to identify new molecules that target the CaSR for the treatment of neuroinflammation.

  • Validating the CaSR as a therapeutic target: Studies using NPS-2143 can provide crucial evidence for the validation of the CaSR as a drug target for neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various experimental models of neuroinflammation.

Table 1: Effect of NPS-2143 on Aβ₂₅₋₃₅-Induced Pro-inflammatory Mediator Release from Normal Human Astrocytes (NAHAs)

Pro-inflammatory MediatorTreatmentFold Change vs. Control% Inhibition by NPS-2143Reference
IL-6 fAβ₂₅₋₃₅ (20 µM)+80.4%81.5%[1]
fAβ₂₅₋₃₅ + NPS-2143 (100 nM)+14.9% (insignificant vs. control)[1]
s-ICAM-1 fAβ₂₅₋₃₅ (20 µM)Significant IncreaseRemarkable Reduction[1][7]
RANTES fAβ₂₅₋₃₅ (20 µM)Significant IncreaseRemarkable Reduction[1][7]
MCP-2 fAβ₂₅₋₃₅ (20 µM)Significant IncreaseRemarkable Reduction[1][7]

Note: The study also found that NPS-2143 did not alter Aβ-induced increases in IL-1β, IL-3, IL-8, and IL-16 secretion, indicating their release is independent of Aβ•CaSR signaling in this model.[1][7]

Table 2: Effect of NPS-2143 on Amyloid-β Secretion from iPSC-Derived Neurons (Familial AD)

Amyloid-β SpeciesTreatment% Reduction vs. VehicleReference
Aβ₄₀ NPS-2143 (1 µM)~25%[9]
Aβ₄₂ NPS-2143 (1 µM)~25%[9]

Experimental Protocols

Protocol 1: Inhibition of Aβ-Induced Pro-inflammatory Cytokine Release from Human Astrocytes

This protocol is designed to assess the ability of NPS-2143 to block the release of pro-inflammatory mediators from human astrocytes stimulated with fibrillar amyloid-beta (fAβ₂₅₋₃₅).

Materials:

  • Normal Human Astrocytes (NAHAs)

  • Astrocyte growth medium

  • Fibrillar amyloid-beta peptide (fAβ₂₅₋₃₅)

  • This compound (Tocris Bioscience or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cytokine antibody array kit or ELISA kits for specific cytokines (e.g., IL-6, s-ICAM-1, RANTES, MCP-2)

Procedure:

  • Cell Culture: Culture NAHAs in their recommended growth medium until they reach the desired confluency.

  • Preparation of Reagents:

    • Prepare a stock solution of fAβ₂₅₋₃₅ at a concentration of 20 µM in sterile, distilled water.

    • Prepare a stock solution of this compound in DMSO. Further dilute in the growth medium to a final concentration of 100 nM. Ensure the final DMSO concentration in the culture medium is below 0.1%.

  • Treatment:

    • At time 0, replace the culture medium with fresh medium containing 20 µM fAβ₂₅₋₃₅ for the stimulated groups.

    • For the NPS-2143 treated group, at 0h, 24h, 48h, and 72h, replace the medium with fresh medium containing 100 nM NPS-2143 for a 30-minute exposure.[1]

    • After 30 minutes, remove the NPS-2143 containing medium and re-add the astrocyte-conditioned medium that was collected prior to the NPS-2143 addition.[1]

    • Include a vehicle control group (medium with DMSO) and an untreated control group.

  • Sample Collection: Collect the conditioned media at various time points (e.g., 24h, 48h, 72h, 96h).[1]

  • Analysis:

    • Analyze the collected media for the presence of pro-inflammatory cytokines and chemokines using a cytokine antibody array or specific ELISAs according to the manufacturer's instructions.[1][8]

Protocol 2: Assessment of NPS-2143 on Aβ Secretion from iPSC-Derived Neurons

This protocol details the methodology to evaluate the effect of NPS-2143 on the secretion of endogenous Aβ₄₀ and Aβ₄₂ from induced pluripotent stem cell (iPSC)-derived neurons from a patient with familial Alzheimer's disease.

Materials:

  • iPSC-derived neuronal cultures (from familial AD patient and healthy control)

  • Neuronal maintenance medium (NMM)

  • This compound

  • DMSO

  • ELISA kits for human Aβ₄₀ and Aβ₄₂

Procedure:

  • Cell Culture: Differentiate and maintain iPSC-derived neurons for 6 weeks in NMM.

  • Preparation of Reagents: Prepare a stock solution of this compound in DMSO and dilute it in NMM to a final concentration of 1 µM. The final DMSO concentration should be 0.1%.

  • Treatment:

    • Replace the medium with fresh NMM containing either 1 µM NPS-2143 or vehicle (0.1% DMSO).

    • After 24 hours, temporarily collect the conditioned media.

    • Expose the neuronal cultures to fresh medium containing either NPS-2143 or vehicle for 30 minutes.[9]

    • After 30 minutes, remove the medium and re-add the previously collected conditioned media.

    • Incubate for a total of 48 hours.

  • Sample Collection: After 48 hours of treatment, collect the conditioned media for analysis.

  • Analysis:

    • Quantify the levels of secreted Aβ₄₀ and Aβ₄₂ in the conditioned media using specific ELISA kits, following the manufacturer's protocols.[9]

    • Normalize the results to the vehicle-treated control group.

Visualizations

cluster_0 Aβ-Induced Neuroinflammation in Astrocytes Aβ Oligomers Aβ Oligomers CaSR CaSR Aβ Oligomers->CaSR Binds & Activates Signaling Cascade Signaling Cascade CaSR->Signaling Cascade Pro-inflammatory Mediators ↑ IL-6, s-ICAM-1, RANTES, MCP-2 Signaling Cascade->Pro-inflammatory Mediators Upregulates Release NPS-2143 NPS-2143 NPS-2143->CaSR Antagonizes

Caption: Aβ•CaSR signaling pathway in astrocytes and its inhibition by NPS-2143.

cluster_1 Experimental Workflow: Cytokine Release Assay A 1. Culture Human Astrocytes B 2. Treat with fAβ₂₅₋₃₅ ± NPS-2143 A->B C 3. Collect Conditioned Media (24, 48, 72, 96h) B->C D 4. Analyze Cytokine Levels (ELISA / Antibody Array) C->D E 5. Quantify Inhibition D->E

Caption: Workflow for assessing NPS-2143's effect on cytokine release.

References

Application Notes and Protocols for Testing NPS-2143 Hydrochloride in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of NPS-2143 hydrochloride, a selective calcium-sensing receptor (CaSR) antagonist, in murine models of allergic asthma. The protocols detailed below are designed to assess the therapeutic potential of NPS-2143 in attenuating key features of asthma, including airway hyperresponsiveness (AHR), airway inflammation, and mucus hypersecretion.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The calcium-sensing receptor (CaSR) has emerged as a novel therapeutic target in asthma.[1] Expressed in airway smooth muscle and inflammatory cells, the CaSR is implicated in the pathophysiology of asthma through its role in regulating intracellular calcium levels and promoting inflammation.[1][2] this compound is a potent and selective antagonist of the CaSR, offering a promising mechanism for the treatment of asthma.[3][4] Studies have demonstrated that NPS-2143 can abrogate airway hyperresponsiveness and inflammation in animal models of allergic asthma.[3][4]

This document outlines detailed experimental designs and protocols for investigating the efficacy of this compound in ovalbumin (OVA)-induced and house dust mite (HDM)-induced murine models of asthma.

Mechanism of Action of NPS-2143 in Asthma

NPS-2143 acts as a calcilytic, a negative allosteric modulator of the CaSR.[3] In the context of asthma, its therapeutic effects are primarily attributed to:

  • Inhibition of Airway Smooth Muscle (ASM) Contraction: By blocking the CaSR on ASM cells, NPS-2143 prevents the increase in intracellular calcium ([Ca2+]i) that leads to bronchoconstriction.[3] This results in a reduction of airway hyperresponsiveness to bronchoconstrictor stimuli like methacholine (B1211447).[3][4]

  • Anti-inflammatory Effects: NPS-2143 has been shown to reduce the infiltration of inflammatory cells, such as eosinophils and lymphocytes, into the airways.[4] It also decreases the production of pro-inflammatory Th2 cytokines, including IL-4, IL-5, and IL-13, which are key drivers of allergic inflammation in asthma.[4][5][6]

Signaling Pathway of CaSR in Airway Smooth Muscle

The following diagram illustrates the signaling pathway of the Calcium-Sensing Receptor (CaSR) in airway smooth muscle cells and the inhibitory action of NPS-2143.

CaSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca2+ Extracellular Ca²⁺ CaSR CaSR Ca2+->CaSR Activates Agonists Other Agonists (e.g., Polyamines) Agonists->CaSR Gq/11 Gq/11 CaSR->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates SR Sarcoplasmic Reticulum IP3->SR Releases Ca²⁺ from Ca_i ↑ [Ca²⁺]i SR->Ca_i Contraction Airway Smooth Muscle Contraction Ca_i->Contraction Leads to NPS2143 NPS-2143 NPS2143->CaSR Inhibits

CaSR signaling pathway in airway smooth muscle.

Experimental Design and Protocols

The following protocols describe the induction of allergic asthma in mice and the subsequent evaluation of this compound's efficacy.

Experimental Workflow

Experimental_Workflow cluster_model Asthma Model Induction cluster_treatment Treatment cluster_assessment Assessment (24-48h post-final challenge) Sensitization Sensitization (Day 0 & 7 or 14) OVA/Alum (i.p.) or HDM (i.n.) Challenge Allergen Challenge (e.g., Days 14-17 or 21-23) OVA or HDM (aerosol/i.n.) Sensitization->Challenge Treatment This compound Administration (e.g., oral gavage) Challenge->Treatment AHR Airway Hyperresponsiveness (AHR) Measurement (Methacholine Challenge) Treatment->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Collection & Cell Analysis AHR->BALF Lungs Lung Tissue Collection for Histology (H&E, PAS) BALF->Lungs Cytokines Cytokine Analysis (ELISA on BALF/serum) Lungs->Cytokines

General experimental workflow for testing NPS-2143.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a classic and widely used model for inducing a Th2-predominant inflammatory response, characterized by eosinophilia.[2][7]

Materials:

  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile saline (0.9% NaCl)

  • Methacholine chloride

  • Phosphate-buffered saline (PBS)

  • BALB/c mice (female, 6-8 weeks old)

Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.[4]

    • The control group receives i.p. injections of saline with alum.

  • Aerosol Challenge:

    • From day 14 to day 17, expose mice to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes daily.[2]

    • The control group is exposed to a saline aerosol.

  • This compound Administration:

    • Administer this compound (e.g., 2.5 mg/kg and 5 mg/kg) or vehicle control via oral gavage daily, starting one hour before each OVA challenge until the end of the experiment.[4]

  • Endpoint Measurements (24-48 hours after the final challenge):

    • Measure airway hyperresponsiveness to methacholine.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.

    • Collect lung tissue for histological analysis.

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant as HDM is a common human allergen.[8][9]

Materials:

  • This compound

  • House Dust Mite (HDM) extract

  • Sterile saline (0.9% NaCl)

  • Methacholine chloride

  • PBS

  • C57BL/6 or BALB/c mice (female, 6-8 weeks old)

Procedure:

  • Sensitization and Challenge:

    • On day 0, sensitize mice by intranasal (i.n.) administration of 25 µg of HDM extract in 50 µL of sterile saline.

    • From day 7 to day 11, challenge the mice daily with an i.n. administration of 5 µg of HDM extract in 50 µL of saline.[8]

  • This compound Administration:

    • Administer this compound or vehicle control as described in the OVA model, starting one hour before each HDM challenge.

  • Endpoint Measurements (24-48 hours after the final challenge):

    • Perform endpoint measurements as described for the OVA model.

Key Experimental Protocols

Measurement of Airway Hyperresponsiveness (AHR)

AHR is assessed by measuring the changes in lung resistance in response to increasing concentrations of a bronchoconstrictor, typically methacholine.[3]

Procedure:

  • Anesthetize the mouse.

  • Tracheostomize and connect the mouse to a small animal ventilator.

  • Administer aerosolized PBS (baseline) followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Measure lung resistance (RL) and dynamic compliance (Cdyn) after each dose.

  • The results are often expressed as the percentage increase over the baseline resistance.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL is performed to collect cells and fluid from the lower airways for analysis of inflammatory infiltrates.[10]

Procedure:

  • After AHR measurement, euthanize the mouse.

  • Expose the trachea and insert a cannula.

  • Instill and aspirate 1 mL of ice-cold PBS three times.

  • Pool the recovered fluid.

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik) for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).

  • Use the supernatant for cytokine analysis (ELISA).

Lung Histology

Histological analysis of lung tissue is used to assess airway inflammation and remodeling.

Procedure:

  • After BAL, perfuse the lungs with PBS.

  • Inflate the lungs with 10% neutral buffered formalin and fix overnight.

  • Embed the tissue in paraffin (B1166041) and cut 5 µm sections.

  • Stain sections with:

    • Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltration and general lung morphology.

    • Periodic Acid-Schiff (PAS): To identify and quantify mucus-producing goblet cells.

  • Score the stained sections for the severity of inflammation and goblet cell hyperplasia.

Data Presentation

The following tables summarize representative quantitative data from a study investigating the effects of NPS-2143 in an OVA-induced juvenile mouse model of asthma.[4]

Table 1: Effect of NPS-2143 on Airway Hyperresponsiveness (PenH) to Methacholine
Methacholine (mg/mL)ControlOVAOVA + NPS-2143 (2.5 mg/kg)OVA + NPS-2143 (5 mg/kg)
0 0.6 ± 0.10.7 ± 0.10.7 ± 0.10.6 ± 0.1
3.125 0.8 ± 0.11.5 ± 0.21.1 ± 0.2#0.9 ± 0.1#
6.25 1.0 ± 0.22.1 ± 0.31.6 ± 0.2#1.2 ± 0.2#
12.5 1.2 ± 0.22.9 ± 0.42.0 ± 0.3#1.5 ± 0.2#
25 1.5 ± 0.33.8 ± 0.52.5 ± 0.4#1.9 ± 0.3#
50 1.9 ± 0.34.9 ± 0.63.1 ± 0.5#2.3 ± 0.4#
Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. OVA. Data adapted from Gu et al., 2022.[4]
Table 2: Effect of NPS-2143 on Inflammatory Cell Counts in BAL Fluid (x10⁴ cells/mL)
Cell TypeControlOVAOVA + NPS-2143 (2.5 mg/kg)OVA + NPS-2143 (5 mg/kg)
Total Cells 5.2 ± 0.845.6 ± 5.128.3 ± 3.2#18.9 ± 2.5#
Eosinophils 0.1 ± 0.025.1 ± 3.014.2 ± 1.8#8.5 ± 1.1#
Lymphocytes 0.3 ± 0.18.2 ± 1.15.1 ± 0.7#3.2 ± 0.5#
Macrophages 4.7 ± 0.710.5 ± 1.27.8 ± 0.9#6.1 ± 0.8#
Neutrophils 0.1 ± 0.01.8 ± 0.31.2 ± 0.2#0.9 ± 0.1#
Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. OVA. Data adapted from Gu et al., 2022.[4]
Table 3: Effect of NPS-2143 on Cytokine and Chemokine Levels in BAL Fluid (pg/mL)
AnalyteControlOVAOVA + NPS-2143 (2.5 mg/kg)OVA + NPS-2143 (5 mg/kg)
IL-5 15.2 ± 2.185.4 ± 9.355.1 ± 6.2#38.7 ± 4.5#
IL-13 20.5 ± 2.8110.2 ± 12.572.8 ± 8.1#50.1 ± 5.9#
MCP-1 30.1 ± 4.2152.6 ± 16.898.4 ± 10.5#65.3 ± 7.2#
Eotaxin 25.8 ± 3.5135.7 ± 14.987.9 ± 9.6#58.2 ± 6.4#
*Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. OVA. Data adapted from Gu et al., 2022.[4]
Table 4: Effect of NPS-2143 on Lung Histology Scores
Histological ParameterControlOVAOVA + NPS-2143 (2.5 mg/kg)OVA + NPS-2143 (5 mg/kg)
Peribronchial Inflammation Score 0.2 ± 0.12.8 ± 0.31.8 ± 0.2#1.1 ± 0.1#
Perivascular Inflammation Score 0.3 ± 0.12.9 ± 0.31.9 ± 0.2#1.2 ± 0.2#
PAS-Positive Cells (per mm basement membrane) 2.1 ± 0.415.8 ± 1.79.5 ± 1.1#6.2 ± 0.8#
Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. OVA. Data adapted from Gu et al., 2022.[4]

Conclusion

The provided protocols and application notes offer a robust framework for the preclinical assessment of this compound in established murine models of allergic asthma. The quantitative data presented demonstrates the potential of NPS-2143 to ameliorate key features of asthma, supporting its further development as a novel therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for Intraperitoneal Injection of NPS-2143 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intraperitoneal (IP) injection of NPS-2143 hydrochloride in mice, a selective antagonist of the Calcium-Sensing Receptor (CaSR). This document includes information on the mechanism of action, preparation of the compound, a step-by-step injection protocol, and expected physiological responses.

This compound (also known as SB-262470A) is a calcilytic agent that blocks the CaSR, leading to the stimulation of parathyroid hormone (PTH) secretion.[1][2][3] This makes it a valuable tool for studying calcium metabolism, osteoporosis, and other conditions related to CaSR signaling.[2][3]

Quantitative Data Summary

The following table summarizes the reported effects of NPS-2143 administration in rodents. Note that responses can vary based on the specific mouse strain, age, sex, and experimental conditions.

ParameterAnimal ModelDose and RouteVehicleObserved EffectReference
Plasma PTHMice (Nuf strain)30 mg/kg IP15% 2-hydroxypropyl-β-cyclodextrin in waterMarked rise at 1 hour post-injection, returning to baseline by 24 hours.[4]
Plasma CalciumMice (Nuf strain)30 mg/kg IP15% 2-hydroxypropyl-β-cyclodextrin in waterSignificantly elevated at 4 hours post-injection, returning to baseline by 24 hours.[4]
Plasma PTHRats1 mg/kg IVNot specifiedRapid 4- to 5-fold increase.[1][5]
Mean Arterial PressureNormotensive Rats1 mg/kg IVNot specifiedMarked increase.[1][5]
Neuronal PreservationMice (C57/B6) with transient global ischemia1 mg/kg daily IPDMSOSignificantly protected hippocampal neurons from ischemic injury.[6]
Tear Fluid VolumeMice30 µM topical eye dropNot specified~100% increase for at least eight hours.[7]

Experimental Protocols

Materials
  • This compound (CAS: 324523-20-8)[2]

  • Vehicle: 15% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water[4] or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[8]

  • 70% ethanol (B145695) for disinfection

  • Appropriate personal protective equipment (PPE)

Preparation of Dosing Solution

This protocol is based on a dosage of 30 mg/kg and a vehicle of 15% 2-hydroxypropyl-β-cyclodextrin.[4] Adjust calculations as needed for different dosages. It is crucial to use a vehicle in which NPS-2143 is soluble and is well-tolerated by the animals.[4]

  • Calculate the required amount of this compound.

    • For a 25 g mouse, the dose is 0.75 mg (25 g * 30 mg/kg / 1000 g/kg).

    • Prepare a stock solution, for example, at 3 mg/mL. This would require an injection volume of 0.25 mL for a 25 g mouse.

  • Prepare the vehicle solution.

    • To make a 15% 2-hydroxypropyl-β-cyclodextrin solution, dissolve 1.5 g of 2-hydroxypropyl-β-cyclodextrin in 10 mL of sterile water.

  • Dissolve this compound in the vehicle.

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the vehicle to achieve the desired final concentration.

    • Vortex thoroughly until the compound is completely dissolved.

Intraperitoneal Injection Workflow

The following workflow outlines the key steps for a successful intraperitoneal injection of this compound in mice.

G cluster_prep Preparation cluster_injection Injection Procedure cluster_post Post-Injection prep_solution Prepare Dosing Solution load_syringe Load Syringe prep_solution->load_syringe restrain Restrain Mouse load_syringe->restrain locate Locate Injection Site restrain->locate insert Insert Needle locate->insert inject Inject Solution insert->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor record Record Data monitor->record

Figure 1: Experimental workflow for IP injection.
Detailed Intraperitoneal Injection Protocol

  • Animal Restraint : Properly restrain the mouse to expose the abdomen. This can be done using a one-person or two-person technique. For the one-person technique, use a scruff hold to secure the mouse's head and neck, allowing the abdomen to be accessible. Ensure the head is held slightly lower than the body to move the abdominal organs away from the injection site.[8]

  • Locate Injection Site : The recommended injection site is the lower right quadrant of the abdomen.[8] This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Needle Insertion : Using a 25-27 gauge needle, insert it at a 30-40 degree angle into the identified injection site. The bevel of the needle should be facing up.[8]

  • Aspiration : Gently pull back on the syringe plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and re-insert it in a new location.

  • Injection : Once confident the needle is correctly placed in the peritoneal cavity, slowly and steadily inject the NPS-2143 solution. The maximum recommended injection volume for a mouse is 10 mL/kg.[8]

  • Withdrawal and Monitoring : After injecting the full volume, withdraw the needle smoothly. Return the mouse to its cage and monitor it for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Signaling Pathway of NPS-2143

NPS-2143 is a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[4][9] By antagonizing this receptor, it inhibits the downstream signaling cascade that is normally activated by extracellular calcium. This leads to an increase in the secretion of Parathyroid Hormone (PTH). In some cell types, antagonism of CaSR by NPS-2143 has been shown to inhibit the phosphorylation of ERK1/2 and downregulate the anti-apoptotic protein Bcl-2.[10]

G cluster_membrane Cell Membrane CaSR CaSR ERK p-ERK1/2 CaSR->ERK Bcl2 Bcl-2 CaSR->Bcl2 PTH PTH Secretion CaSR->PTH NPS2143 NPS-2143 NPS2143->CaSR

Figure 2: NPS-2143 signaling pathway.

References

Application Notes and Protocols for Measuring sAβPPα Release from Neurons Treated with NPS-2143 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The processing of amyloid precursor protein (APP) is a critical area of research in neurodegenerative diseases, particularly Alzheimer's disease. APP can be cleaved by two primary pathways: the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, and the non-amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ and leading to the release of a soluble ectodomain known as soluble APPα (sAβPPα). sAβPPα is considered neuroprotective and neurotrophic.

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] Research has indicated that antagonism of the CaSR by NPS-2143 can modulate APP processing, favoring the non-amyloidogenic pathway and thereby increasing the release of sAβPPα.[1][2][3] This effect is attributed to the increased translocation of both APP and the α-secretase ADAM10 to the plasma membrane, which enhances the enzymatic activity of ADAM10.[4]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the release of sAβPPα from primary neuronal cultures treated with this compound.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on sAβPPα release from neuronal and astrocyte cultures. The data is compiled from published studies and presented to illustrate the expected outcomes of the described protocols.

Table 1: Effect of NPS-2143 on sAβPPα Release from iPSC-Derived Neurons

Treatment GroupsAβPPα Release (% of Vehicle Control)Reference
Vehicle (0.1% DMSO)100%[1]
1 µM NPS-2143 (48 h)Significant Increase[1]

Note: The referenced study demonstrated a significant increase in sAβPPα release in familial Alzheimer's disease (fAD) iPSC-derived neurons treated with NPS-2143, while the effect was not significant in control neurons.[1]

Table 2: Effect of NPS-2143 on sAβPPα Shedding from Human Astrocytes

Treatment GroupsAβPPα in Conditioned MediaReference
ControlBaseline shedding[3][4]
fAβ₂₅₋₃₅Dramatically reduced shedding[4]
fAβ₂₅₋₃₅ + 100 nM NPS-2143 (30 min pulse)Restored shedding to near-control levels[4]

Note: In human astrocytes exposed to fibrillary amyloid-beta 25-35 (fAβ₂₅₋₃₅), which reduces sAβPPα shedding, treatment with NPS-2143 was shown to restore the physiological release of sAβPPα.[4]

Experimental Protocols

Protocol 1: Primary Neuronal Culture and Treatment with this compound

This protocol describes the culture of primary cortical neurons and their subsequent treatment with this compound.

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated culture plates (e.g., 24-well or 48-well plates)

  • This compound (Tocris Bioscience or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Sterile, nuclease-free water

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Procedure:

  • Preparation of Culture Plates:

    • Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) or Poly-L-lysine overnight at 37°C.

    • Aspirate the coating solution and wash the wells three times with sterile, nuclease-free water.

    • Allow the plates to dry completely in a sterile environment.

  • Primary Neuron Isolation:

    • Isolate cerebral cortices from E18 rat or mouse embryos in ice-cold HBSS.

    • Remove the meninges and mince the cortical tissue.

    • Digest the tissue with trypsin-EDTA for 15 minutes at 37°C.

    • Inactivate trypsin with FBS-containing medium.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Seed the neurons onto the pre-coated culture plates at a density of 1 x 10⁵ to 2.5 x 10⁵ cells/cm².

    • Culture the neurons in neuronal culture medium at 37°C in a humidified incubator with 5% CO₂.

    • Allow the neurons to mature for at least 7 days in vitro (DIV 7) before treatment, replacing half of the medium every 2-3 days.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Treatment of Neurons:

    • On the day of the experiment (e.g., DIV 7-10), prepare working solutions of NPS-2143 by diluting the stock solution in fresh, serum-free neuronal culture medium to the desired final concentrations (e.g., 100 nM to 1 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of NPS-2143 used.

    • Carefully remove the conditioned medium from the neuronal cultures and replace it with the medium containing either NPS-2143 or the vehicle control.

    • Incubate the treated cells for the desired duration (e.g., 30 minutes to 48 hours) at 37°C and 5% CO₂.[1][4]

Protocol 2: Collection and Preparation of Conditioned Media

This protocol outlines the steps for collecting and preparing the conditioned media for subsequent sAβPPα measurement.

Materials:

  • Treated neuronal cultures from Protocol 1

  • Sterile microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Collection of Conditioned Media:

    • At the end of the treatment period, carefully collect the conditioned medium from each well without disturbing the cell layer.

    • Transfer the collected medium to sterile microcentrifuge tubes.

  • Clarification of Media:

    • Centrifuge the collected media at 1,500 x g for 10 minutes at 4°C to pellet any detached cells and cellular debris.

  • Storage of Supernatant:

    • Carefully transfer the supernatant (conditioned medium) to new, sterile microcentrifuge tubes.

    • The samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.

Protocol 3: Measurement of sAβPPα by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for a sandwich ELISA to quantify sAβPPα in the conditioned media. It is recommended to use a commercially available sAβPPα ELISA kit and follow the manufacturer's specific instructions.

Materials:

  • Commercially available sAβPPα ELISA kit (e.g., from IBL-America, Thermo Fisher Scientific, or equivalent)

    • Capture antibody-coated 96-well plate

    • sAβPPα standard

    • Detection antibody (biotinylated or HRP-conjugated)

    • Streptavidin-HRP (if using a biotinylated detection antibody)

    • Wash buffer

    • Assay diluent/buffer

    • Substrate solution (e.g., TMB)

    • Stop solution

  • Conditioned media samples from Protocol 2

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and multichannel pipettes

  • Plate washer (optional)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

    • Bring all reagents to room temperature before use.

    • Prepare a standard curve by performing serial dilutions of the sAβPPα standard in the provided assay diluent.

  • Assay Procedure:

    • Add 100 µL of the standards, controls, and conditioned media samples to the appropriate wells of the capture antibody-coated 96-well plate. It is recommended to run all samples and standards in duplicate or triplicate.

    • Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature or overnight at 4°C).

    • Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Cover the plate and incubate as per the manufacturer's instructions (e.g., 1-2 hours at room temperature).

    • Wash the plate as described previously.

    • If using a biotinylated detection antibody, add 100 µL of streptavidin-HRP solution to each well and incubate for the recommended time (e.g., 20-30 minutes at room temperature). Wash the plate again.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for the time specified in the protocol (e.g., 15-30 minutes) until a color change is observed.

    • Add 50-100 µL of the stop solution to each well to terminate the reaction. The color in the wells should change from blue to yellow.

  • Data Acquisition and Analysis:

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Generate a standard curve by plotting the average absorbance for each standard concentration on the y-axis versus the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

    • Use the standard curve to determine the concentration of sAβPPα in each sample.

    • Normalize the sAβPPα concentration to the total protein concentration of the cell lysate from the corresponding well or express the results as a percentage of the vehicle control.

Visualization of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow A Primary Neuron Culture (DIV 7-10) C Treat Neurons with NPS-2143 (Vehicle Control) A->C B Prepare this compound Solution B->C D Incubate (e.g., 30 min - 48 h) C->D E Collect Conditioned Media D->E F Centrifuge to Remove Debris E->F G Collect Supernatant F->G H sAβPPα ELISA G->H I Data Analysis H->I

Caption: Experimental workflow for measuring sAβPPα release.

G cluster_1 Signaling Pathway NPS This compound CaSR Calcium-Sensing Receptor (CaSR) NPS->CaSR antagonizes Pathway Intracellular Signaling Cascade (partially defined) CaSR->Pathway APP_ADAM10 Translocation of APP and ADAM10 to Plasma Membrane Pathway->APP_ADAM10 ADAM10_act Increased ADAM10 (α-secretase) Activity APP_ADAM10->ADAM10_act APP_cleavage α-cleavage of APP ADAM10_act->APP_cleavage sAPPalpha Increased sAβPPα Release APP_cleavage->sAPPalpha

References

Troubleshooting & Optimization

NPS-2143 hydrochloride not dissolving properly in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPS-2143 hydrochloride. The focus is on addressing common challenges related to its dissolution in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound possesses a chemical structure with significant hydrophobic regions, leading to poor solubility in water and aqueous buffers like Phosphate Buffered Saline (PBS). This is a common characteristic of many small molecule inhibitors.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and to a lesser extent, ethanol.[1] It is standard practice to first prepare a concentrated stock solution in DMSO.[2][3]

Q3: My this compound is not dissolving even in DMSO. What should I do?

A3: Ensure you are using high-purity, anhydrous DMSO. The presence of water can significantly reduce the solubility. If dissolution is still slow, gentle warming of the solution or brief sonication can help facilitate the process.[4]

Q4: Can I prepare a stock solution of this compound in water or PBS?

A4: It is not recommended to prepare stock solutions of this compound in water or PBS due to its very low aqueous solubility.[5] Attempting to do so will likely result in an incomplete dissolution or a suspension, leading to inaccurate concentrations in your experiments.

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Dissolving this compound in Aqueous Solutions

Issue 1: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common phenomenon known as "crashing out".

  • Troubleshooting Steps:

    • Reduce the Final Concentration: If your experimental design allows, try using a lower final concentration of this compound.

    • Increase the Volume of Aqueous Solution: Dilute the DMSO stock into a larger volume of the aqueous buffer to keep the final concentration of the compound lower.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.

    • Vortexing During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

    • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically below 0.5%, and for most cell-based assays, below 0.1%) to minimize solvent effects on your experiment.

Issue 2: I observe a cloudy solution or visible particles after preparing my working solution.

  • Possible Cause: The compound has not fully dissolved or has precipitated out of the solution.

  • Troubleshooting Steps:

    • Sonication: Briefly sonicate the final working solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.

    • Gentle Warming: Warm the solution briefly to 37°C. Be cautious with this method, especially with temperature-sensitive biological samples.

    • Filtration: If small particles persist and you need a clear solution, you can filter it through a 0.22 µm syringe filter. However, be aware that this may remove some of the undissolved compound, leading to a lower effective concentration. It is crucial to validate if the active compound is lost during filtration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO44.54 - 82100 - 200.52[1][5]
Ethanol4.4510[1]
WaterInsolubleInsoluble[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 445.38 g/mol .

    • For example, for 1 mL of a 10 mM stock solution, you would need: 0.01 mol/L * 0.001 L * 445.38 g/mol = 0.0044538 g = 4.45 mg.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be applied.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Medium (for Cell Culture)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or aqueous buffer (e.g., PBS)

  • Sterile tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration and volume of the working solution you need for your experiment.

  • Calculate the volume of the stock solution required.

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution: 1 µL of the 10 mM stock in 999 µL of medium.

  • Add the desired volume of cell culture medium or aqueous buffer to a sterile tube.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and helps prevent precipitation.

  • Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1% for cell-based assays).

  • Use the freshly prepared working solution immediately for your experiments.

Mandatory Visualizations

NPS2143_Signaling_Pathway NPS-2143 Signaling Pathway NPS2143 NPS-2143 (Calcilytic) CaSR Calcium-Sensing Receptor (CaSR) NPS2143->CaSR Antagonizes Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Experimental_Workflow Experimental Workflow: Preparing NPS-2143 Working Solution start Start weigh Weigh NPS-2143 Hydrochloride Powder start->weigh dissolve_dmso Dissolve in Anhydrous DMSO weigh->dissolve_dmso stock_solution 10 mM Stock Solution dissolve_dmso->stock_solution store Aliquot and Store at -20°C / -80°C stock_solution->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute Stock in Aqueous Medium (while vortexing) thaw->dilute working_solution Final Working Solution dilute->working_solution experiment Use Immediately in Experiment working_solution->experiment end End experiment->end

References

Off-target effects of NPS-2143 hydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of NPS-2143 hydrochloride in cell-based assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[1][2] It functions as a calcilytic agent, meaning it inhibits the CaSR.[1]

Q2: What are the known on-target effects of NPS-2143 in cell-based assays?

In cells expressing the human CaSR (e.g., HEK293 cells), NPS-2143 blocks the increase in intracellular calcium concentration that is normally triggered by CaSR activation.[2] In bovine parathyroid cells, it stimulates the secretion of parathyroid hormone (PTH).[2]

Q3: Has the selectivity of NPS-2143 against other receptors been evaluated?

Yes, the selectivity of NPS-2143 has been assessed. In a key study, NPS-2143 was tested at a concentration of 3 µM and did not show any effect on the activity of a panel of other G-protein coupled receptors, including those that are structurally most similar to the CaSR. This suggests a high degree of selectivity for the CaSR.

Q4: Are there any observed effects of NPS-2143 in cell types that might be considered "off-target"?

While NPS-2143 is highly selective for the CaSR, it has been observed to have various effects in different cell types. These are generally considered to be downstream consequences of CaSR antagonism in those specific cells rather than direct off-target effects. For example:

  • In human cortical astrocytes: NPS-2143 can modulate the secretion of amyloid-β and certain pro-inflammatory cytokines. This is believed to be mediated through its action on the CaSR expressed in these cells.

  • In breast cancer cell lines (MDA-MB-231 and MCF-7): NPS-2143 has been shown to reduce cell proliferation and induce apoptosis. These effects are also attributed to the antagonism of the CaSR present on these cells.

  • In vascular smooth muscle cells: NPS-2143 has been observed to promote proliferation and inhibit apoptosis, potentially through the activation of the renin-angiotensin system, which is linked to CaSR signaling in these cells.

It is crucial to determine whether the cell line used in an experiment expresses the CaSR to distinguish between on-target and potential off-target effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected cellular response in a new cell line. The cell line may express the Calcium-Sensing Receptor (CaSR), and the observed effect is a downstream consequence of CaSR antagonism.1. Verify CaSR expression: Check the literature or perform RT-PCR or Western blot to determine if your cell line expresses CaSR. 2. Use a CaSR-negative control: If possible, repeat the experiment in a similar cell line that is known to not express CaSR. 3. Titrate NPS-2143 concentration: Use the lowest effective concentration to minimize potential off-target effects.
Inconsistent results between experiments. 1. Reagent stability: this compound solution may have degraded. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression.1. Prepare fresh solutions: Always prepare fresh working solutions of NPS-2143 from a frozen stock for each experiment. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines.
High background signal in functional assays. The assay conditions may be promoting non-specific binding or cellular stress.1. Optimize assay buffer: Ensure the buffer composition (e.g., calcium concentration) is appropriate for your assay and does not interfere with NPS-2143 activity. 2. Include vehicle control: Always include a vehicle (e.g., DMSO) control to account for any solvent effects.

Quantitative Data

Table 1: In Vitro Activity of this compound

ParameterCell LineAssayValue
IC50HEK293 (expressing human CaSR)Inhibition of intracellular Ca2+ increase43 nM
EC50Bovine Parathyroid CellsStimulation of PTH secretion41 nM

Experimental Protocols

Protocol 1: Determination of IC50 for Inhibition of Intracellular Calcium Mobilization

Objective: To determine the concentration of this compound that inhibits 50% of the intracellular calcium mobilization induced by a CaSR agonist in HEK293 cells stably expressing the human CaSR.

Materials:

  • HEK293 cells stably expressing the human CaSR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • CaSR agonist (e.g., CaCl2 or a calcimimetic)

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the HEK293-hCaSR cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare the CaSR agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of NPS-2143 or vehicle for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. Add the CaSR agonist to all wells and continue recording the fluorescence signal for a few minutes to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the NPS-2143 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: PTH Secretion Assay

Objective: To measure the effect of this compound on parathyroid hormone (PTH) secretion from primary bovine parathyroid cells.

Materials:

  • Primary bovine parathyroid cells

  • Culture medium for parathyroid cells

  • This compound

  • Assay buffer with varying concentrations of extracellular calcium

  • PTH ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Plating: Plate the primary bovine parathyroid cells in 24-well plates and allow them to adhere.

  • Compound Treatment: Prepare different concentrations of this compound in assay buffers containing various physiological concentrations of calcium.

  • Incubation: Remove the culture medium from the cells and replace it with the assay buffers containing NPS-2143 or vehicle. Incubate for a defined period (e.g., 1-2 hours).

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well.

  • PTH Measurement: Measure the concentration of PTH in the collected supernatants using a commercially available PTH ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Plot the PTH concentration against the logarithm of the NPS-2143 concentration for each calcium condition. Determine the EC50 value for PTH secretion.

Visualizations

OnTargetSignalingPathway cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activation NPS2143 NPS-2143 Hydrochloride NPS2143->CaSR Antagonism PLC Phospholipase C (PLC) Gq11->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_increase Increased Intracellular Ca2+ IP3->Ca_increase PTH_secretion Inhibition of PTH Secretion Ca_increase->PTH_secretion

Caption: On-target signaling pathway of the Calcium-Sensing Receptor (CaSR) and the antagonistic effect of NPS-2143.

TroubleshootingWorkflow start Unexpected Cellular Response Observed check_casr Does the cell line express CaSR? start->check_casr on_target Effect is likely on-target check_casr->on_target  Yes off_target Consider potential off-target effect check_casr->off_target  No / Unknown titrate Titrate NPS-2143 concentration on_target->titrate verify_expr Verify CaSR expression (RT-PCR, Western Blot) off_target->verify_expr control_exp Use CaSR-negative control cell line off_target->control_exp off_target->titrate verify_expr->check_casr

Caption: Troubleshooting workflow for unexpected cellular responses to NPS-2143.

References

Optimizing NPS-2143 Hydrochloride Concentration to Avoid Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NPS-2143 hydrochloride while minimizing cytotoxic effects. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the successful application of this potent Calcium-Sensing Receptor (CaSR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, non-competitive antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[4] By binding to the CaSR, NPS-2143 allosterically inhibits its activation by extracellular calcium ions. This blockade of CaSR signaling leads to downstream cellular effects, including the stimulation of parathyroid hormone (PTH) secretion.[1][2]

Q2: At what concentrations does this compound typically become cytotoxic?

The cytotoxic concentration of this compound is highly dependent on the cell type and the duration of exposure. It is crucial to perform a dose-response experiment for each new cell line. Below is a summary of reported effective and cytotoxic concentrations in various cell lines.

Cell LineAssayEffective Concentration (EC50/IC50)ObservationReference
HEK293 (expressing human CaSR)Cytoplasmic Ca2+ influx43 nM (IC50)Inhibition of Ca2+ influx[1][2][5]
Bovine Parathyroid CellsPTH Secretion41 nM (EC50)Stimulation of PTH secretion[1][2]
Spontaneously Hypertensive Rat Vascular Smooth Muscle Cells (SHR VSMCs)MTT Assay1 µMOptimal for promoting proliferation (48h)[4][6]
MDA-MB-231 (Human Breast Cancer)MTT Assay4.08 µM (IC50)Reduced cell proliferation (48h)[7][8]
MCF-7 (Human Breast Cancer)MTT Assay5.71 µM (IC50)Reduced cell proliferation (48h)[7][8]

Q3: What are the common signs of cytotoxicity to watch for in my experiments?

Common indicators of cytotoxicity include:

  • A significant decrease in cell viability as measured by assays like MTT or resazurin.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, or the appearance of cellular debris.

  • Induction of apoptosis, which can be quantified by measuring the activity of caspases 3 and 7.[7][8]

  • Inhibition of cell proliferation or a decrease in cell number over time.

Q4: How can I determine the optimal non-cytotoxic concentration of NPS-2143 for my specific cell line?

The best approach is to perform a dose-response curve. This involves treating your cells with a range of NPS-2143 concentrations for a set period (e.g., 24, 48, or 72 hours) and then assessing cell viability using a standard assay like the MTT assay. This will allow you to determine the IC50 (the concentration that inhibits 50% of cell viability) and select a concentration for your experiments that has the desired biological effect without causing significant cell death.

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low concentrations of NPS-2143.

  • Possible Cause 1: Cell Line Sensitivity. Your cell line may be particularly sensitive to CaSR antagonism or potential off-target effects of the compound.

    • Solution: Perform a careful dose-response and time-course experiment starting from very low concentrations (e.g., nanomolar range) to identify a therapeutic window.

  • Possible Cause 2: Solvent Cytotoxicity. The solvent used to dissolve NPS-2143 (commonly DMSO) may be causing cytotoxicity, especially at higher stock concentrations.

    • Solution: Ensure the final concentration of the solvent in your culture medium is low and consistent across all treatments, including vehicle controls (typically ≤ 0.1%).

  • Possible Cause 3: Compound Instability. this compound may degrade in the culture medium over long incubation periods, leading to the formation of cytotoxic byproducts.

    • Solution: Consider refreshing the media with freshly prepared NPS-2143 for long-term experiments.

Issue 2: Inconsistent or non-reproducible results in cell viability assays.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to high variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.

  • Possible Cause 3: Interference of NPS-2143 with the Assay Reagent. The chemical properties of NPS-2143 might interfere with the colorimetric or fluorometric readout of the viability assay.

    • Solution: Run a cell-free control where you add NPS-2143 to the assay reagent in media alone to check for any direct chemical reaction. If interference is observed, consider using an alternative viability assay that relies on a different principle (e.g., LDH assay for membrane integrity or a crystal violet assay for cell number).

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of NPS-2143. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the NPS-2143 concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis Induction by NPS-2143 using a Caspase-3/7 Assay

This protocol is based on commercially available luminescent caspase-3/7 assays.

Materials:

  • This compound

  • DMSO

  • White-walled 96-well plates suitable for luminescence measurements

  • Your cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution.

  • Cell Treatment: Treat the cells with the desired concentrations of NPS-2143 and include appropriate controls (vehicle and no-treatment).

  • Incubation: Incubate the plate for the desired time period.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

Visualizing Key Pathways and Workflows

To further aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

G Experimental Workflow for Determining NPS-2143 Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate prep_compound Prepare NPS-2143 serial dilutions start->prep_compound treat_cells Treat cells with NPS-2143 prep_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add Viability/Apoptosis Reagent incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze Calculate % Viability or Fold Change read_plate->analyze determine_ic50 Determine IC50 / Optimal Concentration analyze->determine_ic50

Caption: Workflow for assessing NPS-2143 cytotoxicity.

G Simplified CaSR Signaling Pathway and NPS-2143 Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CaSR CaS Receptor Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK p-ERK1/2 PKC->ERK Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Regulates Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR Activates NPS2143 NPS-2143 NPS2143->CaSR Inhibits

Caption: CaSR signaling and the inhibitory action of NPS-2143.

G Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed check_concentration Is the concentration within the expected non-toxic range for this cell type? start->check_concentration check_controls Are vehicle controls also showing toxicity? check_concentration->check_controls Yes high_concentration Concentration may be too high. Perform a wider dose-response. check_concentration->high_concentration No solvent_issue Solvent (e.g., DMSO) concentration may be too high. Reduce final solvent concentration. check_controls->solvent_issue Yes no_solvent_issue Compound itself is likely causing cytotoxicity. check_controls->no_solvent_issue No check_assay Is there potential for assay interference? interference Run cell-free assay controls. Consider an alternative viability assay. check_assay->interference Yes no_interference Review experimental technique for errors (e.g., seeding density, pipetting). check_assay->no_interference No sensitive_cells Cell line may be highly sensitive. Test lower concentrations and shorter exposure times. no_solvent_issue->check_assay no_solvent_issue->sensitive_cells

Caption: Decision tree for troubleshooting NPS-2143 cytotoxicity.

References

Inconsistent results with NPS-2143 hydrochloride in repeated experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with NPS-2143 hydrochloride in repeated experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as SB-262470) is a selective and potent antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] It functions as a calcilytic agent, meaning it inhibits the CaSR, which is a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[3] By blocking the CaSR, NPS-2143 can stimulate the secretion of parathyroid hormone (PTH).[1][3]

Q2: What are the reported IC₅₀ and EC₅₀ values for NPS-2143?

The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) of NPS-2143 can vary depending on the experimental system. Reported values are typically in the nanomolar range:

  • IC₅₀: 43 nM for blocking increases in cytoplasmic Ca²⁺ concentrations in HEK293 cells expressing the human CaSR.[1][2]

  • EC₅₀: 41 nM for stimulating parathyroid hormone secretion from bovine parathyroid cells.[1][2]

It is important to note that these values can be influenced by specific assay conditions.

Q3: Why am I observing inconsistent results with this compound in my experiments?

Inconsistent results with this compound can stem from a variety of factors, ranging from compound handling and storage to subtle variations in experimental procedures. The following sections provide a detailed troubleshooting guide to help you identify and address potential sources of variability.

Troubleshooting Guide: Inconsistent Results with this compound

Experiencing variability in experimental outcomes is a common challenge. This guide provides a systematic approach to troubleshooting inconsistent results when working with this compound.

Compound Integrity and Handling

Issues related to the compound itself are a primary suspect for inconsistent results.

Problem: Degradation or incorrect concentration of this compound.

Possible Causes & Solutions:

  • Improper Storage:

    • Solid Form: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][4]

    • Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[1] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1][4]

  • Solvent Quality:

    • Use fresh, anhydrous DMSO to prepare stock solutions. Moisture-absorbing DMSO can reduce the solubility of NPS-2143.[1]

    • Be aware that DMSO can decompose at high temperatures and in the presence of acids or bases, potentially generating reactive impurities.[5][6]

  • Photostability:

Workflow for Proper Compound Handling:

G cluster_storage Storage cluster_preparation Preparation cluster_application Application Store solid at -20°C Store solid at -20°C Use anhydrous DMSO Use anhydrous DMSO Store solid at -20°C->Use anhydrous DMSO Store DMSO stock at -80°C (long-term) or -20°C (short-term) Store DMSO stock at -80°C (long-term) or -20°C (short-term) Prepare fresh dilutions for each experiment Prepare fresh dilutions for each experiment Store DMSO stock at -80°C (long-term) or -20°C (short-term)->Prepare fresh dilutions for each experiment Aliquot to avoid freeze-thaw Aliquot to avoid freeze-thaw Use anhydrous DMSO->Aliquot to avoid freeze-thaw Aliquot to avoid freeze-thaw->Store DMSO stock at -80°C (long-term) or -20°C (short-term) Protect from light Protect from light Protect from light->Prepare fresh dilutions for each experiment

Caption: Workflow for handling this compound.

Cell Culture and Assay Conditions

Variations in cell culture and assay parameters can significantly impact the observed effects of this compound.

Problem: Inconsistent cellular response to this compound.

Possible Causes & Solutions:

  • Cell Line Integrity:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

    • Mycoplasma Contamination: Regularly test cell lines for mycoplasma contamination, which can alter cellular responses.

  • Cell Seeding and Density:

    • Inconsistent Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution.

    • Cell Density: The density of cells at the time of treatment can influence the outcome. Cells should be in the logarithmic growth phase.

  • Serum Concentration:

    • Protein Binding: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.[7] If possible, conduct experiments in serum-free or low-serum media, or ensure the serum concentration is consistent across all experiments.

  • DMSO Concentration:

    • The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) and consistent across all treatment groups, including vehicle controls. Higher concentrations of DMSO can be cytotoxic.

  • Incubation Time:

    • Ensure the duration of drug exposure is precisely the same in all experiments.

Off-Target Effects and Cellular Context

While NPS-2143 is a selective CaSR antagonist, unexpected results could arise from off-target effects or the specific cellular context.

Problem: Unexpected or paradoxical experimental outcomes.

Possible Causes & Solutions:

  • Off-Target Effects: Although NPS-2143 is reported to be selective, it is crucial to consider potential off-target activities, especially at higher concentrations. If unexpected phenotypes are observed, consider investigating the involvement of other signaling pathways.

  • Cellular Context: The expression level of CaSR and the activation state of downstream signaling pathways can vary between cell lines and even within the same cell line under different conditions. This can influence the cellular response to NPS-2143. For instance, NPS-2143 has been shown to affect the ERK1/2 pathway, and its effects can be cell-type dependent.

Signaling Pathway of CaSR and Potential NPS-2143 Interaction:

G CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Signaling PKC->ERK NPS2143 NPS-2143 hydrochloride NPS2143->CaSR

Caption: Simplified CaSR signaling pathway and the inhibitory action of NPS-2143.

Data Summary Tables

Table 1: Reported In Vitro Efficacy of this compound

Cell Line/SystemAssay TypeEndpoint MeasuredReported Value (IC₅₀/EC₅₀)Reference
HEK293 cells (expressing human CaSR)Intracellular Calcium AssayInhibition of Ca²⁺ influx43 nM[1][2]
Bovine Parathyroid CellsParathyroid Hormone (PTH) Secretion AssayStimulation of PTH secretion41 nM[1][2]

Table 2: Troubleshooting Checklist for Inconsistent NPS-2143 Results

CategoryCheckpointRecommended Action
Compound Storage Conditions Verify that solid compound and DMSO stocks are stored at the correct temperatures.
Stock Solution Age Prepare fresh stock solutions if they have been stored beyond the recommended duration.
Solvent Quality Use fresh, anhydrous DMSO for preparing stock solutions.
Light Exposure Protect compound solutions from light.
Cell Culture Passage Number Maintain a consistent and low passage number for cell lines.
Cell Health and Morphology Visually inspect cells for normal morphology and signs of stress before each experiment.
Cell Seeding Density Standardize the cell seeding density and ensure cells are in the logarithmic growth phase.
Assay Serum Concentration Use a consistent serum concentration or consider serum-free conditions.
Final DMSO Concentration Keep the final DMSO concentration low (≤ 0.1%) and consistent across all wells.
Incubation Times Ensure precise and consistent incubation times for drug treatment.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, low-binding microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired seeding density.

    • Seed the cells in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following incubation, add MTT reagent to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC₅₀ value.

Workflow for a Typical Cell-Based Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Drug Incubation Drug Incubation Compound Dilution->Drug Incubation Endpoint Measurement Endpoint Measurement Drug Incubation->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis

Caption: General workflow for a cell-based experiment with NPS-2143.

References

NPS-2143 hydrochloride degradation and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and troubleshooting of experiments involving NPS-2143 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A: Proper storage of this compound is crucial for maintaining its stability and ensuring reliable experimental outcomes. Recommendations for storing the compound in both solid and solution form are summarized below.

Q2: How should I prepare stock solutions of this compound?

A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For most in vitro experiments, DMSO is the recommended solvent. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to the desired concentration.[2] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or corn oil are often required.

Q3: Can I store stock solutions of this compound? If so, under what conditions?

A: Yes, stock solutions of this compound in DMSO can be stored for future use. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For shorter periods, storage at -20°C is also acceptable.

Q4: What is the mechanism of action of this compound?

A: this compound is a selective and potent antagonist of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor that plays a key role in regulating extracellular calcium homeostasis. By blocking the CaSR, NPS-2143 stimulates the secretion of parathyroid hormone (PTH).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Stock Solution - Solvent has absorbed moisture.- Solution concentration is too high.- Improper storage.- Use fresh, anhydrous DMSO to prepare solutions.[2]- Gently warm the solution or sonicate to redissolve the compound.- Ensure the stock solution is stored at the recommended temperature and protected from moisture.
Inconsistent Experimental Results - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh stock solutions from solid compound.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[2]- For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS) - Potential degradation of the compound.- Contamination of the solvent or sample.- While specific degradation products of this compound are not extensively documented in publicly available literature, general best practices should be followed to minimize degradation. Protect the compound and its solutions from light and exposure to strong acids, bases, and oxidizing agents.- Use high-purity solvents and ensure all labware is clean.
Low Solubility in Aqueous Buffers - this compound has limited solubility in aqueous solutions.- For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity. Prepare a concentrated stock solution in DMSO and then dilute it in the aqueous experimental buffer or media immediately before use.

Data and Protocols

Storage Recommendations
Form Storage Temperature Duration Reference
Solid (Powder)-20°C3 years[2]
Solution in Solvent-80°C1 year[2]
Solution in Solvent-20°C1 month[2]
Solubility Data
Solvent Maximum Concentration Reference
DMSO82 mg/mL (200.52 mM)[2]
DMSO44.54 mg/mL (100 mM)[1]
Ethanol4.45 mg/mL (10 mM)[1]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 445.38 g/mol ), dissolve 4.45 mg of this compound in 1 mL of DMSO.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Visualizations

NPS2143_Mechanism_of_Action Mechanism of Action of this compound NPS2143 This compound CaSR Calcium-Sensing Receptor (CaSR) (on Parathyroid Gland Cells) NPS2143->CaSR Antagonizes Gq11_PLC Gq/11 -> PLC Activation CaSR->Gq11_PLC Activates IP3_DAG IP3 and DAG Production Gq11_PLC->IP3_DAG Ca_increase Intracellular Ca2+ Increase IP3_DAG->Ca_increase PTH_inhibition Inhibition of PTH Secretion Ca_increase->PTH_inhibition PTH_secretion Parathyroid Hormone (PTH) Secretion PTH_inhibition->PTH_secretion Inhibits Experimental_Workflow_NPS2143 General In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start: NPS-2143 HCl Powder prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock store_stock Store Aliquots at -80°C prepare_stock->store_stock thaw_stock Thaw Stock Aliquot store_stock->thaw_stock prepare_working Prepare Working Solution (Dilute in Culture Medium) thaw_stock->prepare_working treat_cells Treat Cells prepare_working->treat_cells assay Perform Assay (e.g., Ca2+ flux, PTH secretion) treat_cells->assay collect_data Collect Data assay->collect_data analyze_data Analyze and Interpret Results collect_data->analyze_data

References

Why is there no PTH response after NPS-2143 hydrochloride treatment?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NPS-2143 hydrochloride who are not observing the expected parathyroid hormone (PTH) response.

Frequently Asked Questions (FAQs)

Q1: Why is there no PTH response after this compound treatment?

A1: A lack of parathyroid hormone (PTH) response following treatment with this compound, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), can stem from several factors.[1][2][3] NPS-2143 is expected to block the CaSR, thereby stimulating PTH secretion.[1][2][3] If this effect is not observed, the issue can generally be categorized into one of three areas: problems with the compound itself, suboptimal experimental procedures, or issues with the PTH measurement assay. Our troubleshooting guide below provides a detailed, step-by-step approach to identifying and resolving the specific cause of the absent PTH response in your experiments.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot experiments where this compound fails to elicit a PTH response.

Compound Integrity and Preparation

Q1.1: How can I be sure that my this compound is active?

A1.1: The stability and proper handling of NPS-2143 are crucial for its activity.

  • Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[3] Improper storage can lead to degradation of the compound.

  • Solubility: this compound is highly soluble in DMSO (up to 100 mg/mL) but is sparingly soluble in aqueous buffers.[2][4] For in vitro experiments, it is recommended to first dissolve the compound in fresh, anhydrous DMSO to make a concentrated stock solution.[3][5] This stock can then be diluted in your aqueous experimental buffer. Note that moisture-absorbing DMSO can reduce solubility.[5] For in vivo studies, a similar stock preparation in DMSO followed by dilution in a vehicle like PBS may be appropriate.[4] Inadequate dissolution can result in a lower effective concentration than intended.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can degrade the compound. It is best practice to aliquot the stock solution into single-use volumes.[3]

Q1.2: What is the recommended solvent for this compound?

A1.2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3][4][5][6][7] For final experimental concentrations, this DMSO stock should be diluted in the appropriate cell culture medium or vehicle, ensuring the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.[6]

Solvent Solubility Storage of Stock Solution
DMSO≥ 100 mg/mL[2][3]2 years at -80°C, 1 year at -20°C[3]
Ethanol~2 mg/mL[4]Not specified for long-term
WaterInsoluble/Sparingly Soluble[2][5]Not recommended for stock solutions

Table 1: Solubility and Storage of this compound.

Experimental Protocol and Conditions

Q2.1: What is the optimal concentration of NPS-2143 to use?

A2.1: The effective concentration of NPS-2143 can vary depending on the experimental system.

  • In Vitro Studies: The reported IC50 for blocking CaSR-mediated increases in intracellular calcium in HEK293 cells is approximately 43 nM.[1][2][3] The EC50 for stimulating PTH secretion from bovine parathyroid cells is around 41 nM.[1][2][3] A concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays.

  • In Vivo Studies: In rats, intravenous administration of 1 mg/kg has been shown to produce a rapid 4- to 5-fold increase in plasma PTH levels.[3] For oral administration, doses have been explored in the context of longer-term studies.[8] The optimal dose will depend on the animal model, route of administration, and desired duration of effect.

Q2.2: How does the extracellular calcium concentration affect the activity of NPS-2143?

A2.2: NPS-2143 is a negative allosteric modulator of the CaSR, meaning it inhibits the receptor's activity in the presence of its primary agonist, extracellular calcium (Ca2+o). The inhibitory effect of NPS-2143 is observed in the context of Ca2+o-induced CaSR activation. Therefore, the extracellular calcium concentration in your experimental buffer is a critical parameter. If the Ca2+o is too low, the CaSR will be largely inactive, and the antagonistic effect of NPS-2143 may not be apparent. Conversely, if the Ca2+o is excessively high, it may overcome the inhibitory effect of the compound. It is important to use a physiologically relevant calcium concentration in your experiments, typically in the range of 1-2 mM.[1]

Q2.3: Could the issue be with my cell or animal model?

A2.3: Yes, this is a possibility.

  • CaSR Expression: Ensure that your chosen cell line or the parathyroid tissue in your animal model expresses sufficient levels of functional CaSR. You can verify CaSR expression using techniques like Western blot, qPCR, or immunohistochemistry.

  • Cell Health: The health and viability of the cells or tissue are paramount. Ensure that cells are not overly confluent and that the tissue is handled properly to maintain its physiological function.

  • Species Differences: While NPS-2143 is effective on human and bovine CaSR, there could be subtle differences in potency across species. Confirm that the compound is active in your specific model system.

PTH Measurement

Q3.1: My experimental setup seems correct, but I'm still not detecting a PTH response. What could be wrong with my PTH assay?

A3.1: If you are confident in your compound and experimental protocol, the issue may lie with the PTH measurement itself, which is commonly done using an enzyme-linked immunosorbent assay (ELISA).

  • No Signal or Weak Signal:

    • Reagent Preparation: Ensure all reagents, including standards, antibodies, and substrates, were prepared correctly and are not expired.[9][10][11]

    • Incorrect Reagent Order: Double-check that all steps of the ELISA protocol were followed in the correct order.

    • Antibody Issues: The primary or secondary antibody concentration may be too low, or they may not be compatible.[9][10] Consider increasing the antibody concentrations or incubation times.[12]

    • Standard Curve: A faulty standard curve will lead to inaccurate results.[10][12] Ensure the standard was properly reconstituted and handled.

    • Washing Steps: Inadequate or overly aggressive washing can lead to high background or loss of signal, respectively.[9][11]

  • Sample Handling: Ensure that blood or culture media samples were collected and processed correctly to prevent PTH degradation. This may involve using specific collection tubes with protease inhibitors and prompt centrifugation and storage at low temperatures.

Potential Issue Recommended Action
No/Weak Signal Check reagent preparation and expiration.[9][10][11] Increase antibody concentrations or incubation time.[10][12] Verify the standard curve.[10][12]
High Background Ensure sufficient washing steps.[9] Check for non-specific antibody binding.
Poor Reproducibility Ensure consistent pipetting and incubation times/temperatures.[9]

Table 2: Common ELISA Troubleshooting for PTH Measurement.

Experimental Protocols

Key Experiment 1: In Vitro PTH Secretion from Bovine Parathyroid Cells
  • Cell Preparation: Isolate bovine parathyroid cells and suspend them in a buffered salt solution containing a physiological concentration of calcium (e.g., 1.25 mM CaCl2).

  • NPS-2143 Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock in the experimental buffer to achieve the desired final concentrations (e.g., 10 nM to 10 µM).

  • Treatment: Add the diluted NPS-2143 or vehicle (DMSO) to the cell suspension and incubate for a specified period (e.g., 30-60 minutes) at 37°C.

  • Sample Collection: Pellet the cells by centrifugation and collect the supernatant.

  • PTH Measurement: Measure the concentration of PTH in the supernatant using a validated bovine PTH ELISA kit.

Key Experiment 2: In Vivo PTH Response in Rats
  • Animal Model: Use adult male Sprague-Dawley rats with indwelling catheters for blood sampling if possible.

  • NPS-2143 Preparation: Dissolve this compound in a vehicle suitable for the chosen route of administration (e.g., for intravenous injection, dissolve in DMSO and then dilute in saline).

  • Administration: Administer NPS-2143 or vehicle to the rats (e.g., 1 mg/kg, i.v.).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., baseline, 15, 30, 60, 120 minutes).

  • Sample Processing: Collect blood into tubes containing an anticoagulant and protease inhibitors. Centrifuge to separate plasma and store at -80°C until analysis.

  • PTH Measurement: Determine plasma PTH concentrations using a rat-specific PTH ELISA kit.

Visualizations

CaSR_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Ca2_ext Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca2_ext->CaSR Activates Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_int ↑ Intracellular Ca²⁺ IP3->Ca2_int PKC Protein Kinase C (PKC) DAG->PKC PTH_vesicle PTH Vesicle Ca2_int->PTH_vesicle Inhibits Fusion PKC->PTH_vesicle Inhibits Fusion PTH_secretion ↓ PTH Secretion PTH_vesicle->PTH_secretion NPS2143 NPS-2143 NPS2143->CaSR Inhibits

Caption: CaSR signaling pathway and the inhibitory action of NPS-2143.

Troubleshooting_Workflow cluster_Compound Compound-Related Issues cluster_Protocol Protocol-Related Issues cluster_Assay PTH Measurement Issues start No PTH Response Observed check_storage Verify Storage Conditions (-20°C for powder) start->check_storage check_solubility Confirm Proper Dissolution (Fresh DMSO, then buffer) check_storage->check_solubility check_aliquots Used Fresh Aliquot? (Avoid freeze-thaw) check_solubility->check_aliquots check_concentration Is NPS-2143 Concentration Optimal? (10 nM - 1 µM) check_aliquots->check_concentration If compound issues are ruled out check_Ca_conc Is Extracellular Ca²⁺ Correct? (1-2 mM) check_concentration->check_Ca_conc check_model Verify CaSR Expression and Cell/Animal Health check_Ca_conc->check_model check_ELISA Troubleshoot ELISA (Reagents, Protocol, Standards) check_model->check_ELISA If protocol issues are ruled out check_samples Verify Sample Collection and Handling check_ELISA->check_samples end PTH Response Restored check_samples->end If assay issues are resolved

Caption: Troubleshooting workflow for no PTH response after NPS-2143 treatment.

References

Technical Support Center: NPS-2143 Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NPS-2143 hydrochloride in animal studies. The information is designed to assist scientists and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] As a calcilytic agent, it blocks the CaSR, which leads to the stimulation of parathyroid hormone (PTH) secretion.[2][4][5] This compound is orally active and has been investigated for its potential therapeutic effects in conditions like osteoporosis.[2][6]

Q2: What are the recommended solvents and storage conditions for this compound?

Proper storage and handling are crucial for maintaining the stability and activity of this compound.

  • Storage of Solid Compound: The solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[7] For long-term storage, desiccate at room temperature.[3][8]

  • Storage of Stock Solutions: When dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][7] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6]

Q3: How should I prepare this compound for administration to animals?

The preparation method depends on the intended route of administration. Due to its limited water solubility, co-solvents are often necessary.

  • For Intravenous (i.v.) or Intraperitoneal (i.p.) Injection: A common approach involves initially dissolving this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO).[9] This stock solution can then be further diluted with other vehicles like PEG300, PEG400, or Tween 80.[6] It is recommended to keep the final concentration of DMSO below 2% in the working solution, especially for animals that may be weak.[6] Another reported vehicle for intraperitoneal injection in mice is a 15% aqueous solution of 2-hydroxypropyl-β-cyclodextrin.[10][11]

  • For Oral Administration: NPS-2143 is orally active.[6][12] Formulations for oral gavage can be prepared using similar co-solvent systems, ensuring the final vehicle is well-tolerated by the animal.

If precipitation occurs during preparation, gentle warming and/or sonication can help dissolve the compound.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the delivery of this compound in animal studies.

Problem Potential Cause Recommended Solution
Precipitation of the compound in the final dosing solution. Poor solubility of this compound in the aqueous vehicle.- Increase the proportion of co-solvents such as DMSO, PEG300, or Tween 80. - Gently warm the solution or use sonication to aid dissolution.[6] - Consider using a different vehicle system, such as 2-hydroxypropyl-β-cyclodextrin.[10][11]
Precipitation at the injection site or in the bloodstream upon administration. The compound is coming out of solution when it mixes with physiological fluids.- Decrease the concentration of the dosing solution and increase the injection volume (within acceptable limits for the animal). - Optimize the vehicle composition to improve the in vivo solubility.
Animal shows signs of distress or irritation after injection (e.g., vocalization, excessive grooming of the injection site). The vehicle, particularly a high concentration of DMSO, may be causing local irritation.- Reduce the final concentration of DMSO in the dosing solution to below 2%.[6] - If possible, switch to a less irritating vehicle like a cyclodextrin (B1172386) solution.[10][11]
Inconsistent or lack of expected pharmacological effect (e.g., no increase in plasma PTH levels). - Improper drug preparation: The compound may not have been fully dissolved. - Degradation of the compound: Improper storage could lead to loss of activity. - Incorrect administration: For example, improper i.v. injection technique.- Ensure the compound is completely dissolved before administration. - Verify the storage conditions of both the solid compound and stock solutions.[6][7] Prepare fresh working solutions daily.[6] - Confirm proper administration technique and dose calculations.
Unexpected side effects or toxicity. The dose may be too high, or the vehicle may be causing systemic toxicity.- Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. - Include a vehicle-only control group to assess any effects of the delivery vehicle itself.

Data and Protocols

Solubility Data

The solubility of this compound varies significantly depending on the solvent.

SolventMaximum Concentration
DMSO≥ 100 mg/mL (224.53 mM)[1]
Water1.85 mg/mL (4.15 mM) (requires sonication and warming to 60°C)[1]
Ethanol4.45 mg/mL (10 mM)[3][8]

Note: The use of fresh, non-hygroscopic DMSO is recommended as absorbed moisture can reduce solubility.[1][13]

Experimental Protocol: Preparation of Dosing Solution for In Vivo Studies

This protocol is a general guideline and may require optimization for your specific experimental needs.

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[9] Ensure the compound is fully dissolved. This stock solution can be stored at -80°C for future use.[1][7]

  • Prepare Working Solution (Example for i.p. injection):

    • On the day of the experiment, thaw the stock solution.

    • Prepare the final dosing vehicle. For a vehicle containing co-solvents, a common combination is DMSO, PEG300, and Tween 80.

    • Add each solvent one by one to a sterile tube.[6] For example, to prepare a 1 mg/kg dose in a 10 mL/kg injection volume, you would need a final concentration of 0.1 mg/mL.

    • Calculate the volume of the stock solution needed and add it to the vehicle. Ensure the final concentration of DMSO is as low as possible (ideally <2%).[6]

    • Vortex the solution thoroughly. If any precipitation is observed, gentle warming or sonication can be applied.[6]

  • Administration:

    • Administer the freshly prepared solution to the animal via the desired route (e.g., intraperitoneal injection).

Visualizations

Signaling Pathway of NPS-2143

NPS2143_Pathway CaSR Calcium-Sensing Receptor (CaSR) PTH Parathyroid Hormone (PTH) Secretion CaSR->PTH Inhibition NPS2143 NPS-2143 (Calcilytic) NPS2143->Block Block->CaSR in_vivo_workflow prep 1. Prepare Dosing Solution (NPS-2143 in Vehicle) admin 2. Animal Dosing (e.g., i.p., i.v., oral) prep->admin sample 3. Sample Collection (e.g., Blood, Tissue) admin->sample analysis 4. Biomarker Analysis (e.g., Plasma PTH, Calcium) sample->analysis data 5. Data Interpretation analysis->data

References

Technical Support Center: Cell Viability Assays for NPS-2143 Hydrochloride Treated Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using cell viability assays on cultures treated with NPS-2143 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G protein-coupled receptor that plays a crucial role in regulating extracellular calcium homeostasis. By blocking the CaSR, NPS-2143 can modulate intracellular calcium signaling pathways, which are integral to numerous cellular processes, including proliferation and apoptosis.[3][4] In some cell types, such as breast cancer cells, NPS-2143 has been shown to inhibit proliferation and induce apoptosis.[5][6][7] Conversely, in other cell types, like spontaneously hypertensive rat vascular smooth muscle cells, it has been observed to promote proliferation.[3][8][9]

Q2: Which cell viability assay is most commonly used for NPS-2143 treated cultures?

The most frequently cited cell viability assay for cultures treated with NPS-2143 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5][9] This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

Q3: Can NPS-2143 interfere with the MTT assay?

While direct chemical interference has not been reported, the mechanism of action of NPS-2143 could indirectly influence the MTT assay readout. Since the MTT assay relies on cellular metabolic activity, and NPS-2143 modulates intracellular calcium which can affect mitochondrial function, it is crucial to include proper controls. It is also important to visually inspect formazan crystal formation, as some compounds can directly reduce MTT, leading to false-positive results. A cell-free control (media, MTT reagent, and NPS-2143) is recommended to rule out direct reduction.

Q4: Are there alternative assays to MTT for NPS-2143 treated cells?

Yes, several alternative assays can be used to assess cell viability and cytotoxicity. These include:

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key mediators of apoptosis. An increase in caspase activity can indicate a cytotoxic effect of the compound. For example, a caspase-3/7 assay has been successfully used with NPS-2143.[5][6]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, which is an indicator of metabolically active cells.

  • Resazurin (B115843) (AlamarBlue®) Assay: This is another metabolic assay where viable cells reduce resazurin to the fluorescent resorufin.

  • Protease Viability Marker Assays: These assays measure the activity of proteases that are active only in viable cells.

It is often recommended to use a secondary, orthogonal assay to confirm results obtained from a primary metabolic assay like MTT.

Q5: What is the recommended solvent and storage for this compound?

This compound is soluble in DMSO.[1] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guides

MTT Assay Troubleshooting
Issue Potential Cause Troubleshooting Steps
Inconsistent results between replicates - Uneven cell seeding- Incomplete formazan solubilization- Edge effects in the microplate- Ensure a homogenous cell suspension before and during seeding.- After adding the solubilization solution (e.g., DMSO), mix thoroughly by gentle pipetting or using an orbital shaker.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
High background absorbance - Contamination of culture with bacteria or yeast- Direct reduction of MTT by NPS-2143- Regularly check cell cultures for contamination.- Run a cell-free control with media, MTT, and NPS-2143 to check for direct chemical reduction.
Low signal or unexpected dose-response - Suboptimal incubation time with NPS-2143 or MTT- NPS-2143 alters cellular metabolism without causing cell death- Optimize the incubation time for both the compound treatment and the MTT reagent.- Corroborate results with an alternative assay that measures a different viability parameter (e.g., membrane integrity or apoptosis).
General Troubleshooting for Alternative Assays
Issue Potential Cause Troubleshooting Steps
Assay interference with CellTiter-Glo® NPS-2143-induced changes in intracellular calcium might affect luciferase stability or activity.- Run a control with purified luciferase, ATP, and NPS-2143 to check for direct enzyme inhibition.- Ensure the lytic agent in the kit is effective for your cell type.
Variable results with Resazurin/AlamarBlue® Altered metabolic state due to CaSR antagonism affecting reductase activity.- Optimize incubation time with the resazurin reagent.- Confirm results with a non-metabolic assay.
Inconsistent readings in Protease Assays NPS-2143 may modulate the activity of proteases being measured.- Validate the assay with a positive and negative control for protease activity in the presence of NPS-2143.- Consider a different protease substrate or assay principle.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound.

Table 1: IC50 Values of NPS-2143 in Breast Cancer Cell Lines (MTT Assay)

Cell LineIC50 (µM)Treatment Duration
MDA-MB-2314.0848 hours
MCF-75.7148 hours
Data from a study on breast cancer cell proliferation.[5][7]

Table 2: Effect of NPS-2143 on Spontaneously Hypertensive Rat Vascular Smooth Muscle Cell (SHR-VSMC) Proliferation (MTT Assay)

NPS-2143 Conc. (µM)Treatment DurationEffect on Proliferation
148 hoursSignificant increase
Data from a study on vascular smooth muscle cells.[3][9]

Table 3: Effect of NPS-2143 on Caspase-3/7 Activity in MDA-MB-231 Cells

NPS-2143 Conc. (µM)Treatment DurationCaspase-3/7 Activity
2.5 - 1048 hoursSignificant increase
Data from a study on breast cancer cell apoptosis.[5][6]

Experimental Protocols

Detailed Protocol for MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of NPS-2143. Include a vehicle-only control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (media, MTT, and solubilization solution only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Detailed Protocol for Caspase-3/7 Activity Assay (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat cells with this compound.

  • Reagent Preparation: Prepare the Apo-ONE® Caspase-3/7 Reagent according to the manufacturer's instructions by mixing the buffer and substrate.

  • Reagent Addition: Allow the 96-well plate to equilibrate to room temperature. Add a volume of the prepared reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature, protected from light, for the duration recommended by the manufacturer (typically 30 minutes to several hours).

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.

  • Data Analysis: Subtract the average fluorescence of blank wells (media and reagent only) from all other readings. Express the results as relative fluorescence units or as a fold change compared to the vehicle-treated control.

Visualizations

NPS2143_Signaling_Pathway NPS2143 This compound CaSR Calcium-Sensing Receptor (CaSR) NPS2143->CaSR Antagonizes G_Protein G Protein CaSR->G_Protein Activates ERK p-ERK1/2 CaSR->ERK Inhibits (in some cancers) Bcl2 Bcl-2 CaSR->Bcl2 Inhibits (in some cancers) PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Proliferation Cell Proliferation Ca_Release->Proliferation Modulates Apoptosis Apoptosis ERK->Proliferation Caspase Caspase 3/7 Activation Bcl2->Caspase Caspase->Apoptosis Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells NPS2143_Prep 2. Prepare NPS-2143 Dilutions Treat_Cells 4. Treat Cells with NPS-2143 NPS2143_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate 5. Incubate for Desired Duration Treat_Cells->Incubate Add_Reagent 6. Add Viability Assay Reagent (e.g., MTT, Caspase-Glo) Incubate->Add_Reagent Incubate_Reagent 7. Incubate as per Protocol Add_Reagent->Incubate_Reagent Read_Plate 8. Read Plate (Absorbance/Fluorescence/ Luminescence) Incubate_Reagent->Read_Plate Analyze_Data 9. Analyze Data & Determine Cell Viability Read_Plate->Analyze_Data Troubleshooting_Logic Start Inconsistent/ Unexpected Results Check_Controls Review Controls: - Vehicle Control - Positive/Negative Controls - Cell-free Control Start->Check_Controls Optimize_Protocol Optimize Assay Parameters: - Cell Density - Incubation Times - Reagent Concentrations Check_Controls->Optimize_Protocol Controls OK Conclusion Identify Source of Error or Confirm Biological Effect Check_Controls->Conclusion Controls Faulty Visual_Inspect Visually Inspect Cells and Plate: - Contamination? - Precipitation? - Edge Effects? Optimize_Protocol->Visual_Inspect Optimization Fails Optimize_Protocol->Conclusion Optimization Solves Issue Alternative_Assay Perform Orthogonal Assay (e.g., Apoptosis vs. Metabolism) Visual_Inspect->Alternative_Assay No Obvious Issues Visual_Inspect->Conclusion Issue Identified Alternative_Assay->Conclusion

References

Technical Support Center: NPS-2143 Hydrochloride Binding and Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers utilizing NPS-2143 hydrochloride in Calcium-Sensing Receptor (CaSR) assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve a high signal-to-noise ratio and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, orally active antagonist of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[2][3] NPS-2143 acts as a calcilytic agent, meaning it blocks the action of extracellular calcium on the CaSR. This inhibition leads to the stimulation of parathyroid hormone (PTH) secretion.[1]

Q2: What is the typical potency of NPS-2143 in functional assays?

In HEK293 cells expressing the human CaSR, NPS-2143 blocks increases in cytoplasmic Ca2+ concentrations with a reported IC50 of approximately 43 nM.[1] It also stimulates PTH secretion from bovine parathyroid cells with an EC50 of around 41 nM.[4]

Q3: Is there a commercially available radioligand for direct binding assays with NPS-2143?

Currently, there are no commercially available radioligands specifically for the Calcium-Sensing Receptor, which makes direct radioligand binding assays challenging to perform.[5] Therefore, functional assays are the primary method for characterizing the interaction of compounds like NPS-2143 with the CaSR.

Q4: What type of assay is most suitable for determining the potency of NPS-2143?

A functional assay that measures the inhibition of CaSR activation is the most common and reliable method. A well-established approach is to measure the antagonist's ability to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a CaSR agonist (e.g., extracellular Ca2+). This can be performed using a fluorescent calcium indicator dye in a plate-based format.[6]

Q5: What are the key G-protein signaling pathways activated by the CaSR?

The CaSR primarily couples to Gαq/11 and Gαi/o proteins. Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. The Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio in your NPS-2143 functional assays can arise from various factors, including high background, low signal, or high variability between replicates. The following guide provides a structured approach to identifying and resolving these common issues.

High Background or Non-Specific Signal
Potential Cause Troubleshooting Steps
Cell Health and Density - Ensure cells are healthy and not overgrown in the assay plate. - Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.
Assay Buffer Composition - Use a buffered saline solution with a physiological pH (e.g., HEPES-buffered saline, pH 7.4). - Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in the wash buffer to reduce non-specific binding to the plate.
Calcium Contamination - Use high-purity water and reagents to prepare buffers to avoid unintended CaSR activation.
Constitutive Receptor Activity - If using a cell line with very high receptor expression, consider reducing the expression level to minimize agonist-independent signaling.
Low Specific Signal
Potential Cause Troubleshooting Steps
Low Receptor Expression - Confirm CaSR expression in your cell line using a validated method (e.g., Western blot, qPCR). - If necessary, use a cell line with higher CaSR expression or optimize transfection/transduction conditions.
Suboptimal Agonist Concentration - Perform an agonist concentration-response curve to determine the EC80 concentration of your CaSR agonist (e.g., extracellular CaCl2). Using an EC80 concentration will provide a robust signal window for measuring antagonism.
Inadequate Incubation Times - Optimize the incubation time for both the antagonist (NPS-2143) and the agonist. A pre-incubation step with the antagonist is typically required to allow it to reach its target.
Cell Loading with Calcium Dye - Ensure complete loading of the fluorescent calcium indicator dye according to the manufacturer's protocol. Incomplete loading will result in a weak fluorescent signal.
Incorrect Assay Wavelengths - Verify that the excitation and emission wavelengths used in the plate reader are optimal for the specific calcium indicator dye you are using.
High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Pipetting - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially for serial dilutions of NPS-2143.
Uneven Cell Seeding - Ensure a homogenous cell suspension before seeding to achieve a uniform cell monolayer in all wells.
Edge Effects in Assay Plates - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile buffer.
Incomplete Washing - Ensure consistent and thorough washing steps to remove all unbound compounds before signal detection.

Experimental Protocols

Protocol: Functional Antagonism Assay using a Fluorescent Calcium Indicator

1. Materials and Reagents:

  • Cells: HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates, coated with Poly-D-Lysine.

  • Assay Buffer: HEPES-buffered saline (HBS): 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM Glucose, pH 7.4.

  • This compound Stock Solution: 10 mM in DMSO.

  • CaSR Agonist: CaCl2 stock solution (e.g., 1 M in deionized water).

  • Fluorescent Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Probenecid (B1678239): To prevent dye leakage from the cells.

2. Cell Seeding:

  • The day before the assay, seed the CaSR-expressing HEK293 cells into the Poly-D-Lysine coated microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 80,000 cells per well for a 96-well plate).

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

3. Dye Loading:

  • On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to the manufacturer's recommended final concentration (typically 1-5 µM). Add probenecid to the loading solution (final concentration ~2.5 mM).

  • Aspirate the culture medium from the cell plate and wash the cells once with Assay Buffer.

  • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in a 5% CO2 incubator.

  • After incubation, gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well as specified by your plate reader's protocol.

4. Compound Addition and Incubation:

  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 µM down to 0.1 nM. Include a vehicle control (DMSO at the same final concentration as in the NPS-2143 dilutions).

  • Add the NPS-2143 dilutions and the vehicle control to the appropriate wells of the cell plate.

  • Pre-incubate the plate with the antagonist for 15-30 minutes at room temperature or 37°C.

5. Agonist Stimulation and Signal Detection:

  • Prepare the agonist solution by diluting the CaCl2 stock in Assay Buffer to a final concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined from a full agonist dose-response curve.

  • Place the assay plate into a fluorescence plate reader capable of kinetic reads.

  • Set the plate reader to the appropriate excitation and emission wavelengths for the calcium indicator dye (e.g., Ex/Em ~490/520 nm for Fluo-4).

  • Initiate the kinetic read, establishing a stable baseline fluorescence for each well.

  • Using the plate reader's injection system, add the EC80 concentration of the CaCl2 agonist to all wells simultaneously.

  • Continue to record the fluorescence signal for a period sufficient to capture the peak response (e.g., 60-180 seconds).

6. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (100% activity) and a control with no agonist addition (0% activity).

  • Plot the normalized response against the logarithm of the NPS-2143 concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of NPS-2143.

Data Presentation

Table 1: Typical Parameters for NPS-2143 Functional Assays
ParameterTypical Value/RangeNotes
Cell Line HEK293 expressing human CaSROther cell lines expressing CaSR can also be used.
NPS-2143 IC50 30 - 60 nMVaries depending on assay conditions.
Agonist Extracellular CaCl2Other divalent cations can also activate CaSR.
Agonist Concentration EC80Provides a robust window for measuring antagonism.
Calcium Indicator Fluo-4 AMOther ratiometric or non-ratiometric dyes can be used.
Incubation Temperature Room Temperature or 37°CConsistency is key.

Visualizations

Calcium-Sensing Receptor (CaSR) Signaling Pathway

CaSR_Signaling_Pathway cluster_membrane Plasma Membrane CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Activates Gi_o Gαi/o CaSR->Gi_o Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release ATP ATP NPS2143 NPS-2143 (Antagonist) NPS2143->CaSR Inhibits

Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR).

Experimental Workflow for NPS-2143 Functional Assay

Functional_Assay_Workflow start Start seed_cells Seed CaSR-expressing cells in microplate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight dye_loading Load cells with fluorescent calcium dye incubate_overnight->dye_loading wash_cells1 Wash cells dye_loading->wash_cells1 add_antagonist Add NPS-2143 dilutions wash_cells1->add_antagonist pre_incubate Pre-incubate add_antagonist->pre_incubate read_baseline Read baseline fluorescence pre_incubate->read_baseline add_agonist Inject CaSR agonist (e.g., CaCl₂) read_baseline->add_agonist read_response Read kinetic fluorescence response add_agonist->read_response analyze_data Analyze data and determine IC50 read_response->analyze_data end End analyze_data->end

Caption: Workflow for a functional antagonism assay of NPS-2143.

Troubleshooting Decision Tree for Low Signal-to-Noise Ratio

Troubleshooting_Decision_Tree start Low Signal-to-Noise Ratio check_signal Is the specific signal low? start->check_signal check_background Is the background high? check_signal->check_background No low_receptor Check CaSR expression levels check_signal->low_receptor Yes healthy_cells Check cell health and density check_background->healthy_cells Yes variability_issue High variability between replicates? check_background->variability_issue No suboptimal_agonist Optimize agonist concentration (EC80) low_receptor->suboptimal_agonist dye_issue Verify dye loading and reader settings suboptimal_agonist->dye_issue dye_issue->variability_issue buffer_issue Optimize assay buffer composition healthy_cells->buffer_issue buffer_issue->variability_issue pipetting_error Review pipetting technique and reagent preparation variability_issue->pipetting_error Yes end Problem Resolved variability_issue->end No seeding_issue Ensure even cell seeding pipetting_error->seeding_issue seeding_issue->end

Caption: Decision tree for troubleshooting low signal-to-noise ratio.

References

Technical Support Center: NPS-2143 Hydrochloride & DMSO Vehicle Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle for NPS-2143 hydrochloride, a selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it dissolved in DMSO?

This compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), an important regulator of extracellular calcium homeostasis.[1][2][3][5] It is frequently used in research to study the physiological roles of the CaSR. This compound is sparingly soluble in aqueous solutions but exhibits high solubility in DMSO, making DMSO a necessary vehicle for preparing stock solutions for most in-vitro and in-vivo experiments.[1]

Q2: Can DMSO itself affect my experimental results?

Yes. DMSO is not biologically inert and can exert its own effects on cells and tissues.[6][7] These effects are concentration-dependent and can range from altered gene expression and cell differentiation to cytotoxicity at higher concentrations.[7][8] In the context of NPS-2143 experiments, it is particularly important to consider that DMSO can modulate the activity of various ion channels, which could potentially confound the interpretation of results related to CaSR antagonism.[9][10]

Q3: What is a vehicle control and why is it essential for experiments with NPS-2143 and DMSO?

A vehicle control is a crucial experimental group that is treated with the same concentration of DMSO as the experimental group, but without the this compound. This control allows researchers to distinguish the biological effects of NPS-2143 from those of the DMSO vehicle.[7][9] Any observed effects in the vehicle control group can be attributed to DMSO, enabling the true effect of NPS-2143 to be determined by comparing the drug-treated group to the vehicle control group.[7]

Q4: What is the recommended final concentration of DMSO for my experiments?

The final concentration of DMSO should be kept as low as possible to minimize its off-target effects. For most cell-based assays, a final DMSO concentration of ≤ 0.1% (v/v) is recommended and is generally considered safe for the majority of cell lines with minimal impact on cell viability or signaling.[7] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically. For sensitive primary cells or long-term experiments, it is crucial to stay at or below 0.1%.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Vehicle control group shows unexpected biological activity (e.g., changes in cell viability, signaling). The DMSO concentration may be too high for the specific cell type being used.Conduct a DMSO dose-response experiment to determine the maximum non-toxic concentration for your cells (see protocol below). Lower the final DMSO concentration in your experiments to the highest tolerated level that maintains NPS-2143 solubility.
This compound precipitates out of solution upon dilution into aqueous media. The final DMSO concentration is insufficient to maintain the solubility of NPS-2143.Prepare a higher concentration stock solution of NPS-2143 in 100% DMSO. This will allow for a smaller volume to be added to the aqueous medium, thus maintaining a low final DMSO concentration while delivering the desired drug concentration. Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of media before the final dilution.
High variability in results between replicate experiments. Inconsistent final DMSO concentration due to pipetting errors. Absorption of water by the DMSO stock, affecting solubility.Use calibrated pipettes for accurate and consistent dilutions. Store 100% DMSO in small, tightly sealed aliquots to prevent water absorption. Prepare fresh dilutions for each experiment.
Observed effect of NPS-2143 is smaller than expected. The vehicle (DMSO) may be masking or counteracting the effect of NPS-2143.Carefully compare the results of the NPS-2143 + DMSO group to both the vehicle control (DMSO only) and an untreated control (media only). This will help to dissect the individual contributions of the drug and the vehicle.

Quantitative Data Summary

Parameter Value Source
This compound Solubility in DMSO 82 mg/mL (200.52 mM)[1]
This compound M.Wt. 445.38 g/mol
Recommended Final DMSO Concentration (In-vitro) ≤ 0.1% (v/v)[7]
Tolerated Final DMSO Concentration (Robust cell lines) Up to 0.5% (v/v)[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous (water-free) DMSO to maximize the solubility of this compound.[1]

  • Calculate Required Mass: Based on the desired stock solution concentration (e.g., 10 mM), calculate the mass of this compound needed.

  • Dissolution: Add the calculated mass of this compound to the appropriate volume of 100% DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption.

Protocol 2: Determining Maximum Tolerated DMSO Concentration
  • Cell Plating: Seed your cells in a multi-well plate at the same density as your planned experiment.

  • Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in your cell culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%). Include a media-only control (0% DMSO).

  • Treatment: Replace the existing media with the prepared DMSO dilutions.

  • Incubation: Incubate the cells for the same duration as your planned experiment.

  • Viability Assessment: Measure cell viability using a standard assay (e.g., MTT, MTS, or trypan blue exclusion).

  • Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the media-only control. This is your maximum tolerated concentration.

Protocol 3: Setting Up a Properly Controlled Experiment
  • Prepare Drug Dilutions: Prepare serial dilutions of your this compound stock solution in 100% DMSO.

  • Prepare Experimental and Control Media:

    • Untreated Control: Cell culture medium only.

    • Vehicle Control: Cell culture medium containing the same final concentration of DMSO as your highest drug concentration.

    • Experimental Groups: Cell culture medium containing the desired final concentrations of this compound and the corresponding final concentration of DMSO.

  • Treatment: Add the prepared media to your cells.

  • Incubation and Analysis: Proceed with your experimental protocol and analyze the results, ensuring to compare the experimental groups primarily to the vehicle control group.

Visualizations

cluster_0 Experimental Setup cluster_1 Data Analysis Untreated Untreated Control (Cells + Media) Comparison1 Effect of DMSO (Vehicle vs. Untreated) Untreated->Comparison1 Vehicle Vehicle Control (Cells + Media + DMSO) Vehicle->Comparison1 Comparison2 Effect of NPS-2143 (Experimental vs. Vehicle) Vehicle->Comparison2 Experimental Experimental Group (Cells + Media + NPS-2143 + DMSO) Experimental->Comparison2

Caption: Workflow for a properly controlled experiment.

CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activation NPS2143 NPS-2143 NPS2143->CaSR Antagonism PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC

Caption: Simplified CaSR signaling pathway and the point of inhibition by NPS-2143.

Start Unexpected Vehicle Effect? Check_Conc Is DMSO concentration ≤ 0.1%? Start->Check_Conc Dose_Response Perform DMSO Dose-Response Assay Check_Conc->Dose_Response No Precipitation Precipitation Observed? Check_Conc->Precipitation Yes Lower_Conc Lower DMSO Concentration Dose_Response->Lower_Conc End Re-run Experiment Lower_Conc->End Higher_Stock Prepare Higher Concentration Stock Precipitation->Higher_Stock Yes Precipitation->End No Higher_Stock->End

Caption: Troubleshooting decision tree for DMSO vehicle effects.

References

Technical Support Center: NPS-2143 Hydrochloride and Fluorescent Reporters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the Calcium-sensing Receptor (CaSR) antagonist, NPS-2143 hydrochloride, in fluorescent reporter-based assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, non-competitive antagonist of the Calcium-sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[1] By blocking the CaSR, NPS-2143 prevents the receptor from being activated by extracellular calcium, leading to downstream cellular effects such as the stimulation of parathyroid hormone (PTH) secretion.[2] It is widely used as a research tool to study the function of the CaSR.[3]

Q2: Can this compound interfere with my fluorescent reporter assay?

Yes, it is possible. This compound contains a naphthalene (B1677914) moiety, which is a polycyclic aromatic hydrocarbon known to exhibit intrinsic fluorescence (autofluorescence).[4] This autofluorescence could potentially overlap with the excitation and/or emission spectra of your fluorescent reporter, leading to inaccurate readings.

Q3: What are the common types of interference I should be aware of?

The two primary modes of interference from small molecules like NPS-2143 in fluorescent assays are:

  • Autofluorescence: The compound itself emits light upon excitation at or near the wavelengths used for your fluorescent reporter, leading to a false-positive signal or increased background.

  • Fluorescence Quenching: The compound absorbs the excitation or emission energy of your fluorophore, leading to a decrease in the fluorescent signal and a potential false-negative result.

Q4: Which fluorescent reporters are most likely to be affected?

Interference is most likely to occur with fluorescent reporters that have excitation and emission spectra in the UV to blue-green range (approximately 350-550 nm), as this is where naphthalene and its derivatives typically show fluorescence. Commonly used reporters in this range for CaSR-related assays include certain calcium indicators and caspase substrates.

Troubleshooting Guide: this compound Interference

If you suspect that this compound is interfering with your fluorescent assay, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Characterize the Potential for Autofluorescence

Issue: High background fluorescence or a dose-dependent increase in signal in the presence of NPS-2143 alone.

Protocol: Autofluorescence Assessment

  • Prepare a serial dilution of this compound in the same assay buffer used for your main experiment. The concentration range should match that used in your assay.

  • Dispense the dilutions into the wells of your microplate.

  • Include control wells containing only the assay buffer (blank).

  • Read the plate using the same excitation and emission filters and instrument settings as your primary assay.

  • Analyze the data: A concentration-dependent increase in fluorescence in the wells containing only NPS-2143 confirms that the compound is autofluorescent at the wavelengths used.

Step 2: Mitigate Autofluorescence

If autofluorescence is confirmed, consider the following strategies:

  • Shift to Red-shifted Fluorophores: Whenever possible, use fluorescent reporters that are excited and emit at longer wavelengths (red or far-red spectrum), as autofluorescence from small molecules is less common in this range.

  • Optimize Filter Sets: Use narrow bandpass filters for excitation and emission to minimize the collection of off-target fluorescence from NPS-2143.

  • Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from control wells containing NPS-2143 at the corresponding concentrations from your experimental wells.

Step 3: Assess for Fluorescence Quenching

Issue: A decrease in the fluorescent signal that is not attributable to the biological activity of NPS-2143.

Protocol: Quenching Assessment

  • Run your standard fluorescent assay with your reporter and its substrate/analyte.

  • In a parallel set of wells, add a fixed, known amount of the fluorescent product of your assay (if available) or a stable, spectrally similar fluorophore.

  • To these wells, add a serial dilution of this compound.

  • Read the fluorescence. A concentration-dependent decrease in the fluorescence of the known fluorophore indicates quenching by NPS-2143.

Step 4: Consider Alternative Assay Formats

If interference cannot be sufficiently mitigated, switching to a non-fluorescent or a time-resolved fluorescence assay is a robust solution.

Data Summary: Spectral Properties of Common Fluorescent Reporters

The following tables summarize the approximate excitation and emission maxima for commonly used fluorescent reporters in assays where NPS-2143 might be used. Potential for spectral overlap with naphthalene-like autofluorescence (typically in the UV to blue-green range) is noted.

Table 1: Common Fluorescent Calcium Indicators

IndicatorExcitation Max (nm)Emission Max (nm)Potential for Overlap
Fura-2340 / 380510High
Indo-1330400 / 475High
Fluo-3506526Moderate
Fluo-4494516Moderate
Calcium Green-1506531Moderate
Rhod-2552576Low
X-Rhod-1580602Low

Table 2: Common Fluorescent Caspase-3/7 Substrates

Substrate TypeExcitation Max (nm)Emission Max (nm)Potential for Overlap
AMC-based~340-350~440-460High
FITC/FAM-based~495~520Moderate
Rhodamine 110-based~499~521Moderate
Far-Red Substrates>600>620Low

Experimental Protocols

Protocol 1: Autofluorescence Measurement of this compound

Objective: To determine if this compound exhibits autofluorescence at the excitation and emission wavelengths of a specific fluorescent reporter.

Materials:

  • This compound

  • Assay buffer (identical to the one used in the primary experiment)

  • Microplate reader with user-defined excitation and emission wavelengths

  • Black, clear-bottom microplates suitable for fluorescence measurements

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer to the highest concentration used in your experiments.

  • Perform a serial dilution of this compound in the assay buffer directly in the microplate. A typical range would be from 100 µM down to 0.1 µM.

  • Include several wells with only the assay buffer to serve as a blank control.

  • Set the microplate reader to the excitation and emission wavelengths of your primary assay's fluorophore.

  • Measure the fluorescence intensity of all wells.

  • Plot the fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates autofluorescence.

Alternative Non-Fluorescent Assays for CaSR Activity

To avoid interference issues altogether, consider these alternative methods for studying CaSR antagonism by NPS-2143.

1. IP-One HTRF Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway activated by CaSR.[5][6][7][8] TR-FRET assays have a time delay between excitation and emission detection, which significantly reduces interference from short-lived autofluorescence.

2. Aequorin-based Luminescence Assay: This is a bioluminescent assay that measures intracellular calcium mobilization.[9][10][11][12][13] Cells are engineered to express apoaequorin, which, in the presence of its co-factor coelenterazine, emits light upon binding to calcium. This method is not dependent on fluorescence excitation and is therefore not susceptible to autofluorescence or quenching.

3. Radioligand Binding Assay: This is a classic pharmacological technique to study ligand-receptor interactions.[14][15][16][17] A radiolabeled ligand that binds to the CaSR is used. The ability of NPS-2143 to displace the radioligand is measured, providing information on its binding affinity. This method is highly sensitive and is not affected by optical interference.

Visualizations

CaSR_Signaling_Pathway CaSR Calcium-Sensing Receptor (CaSR) Gq Gq protein CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release NPS2143 NPS-2143 hydrochloride NPS2143->CaSR Antagonizes

Caption: Simplified CaSR Gq signaling pathway and the antagonistic action of NPS-2143.

Troubleshooting_Workflow start Suspected Interference with Fluorescent Assay check_auto Perform Autofluorescence Control Experiment start->check_auto is_auto Is NPS-2143 Autofluorescent? check_auto->is_auto mitigate Mitigation Strategies: - Shift to red-shifted dyes - Optimize filters - Background subtraction is_auto->mitigate Yes check_quench Perform Quenching Control Experiment is_auto->check_quench No proceed Proceed with Corrected Assay mitigate->proceed is_quench Does NPS-2143 Quench Fluorescence? check_quench->is_quench alternative Use Alternative Assay: - IP-One HTRF - Aequorin Luminescence - Radioligand Binding is_quench->alternative Yes is_quench->proceed No

Caption: Troubleshooting workflow for NPS-2143 interference in fluorescent assays.

References

Addressing batch-to-batch variability of NPS-2143 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of NPS-2143 hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the potency (IC50/EC50) of new batches of this compound compared to our previous lot. What could be the cause?

A1: Batch-to-batch variability in potency can arise from several factors. The most common causes include differences in compound purity, the presence of residual solvents or byproducts from synthesis, and variations in the solid-state properties of the compound (e.g., polymorphs, hydration state). Improper storage and handling can also lead to degradation of the compound, affecting its activity.[1][2][3] We recommend a systematic approach to troubleshoot this issue, as outlined in the troubleshooting guides below.

Q2: Our current batch of this compound shows poor solubility in DMSO compared to previous batches. Why is this happening and how can we address it?

A2: Decreased solubility can be an indicator of batch-to-batch differences. Potential reasons include:

  • Different salt forms or polymorphs: The manufacturing process can sometimes result in different crystalline forms of the compound, which can have different solubility profiles.[3]

  • Moisture absorption: this compound is a salt and can be hygroscopic. Absorbed water can affect its solubility in organic solvents like DMSO.[4] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[5]

  • Impurities: The presence of insoluble impurities can give the appearance of poor solubility.

To address this, try gentle warming or sonication to aid dissolution.[4] If the problem persists, it is advisable to perform quality control checks on the new batch.

Q3: We are seeing inconsistent results in our cell-based assays, even with the same batch of this compound. What are the potential sources of this variability?

A3: Inconsistent results with the same batch may point to issues with solution preparation, storage, or the experimental setup itself. Key factors to consider are:

  • Stock solution stability: this compound solutions in DMSO should be stored properly at -20°C or -80°C to prevent degradation. Repeated freeze-thaw cycles should be avoided by preparing aliquots.[4]

  • Inaccurate pipetting or dilution: Small errors in preparing working solutions can lead to significant variability in results.

  • Cell culture conditions: Variations in cell passage number, density, and overall health can impact the cellular response to the compound.

  • Assay conditions: Ensure that all assay parameters (e.g., incubation times, reagent concentrations) are consistent across experiments.

Troubleshooting Guides

Issue 1: Reduced Potency or Inactivity of a New Batch

If a new batch of this compound exhibits lower than expected potency, follow these steps:

Step 1: Verify Stock Solution Preparation and Storage

  • Fresh Solvent: Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions. Moisture in DMSO can reduce the solubility of this compound.[5]

  • Accurate Weighing and Dissolution: Ensure accurate weighing of the compound and complete dissolution. Gentle warming or sonication can be used to facilitate dissolution.

  • Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Step 2: Compare Certificates of Analysis (CoA)

Request and compare the CoAs for the new and old batches. Pay close attention to the following parameters:

ParameterImportanceWhat to Look For
Purity (by HPLC) Indicates the percentage of the active compound.A significantly lower purity in the new batch could explain reduced potency.[1][6]
Identity (by NMR, MS) Confirms the chemical structure.Discrepancies could indicate the wrong compound or significant impurities.
Residual Solvents Solvents from synthesis can be toxic to cells or interfere with the assay.High levels of residual solvents may affect experimental outcomes.[7]
Water Content (Karl Fischer) Can indicate hygroscopicity and affect molecular weight calculations.Higher water content will lead to inaccurate concentrations if not accounted for.[7]

Step 3: Perform an In-House Quality Control Experiment

A simple functional assay can help validate the activity of the new batch.

Experimental Protocols

Protocol 1: Functional Validation of this compound using a Calcium Mobilization Assay

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the Calcium-Sensing Receptor (CaSR).

Materials:

  • HEK293 cells stably expressing the human CaSR (or other suitable cell line)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • CaSR agonist (e.g., extracellular Ca²⁺ or a specific agonist like R-568)

  • This compound (from both old and new batches)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with injection capabilities

Methodology:

  • Cell Plating: Seed the CaSR-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound from both the old and new batches in assay buffer.

    • Add the NPS-2143 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Calcium Mobilization Measurement:

    • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

    • Inject the CaSR agonist at a concentration known to elicit a submaximal response (e.g., EC₈₀).

    • Measure the fluorescence intensity over time to capture the peak intracellular calcium response.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist response for each concentration of NPS-2143.

    • Plot the percentage inhibition against the log concentration of NPS-2143 and fit a dose-response curve to determine the IC₅₀ for each batch.

Visualizations

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

CaSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca2_ext Extracellular Ca²⁺ CaSR CaSR Ca2_ext->CaSR Activates Gq11 Gαq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC DAG->PKC Ca2_int Intracellular Ca²⁺ Release ER->Ca2_int Ca2_int->PKC Activates Downstream Downstream Effects (e.g., ↓PTH Secretion) Ca2_int->Downstream PKC->Downstream NPS2143 NPS-2143 NPS2143->CaSR Antagonizes Troubleshooting_Workflow Start Start: New batch shows reduced potency Check_Prep Step 1: Verify Stock Solution Preparation Start->Check_Prep Compare_CoA Step 2: Compare Certificates of Analysis Check_Prep->Compare_CoA CoA_OK Purity & Identity Match? Compare_CoA->CoA_OK QC_Assay Step 3: Perform In-House QC Assay Potency_OK Potency Matches Old Batch? QC_Assay->Potency_OK Contact_Supplier Contact Supplier for Replacement or Refund Problem_Solved Problem Resolved Potency_OK->Contact_Supplier No Potency_OK->Problem_Solved Yes CoA_OK->QC_Assay Yes CoA_OK->Contact_Supplier No

References

Unexpected changes in blood pressure with in vivo NPS-2143 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in blood pressure during in vivo experiments with NPS-2143 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the Calcium-Sensing Receptor (CaSR), classifying it as a "calcilytic" agent.[1][2][3] By blocking the CaSR on parathyroid cells, it stimulates the secretion of parathyroid hormone (PTH).[2][3][4] The CaSR is a G-protein-coupled receptor that, when activated by extracellular calcium, inhibits PTH secretion.[5] NPS-2143 prevents this inhibition, leading to an increase in plasma PTH levels.[1][5]

Q2: What is the expected effect of NPS-2143 on blood pressure in vivo?

A2: Contrary to what might be expected from a compound that can interact with calcium signaling, the primary documented effect of systemic administration of NPS-2143 in normotensive animals is an increase in mean arterial blood pressure (MAP).[1][5][6] This hypertensive effect has been observed in rats and is a key consideration for in vivo studies.[5][6]

Q3: Why does NPS-2143 cause an increase in blood pressure?

A3: The hypertensive effect of NPS-2143 is directly linked to its action on the parathyroid glands. The administration of NPS-2143 leads to a rapid increase in plasma PTH levels.[1][5][7] Studies have shown that the hypertensive effect is abolished in thyroparathyroidectomized (TPTX) rats, indicating that the presence of the parathyroid glands is necessary for this blood pressure response.[5][6] This suggests that PTH, or another substance released from the parathyroid glands, mediates the increase in blood pressure. Additionally, in spontaneously hypertensive rats, NPS-2143 has been shown to promote vascular smooth muscle cell proliferation through the activation of the renin-angiotensin system (RAS), which could be a contributing mechanism.[8]

Q4: Could NPS-2143 ever cause a decrease in blood pressure?

A4: While the predominant in vivo effect is hypertension, some complexities exist. PTH itself has been reported to cause a transient decrease in blood pressure shortly after injection.[5][6] Therefore, it is possible to observe a brief hypotensive phase before the more sustained hypertensive effect. Additionally, one study noted that ex vivo, NPS-2143 can directly inhibit the contractility of gastrointestinal muscle strips by inhibiting voltage-gated Ca2+ channels.[9] If a similar direct effect were to occur on vascular smooth muscle in vivo, it could theoretically contribute to vasodilation and a decrease in blood pressure, though this is speculative and contrary to the main reported in vivo outcomes.

Troubleshooting Guide for Unexpected Blood Pressure Changes

This guide is designed to help you identify the potential causes of unexpected blood pressure changes during your in vivo experiments with NPS-2143.

Issue 1: A significant increase in blood pressure is observed after NPS-2143 administration.

Potential Cause Troubleshooting Steps
Expected Pharmacological Effect This is the documented primary cardiovascular effect of NPS-2143 in normotensive animals.[5][6] Review the literature to understand the expected magnitude and time course of this effect in your animal model.
Animal Model Sensitivity The magnitude of the hypertensive response may vary between species and strains. Consider if your animal model is particularly sensitive to changes in PTH or downstream effectors.
Anesthesia The choice of anesthetic can influence baseline blood pressure and cardiovascular reflexes.[10] Ensure your anesthetic protocol provides a stable plane of anesthesia and has minimal confounding effects on blood pressure.
Dose and Route of Administration A high dose or rapid intravenous injection may lead to a more pronounced and rapid increase in blood pressure. Verify your calculations and administration protocol.

Issue 2: A transient decrease in blood pressure is observed after NPS-2143 administration.

Potential Cause Troubleshooting Steps
PTH-mediated Vasodilation The initial release of PTH can cause a brief period of hypotension before the onset of a more sustained hypertensive effect.[5][6] Ensure your blood pressure monitoring is continuous and has a high temporal resolution to capture this transient effect.
Vehicle Effect The vehicle used to dissolve NPS-2143 may have its own transient effects on blood pressure. Administer a vehicle-only control to rule out this possibility.
Anesthesia Interaction The bolus administration of the drug may interact with the anesthetic agent, causing a temporary drop in blood pressure.[10]

Issue 3: No significant change in blood pressure is observed.

Potential Cause Troubleshooting Steps
Thyroparathyroidectomy The hypertensive effect of NPS-2143 is dependent on the presence of the parathyroid glands.[5][6] If you are using thyroparathyroidectomized animals, this result is expected.
Drug Inactivity Verify the source, purity, and storage conditions of your this compound. Improper storage can lead to degradation. The stock solution should be stored at -20°C for up to one year or -80°C for up to two years.[1]
Insufficient Dose The dose administered may be too low to elicit a cardiovascular response in your specific model. Perform a dose-response study to determine the optimal dose.
Route of Administration The bioavailability and pharmacokinetics of NPS-2143 can vary significantly with the route of administration. Intravenous administration typically produces the most rapid and pronounced effects.[1]
Anesthetic Suppression Certain anesthetics can blunt cardiovascular responses. Review the literature for potential interactions between your chosen anesthetic and the pathways modulated by NPS-2143.

Quantitative Data Summary

The following table summarizes quantitative data on the hypertensive effect of NPS-2143 from a key study.

Parameter Value
Animal Model Male Wistar rats
Dose 1 mg/kg body weight
Route of Administration Intravenous (i.v.) bolus
Effect on Mean Arterial Pressure (MAP) Marked increase
Dependence on Parathyroid Glands Yes, the effect was prevented by thyroparathyroidectomy (TPTX)
Data sourced from Rybczynska et al. (2006).[5]

Experimental Protocols

Protocol: In Vivo Assessment of Blood Pressure Changes Induced by NPS-2143 in Rats

  • Animal Preparation:

    • Use male Wistar rats (or another appropriate strain) with a consistent age and weight range.

    • Anesthetize the animal using a suitable anesthetic (e.g., thiopental). The choice of anesthetic should be carefully considered to minimize its impact on blood pressure.[10]

    • Surgically implant a catheter into the carotid artery for direct and continuous blood pressure monitoring.

    • Implant a separate catheter into the jugular vein for intravenous administration of NPS-2143.

    • Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.

  • Drug Preparation:

    • Prepare a stock solution of this compound in an appropriate vehicle (e.g., saline).

    • The final concentration should be calculated to allow for the desired dose (e.g., 1 mg/kg) in a small injection volume.

  • Experimental Procedure:

    • Record baseline mean arterial pressure (MAP) for a sufficient period (e.g., 30 minutes) to ensure stability.

    • Administer a single intravenous bolus of NPS-2143 (1 mg/kg) through the jugular vein catheter.[5]

    • For control experiments, administer an equivalent volume of the vehicle alone.

    • Continuously monitor and record MAP for at least 60-90 minutes post-injection to observe the full range of effects.

  • Data Analysis:

    • Calculate the change in MAP from the baseline at various time points after injection.

    • Compare the changes in MAP between the NPS-2143 treated group and the vehicle control group using appropriate statistical methods.

Visualizations

NPS_2143_Signaling_Pathway cluster_parathyroid Parathyroid Cell cluster_bloodstream Bloodstream CaSR Calcium-Sensing Receptor (CaSR) G_protein G-protein CaSR->G_protein Activates PTH_vesicle PTH Vesicles G_protein->PTH_vesicle Inhibits Exocytosis PTH_vesicle->PTH_release PTH Parathyroid Hormone (PTH) PTH_release->PTH Increased Secretion Ca_ion Extracellular Ca²⁺ Ca_ion->CaSR Binds & Activates NPS_2143 NPS-2143 NPS_2143->CaSR Antagonizes Blood_Pressure Increased Blood Pressure PTH->Blood_Pressure Leads to

Caption: Signaling pathway of NPS-2143 leading to increased blood pressure.

Troubleshooting_Workflow start Unexpected Blood Pressure Change Observed bp_change What is the nature of the change? start->bp_change increase Blood Pressure Increased bp_change->increase Increase decrease Blood Pressure Decreased bp_change->decrease Decrease no_change No Change Observed bp_change->no_change No Change check_increase Is this the expected pharmacological effect? increase->check_increase check_decrease Is the decrease transient? decrease->check_decrease check_no_change Are parathyroid glands present? no_change->check_no_change expected_effect Yes: Document as expected outcome. check_increase->expected_effect Yes unexpected_increase No: Check dose, anesthesia, animal model. check_increase->unexpected_increase No transient_decrease Yes: Likely initial PTH effect. Continue monitoring. check_decrease->transient_decrease Yes sustained_decrease No: Check vehicle effect, anesthesia interaction. check_decrease->sustained_decrease No no_glands No (TPTX model): This is an expected outcome. check_no_change->no_glands No glands_present Yes: Check drug activity, dose, route of administration. check_no_change->glands_present Yes

Caption: Troubleshooting workflow for unexpected blood pressure changes.

References

How to minimize NPS-2143 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the precipitation of NPS-2143 hydrochloride in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a selective antagonist of the Calcium-Sensing Receptor (CaSR). Understanding its solubility is critical for experimental success. It is highly soluble in DMSO, has some solubility in ethanol, but is considered insoluble in water.[1] For in vivo studies, it has been successfully dissolved in aqueous solutions containing 2-hydroxypropyl-β-cyclodextrin.[2]

Q2: Why is my this compound precipitating when I add it to my cell culture media?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue. This typically occurs because the media is a poor solvent for the compound compared to the initial stock solvent (usually DMSO). Several factors can contribute to this:

  • Exceeding Aqueous Solubility: The final concentration of NPS-2143 in the media may be above its solubility limit in that specific aqueous environment.

  • pH Shift: Cell culture media is typically buffered to a physiological pH (around 7.4). As a hydrochloride salt, NPS-2143 is more soluble at a lower pH.[3][4][5] The increase in pH upon dilution in media can cause the less soluble free base form of the compound to precipitate.

  • Improper Mixing: Adding the DMSO stock solution too quickly or without adequate mixing can create localized high concentrations that exceed the solubility limit, leading to immediate precipitation.[5][6]

  • Media Components: Interactions with salts, proteins, and other components in the media can reduce the solubility of the compound.[6][7]

Q3: Can the presence of serum in my media affect this compound solubility?

Yes, the presence of serum can have variable effects. Serum proteins, such as albumin, can sometimes bind to small molecules, which can either increase their apparent solubility or, in some cases, contribute to aggregation and precipitation.[8][9] If you are observing precipitation, testing your experiment in serum-free or reduced-serum conditions, if compatible with your cells, may be a useful troubleshooting step.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues.

Problem Potential Cause Recommended Solution
Immediate Precipitation 1. Final concentration is too high. - Determine the maximum soluble concentration of NPS-2143 in your specific media by preparing serial dilutions and observing for precipitation.[5] - Lower the final working concentration if possible.
2. Improper dilution technique. - Pre-warm the media to 37°C.[5][6] - Add the DMSO stock solution drop-wise while gently swirling or vortexing the media to ensure rapid and even dispersion.[5]
3. Highly concentrated stock solution. - Prepare an intermediate dilution of your stock solution in DMSO before the final dilution into the media. This reduces the shock of the solvent change.[7]
Delayed Precipitation (after hours/days) 1. Compound instability in media over time. - Prepare fresh NPS-2143-containing media for each media change, especially for long-term experiments.
2. pH changes in the media during incubation. - Ensure your incubator's CO₂ levels are stable to maintain the media's pH.
3. Media evaporation. - Use low-evaporation lids on culture plates or seal plates with gas-permeable membranes to prevent the concentration of the compound over time.[7]
4. Interaction with media components. - If your experimental design allows, try a different formulation of basal media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[10]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.

Protocol 2: Dilution of this compound into Cell Culture Media

This protocol provides a best-practice method for diluting the DMSO stock solution into your final experimental media to minimize precipitation.

Procedure:

  • Pre-warm your complete cell culture media (with serum and other supplements) to 37°C in a water bath.

  • Thaw a single-use aliquot of your this compound DMSO stock solution and bring it to room temperature.

  • Optional but Recommended: Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute a 50 mM stock to 5 mM in DMSO.

  • While gently swirling or vortexing the pre-warmed media, add the required volume of the NPS-2143 stock (or intermediate dilution) drop-wise into the media. The final DMSO concentration in the media should ideally be kept below 0.5% to avoid solvent toxicity.

  • Continue to mix the media gently for a few seconds to ensure homogeneity.

  • Visually inspect the media for any signs of precipitation (cloudiness, crystals, or film) before adding it to your cells.

  • If no precipitation is observed, proceed with your experiment. Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.

Visualizations

cluster_solubility pH-Dependent Solubility of Basic Compounds Low_pH Low pH (Acidic) HCl_Salt Hydrochloride Salt Form (Protonated, Charged) Low_pH->HCl_Salt Favors High_pH High pH (Neutral/Basic) Free_Base Free Base Form (Neutral, Uncharged) High_pH->Free_Base Favors High_Solubility Higher Aqueous Solubility HCl_Salt->High_Solubility Leads to Low_Solubility Lower Aqueous Solubility Free_Base->Low_Solubility Leads to

Caption: Relationship between pH and the solubility of a basic compound like NPS-2143.

Start Precipitation Observed in Media Check_Conc Is the final concentration too high? Start->Check_Conc Check_Dilution Was the dilution performed correctly? Check_Conc->Check_Dilution No Sol_Lower_Conc Lower working concentration or determine max solubility. Check_Conc->Sol_Lower_Conc Yes Check_Stock Is the stock solution fully dissolved? Check_Dilution->Check_Stock Yes Sol_Dilution Pre-warm media, add stock drop-wise with mixing. Check_Dilution->Sol_Dilution No Check_Media Is it delayed precipitation? Check_Stock->Check_Media Yes Sol_Stock Ensure stock is clear. Use intermediate dilution. Check_Stock->Sol_Stock No Sol_Media Prepare fresh media for experiments. Check for evaporation. Check_Media->Sol_Media Yes End No Precipitation Check_Media->End No Sol_Lower_Conc->End Sol_Dilution->End Sol_Stock->End Sol_Media->End

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: NPS-2143 Hydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NPS-2143 hydrochloride in in vitro experiments. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] It functions as a calcilytic agent by blocking the intracellular calcium signaling typically initiated by the activation of the CaSR.[2] This antagonism leads to the stimulation of parathyroid hormone (PTH) secretion.[1][4]

Q2: In which cell lines has this compound been shown to be effective?

A2: NPS-2143 has been utilized in a variety of in vitro models, including:

  • HEK293 cells expressing the human CaSR[2][4]

  • Bovine parathyroid cells[2][4]

  • Breast cancer cell lines (MDA-MB-231 and MCF-7)[5]

  • Vascular smooth muscle cells from spontaneously hypertensive rats (SHR VSMCs)[6]

  • Human cortical astrocytes[7]

  • Mouse airway tissue[8]

Q3: What is the recommended solvent for dissolving this compound and how should I prepare a stock solution?

A3: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[4][5] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to a desired concentration, for example, 10 mM.[5] It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2]

Q4: What is a typical range for incubation time when using this compound?

A4: The optimal incubation time for this compound is highly dependent on the cell type and the biological question being investigated. Published studies have reported a wide range of incubation periods:

  • Short-term (minutes to hours): For studying acute effects on intracellular calcium mobilization or protein secretion, incubation times as short as 30 minutes have been used.[7]

  • Long-term (24 to 72 hours): For assessing effects on cell proliferation, apoptosis, or gene expression, longer incubation times of 24, 48, or 72 hours are common.[5][6] A 48-hour incubation period was found to be optimal for observing the pro-proliferative effects on SHR VSMCs.[6] In studies with breast cancer cells, a 48-hour treatment was used to evaluate cell viability and protein expression.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of NPS-2143 Incorrect concentration: The concentration may be too low to elicit a response in your specific cell model.Perform a dose-response experiment to determine the optimal concentration. Published IC50 and EC50 values can serve as a starting point.
Inappropriate incubation time: The duration of treatment may be too short or too long to observe the desired effect.Conduct a time-course experiment to identify the optimal incubation period for your endpoint of interest.
Low or absent CaSR expression: The target cell line may not express the Calcium-Sensing Receptor at a sufficient level.Verify CaSR expression in your cell line using techniques such as Western blot, qPCR, or immunofluorescence.
Compound degradation: Improper storage or handling may have led to the degradation of the compound.Ensure the compound is stored as recommended by the supplier. Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles.
High cell toxicity or unexpected off-target effects Concentration is too high: The concentration of NPS-2143 may be causing cytotoxicity.Determine the IC50 for cytotoxicity in your cell line using a cell viability assay (e.g., MTT, LDH). Use concentrations below the cytotoxic threshold.
DMSO toxicity: The final concentration of the solvent (DMSO) in the culture medium may be too high.Ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.1%.[5]
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.
Issues with compound dilution: Errors in the preparation of serial dilutions can lead to variability.Prepare fresh dilutions for each experiment and use calibrated pipettes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on breast cancer cells.[5]

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) for a predetermined incubation time (e.g., 48 hours).[5] Include a vehicle control (DMSO-treated) group.[5]

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Western Blot Analysis for Protein Expression

This protocol is based on the investigation of signaling pathways affected by NPS-2143.[5]

  • Cell Lysis: After treating the cells with NPS-2143 for the desired time (e.g., 48 hours), wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][6]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-ERK1/2, Bcl-2, integrin β1) and a loading control (e.g., GAPDH).[5]

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (Cytoplasmic Ca2+ influx)HEK293 (expressing hCaSR)43 nM[2][4]
EC50 (PTH secretion)Bovine parathyroid cells41 nM[2][4]
IC50 (Cell viability, 48h)MDA-MB-2314.08 µM[5]
IC50 (Cell viability, 48h)MCF-75.71 µM[5]

Signaling Pathways and Experimental Workflows

NPS2143_Signaling_Pathway cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) ERK p-ERK1/2 CaSR->ERK Inhibits Bcl2 Bcl-2 CaSR->Bcl2 Inhibits Integrin Integrin β1 CaSR->Integrin Inhibits NPS2143 NPS-2143 NPS2143->CaSR Antagonizes Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Migration Migration & Invasion Integrin->Migration

Caption: NPS-2143 inhibits CaSR, downregulating p-ERK1/2, Bcl-2, and integrin β1.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Stock_Solution 2. Prepare NPS-2143 Stock Solution (in DMSO) Treatment 3. Treat cells with NPS-2143 (Dose-response & Time-course) Stock_Solution->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Protein_Analysis 4b. Protein Analysis (e.g., Western Blot) Treatment->Protein_Analysis Data_Analysis 5. Data Analysis & Interpretation Viability_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Workflow for in vitro testing of this compound.

References

Validation & Comparative

A Comparative Analysis of NPS-2143 Hydrochloride and Other Calcium-Sensing Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NPS-2143 hydrochloride with other notable Calcium-Sensing Receptor (CaSR) antagonists, also known as calcilytics. The objective is to offer a clear, data-driven overview of their performance based on available experimental evidence, aiding in the selection and application of these compounds in research and drug development.

Introduction to CaSR Antagonists

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.[1] Antagonists of the CaSR, or calcilytics, block the receptor's activity, leading to an increase in parathyroid hormone (PTH) secretion.[1] This mechanism has generated interest in their potential therapeutic applications, particularly for conditions like osteoporosis where intermittent PTH elevation can have an anabolic effect on bone.[2] NPS-2143 was the first potent and selective calcilytic identified.[2]

Mechanism of Action

This compound and other calcilytics are negative allosteric modulators of the CaSR.[3] They bind to the transmembrane domain of the receptor, reducing its sensitivity to extracellular calcium.[3] This inhibition of CaSR signaling in the parathyroid gland leads to a rapid and transient increase in the secretion of PTH.[1]

Comparative Performance Data

Direct head-to-head comparisons of various CaSR antagonists in the same experimental settings are limited in publicly available literature. However, by compiling data from various sources, we can draw a comparative picture of their potency.

CompoundIn Vitro Potency (IC₅₀/EC₅₀)Cell Line/AssayReference
This compound IC₅₀: 43 nMHEK 293 cells expressing human CaSR (blocking cytoplasmic Ca²⁺ increase)[1]
EC₅₀: 41 nMBovine parathyroid cells (stimulating PTH secretion)[1]
Ronacaleret IC₅₀: 146 nMHEK cells expressing human recombinant CaSR (negative allosteric modulator activity)[4]
ATF936 Not specifiedHEK 293T cells (mitigated excessive signaling of CaSR mutants)[5]
AXT914 Not specifiedHEK 293T cells (mitigated excessive signaling of CaSR mutants)[5]
JTT-305/MK-5442 Not specifiedOrally active, short-acting CaSR antagonist[6]

Note: IC₅₀ and EC₅₀ values are highly dependent on the specific experimental conditions. The data presented here is for comparative purposes and is collated from different studies. A direct comparison would require testing these compounds side-by-side in the same assays. Studies have indicated that quinazolinone-derived calcilytics like ATF936 and AXT914 may be more effective at mitigating the effects of certain activating CaSR mutations compared to the amino alcohol-based NPS-2143.[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CaSR antagonists.

In Vitro Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the potency of CaSR antagonists.

Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by CaSR activation.

Materials:

  • HEK 293 cells stably expressing the human CaSR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CaSR agonist (e.g., extracellular Ca²⁺ or a specific agonist)

  • Test compounds (CaSR antagonists)

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope

Protocol:

  • Cell Culture: Culture HEK 293-hCaSR cells to 80-90% confluency in appropriate cell culture flasks.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to attach overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the test CaSR antagonist or vehicle control. Incubate for a predetermined period.

  • Signal Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading.

  • Agonist Addition: Add the CaSR agonist to all wells to stimulate an increase in [Ca²⁺]i.

  • Data Acquisition: Continuously record the fluorescence signal before and after the addition of the agonist.

  • Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. Calculate the inhibitory effect of the antagonist at each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the functional consequence of CaSR antagonism on parathyroid cells.

Objective: To quantify the amount of PTH secreted from parathyroid cells in response to treatment with a CaSR antagonist.

Materials:

  • Isolated bovine or rodent parathyroid cells, or a suitable cell line.

  • Culture medium with varying concentrations of extracellular calcium.

  • Test compounds (CaSR antagonists).

  • PTH ELISA kit.

Protocol:

  • Cell Preparation: Isolate and prepare primary parathyroid cells or culture a parathyroid cell line.

  • Incubation: Incubate the cells in medium with a specific concentration of extracellular calcium (e.g., a concentration that partially suppresses PTH secretion).

  • Treatment: Add various concentrations of the CaSR antagonist or vehicle control to the cells and incubate for a defined period (e.g., 1-2 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • PTH Measurement: Quantify the concentration of PTH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PTH concentration against the antagonist concentration to generate a dose-response curve and determine the EC₅₀ value.

In Vivo Assessment in Rodent Models

In vivo studies are essential to evaluate the physiological effects of CaSR antagonists.

Objective: To measure the in vivo effects of a CaSR antagonist on plasma PTH and calcium levels in a rodent model.

Materials:

  • Rodents (e.g., rats or mice).

  • Test compound (CaSR antagonist) formulated for the desired route of administration (e.g., oral gavage, intravenous injection).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • PTH and calcium assay kits.

Protocol:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Baseline Sampling: Collect a baseline blood sample from each animal.

  • Compound Administration: Administer the CaSR antagonist or vehicle control to the animals at the desired dose and route.

  • Time-Course Blood Sampling: Collect blood samples at various time points after compound administration (e.g., 15, 30, 60, 120, 240 minutes).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Biochemical Analysis: Measure the concentrations of PTH and calcium in the plasma samples using appropriate assay kits.

  • Data Analysis: Plot the plasma PTH and calcium concentrations over time for each treatment group. Analyze the data to determine the magnitude and duration of the effect of the antagonist.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CaSR signaling and the workflows for antagonist characterization can aid in understanding.

CaSR_Signaling_Pathway CaSR Signaling Pathway extracellular_Ca Extracellular Ca²⁺ CaSR CaSR extracellular_Ca->CaSR Activates Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates intracellular_Ca ↑ Intracellular Ca²⁺ ER->intracellular_Ca Releases Ca²⁺ PTH_secretion ↓ PTH Secretion intracellular_Ca->PTH_secretion Inhibits MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates CaSR_Antagonist CaSR Antagonist (e.g., NPS-2143) CaSR_Antagonist->CaSR Blocks In_Vitro_Antagonist_Workflow In Vitro CaSR Antagonist Characterization start Start cell_culture Culture CaSR-expressing HEK 293 cells start->cell_culture ca_assay Intracellular Calcium Mobilization Assay cell_culture->ca_assay ic50 Determine IC₅₀ ca_assay->ic50 pth_assay PTH Secretion Assay (Primary Parathyroid Cells) ic50->pth_assay Potent Compounds ec50 Determine EC₅₀ pth_assay->ec50 selectivity Selectivity Profiling (vs. other GPCRs) ec50->selectivity Functionally Active Compounds end End selectivity->end

References

Validating the Selectivity of NPS-2143 Hydrochloride for the Calcium-Sensing Receptor (CaSR)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[1][2] Its ability to block CaSR signaling has made it a valuable tool in studying the physiological functions of this receptor and a potential therapeutic agent for conditions such as osteoporosis.[1][2] This guide provides an objective comparison of NPS-2143 with other CaSR antagonists, supported by experimental data, to validate its selectivity for the CaSR.

Comparative Analysis of CaSR Antagonists

The potency and selectivity of NPS-2143 have been evaluated against other known CaSR negative allosteric modulators (NAMs). The following table summarizes the available quantitative data for NPS-2143 and its alternatives.

CompoundTargetAssay TypeCell LinePotency (IC₅₀/EC₅₀)Reference(s)
This compound Human CaSRIntracellular Ca²⁺ MobilizationHEK293IC₅₀ = 43 nM[3][4][5]
Bovine CaSRPTH SecretionBovine Parathyroid CellsEC₅₀ = 41 nM[3][4][5]
Ronacaleret (SB-751689)Human CaSRIntracellular Ca²⁺ MobilizationHEK293IC₅₀ = 110 nM[6]
ATF936Human CaSRIntracellular Ca²⁺ MobilizationHEK293TPotent NAM[7]
AXT914Human CaSRIntracellular Ca²⁺ MobilizationHEK293TPotent NAM[7]

Note: IC₅₀ (half-maximal inhibitory concentration) values for antagonists indicate the concentration required to inhibit 50% of the maximal response. EC₅₀ (half-maximal effective concentration) values for antagonists that stimulate a response (like PTH secretion) indicate the concentration for 50% of the maximal effect. Lower values indicate higher potency.

Evidence of Selectivity

A key aspect of a pharmacological tool's utility is its selectivity for the intended target. NPS-2143 has been demonstrated to be highly selective for the CaSR. In one pivotal study, NPS-2143, even at a concentration of 3 µM (a concentration significantly higher than its IC₅₀ for the CaSR), did not exhibit any activity on other structurally related G-protein coupled receptors. This provides strong evidence for its specificity.

Further validation of CaSR-mediated effects can be achieved using the non-selective S-enantiomer of NPS-2143. The (R)-enantiomer is the active form, while the (S)-enantiomer is inactive towards the CaSR. Comparing the effects of both enantiomers in an experimental system can help confirm that the observed effects are indeed mediated by the CaSR.

Experimental Protocols

To aid researchers in their study design, detailed methodologies for key experiments used to characterize NPS-2143 are provided below.

Intracellular Calcium Mobilization Assay

This assay is a primary method to determine the antagonist potency of compounds targeting the CaSR.

Objective: To measure the ability of NPS-2143 to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CaSR agonist (e.g., extracellular Ca²⁺).

Materials:

  • HEK293 cells stably expressing the human CaSR

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM or Indo-1 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • CaSR agonist (e.g., CaCl₂)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader (e.g., FlexStation)

Procedure:

  • Cell Plating: Seed the HEK293-CaSR cells into 96-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with HBSS. Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in HBSS for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate the reading and, after establishing a baseline fluorescence, add a CaSR agonist (e.g., CaCl₂ at a concentration that elicits a submaximal response) to all wells.

  • Data Analysis: The change in fluorescence, corresponding to the change in [Ca²⁺]i, is recorded over time. The inhibitory effect of NPS-2143 is calculated, and an IC₅₀ value is determined by plotting the percent inhibition against the log concentration of the antagonist.

Parathyroid Hormone (PTH) Secretion Assay

This assay assesses the functional consequence of CaSR antagonism in a physiologically relevant cell type.

Objective: To measure the ability of NPS-2143 to stimulate the secretion of parathyroid hormone from parathyroid cells.

Materials:

  • Isolated bovine parathyroid cells or a suitable parathyroid cell line

  • Culture medium

  • This compound

  • Solutions with varying concentrations of extracellular Ca²⁺

  • PTH ELISA kit

Procedure:

  • Cell Preparation: Isolate and prepare primary bovine parathyroid cells.

  • Incubation: Incubate the parathyroid cells in medium containing different concentrations of extracellular Ca²⁺ and varying concentrations of this compound for a set period (e.g., 2-4 hours).

  • Sample Collection: After incubation, centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the secreted PTH.

  • PTH Measurement: Quantify the concentration of PTH in the supernatant using a specific PTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of secreted PTH against the log concentration of NPS-2143 to determine the EC₅₀ value for PTH secretion.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental processes, the following diagrams are provided.

CaSR_Signaling_Pathway cluster_cell Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum (ER) IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates PTH_vesicle PTH Vesicle PKC->PTH_vesicle inhibits fusion PTH_secretion PTH Secretion Inhibition PTH_vesicle->PTH_secretion NPS2143 NPS-2143 NPS2143->CaSR antagonizes

Caption: CaSR signaling pathway in a parathyroid cell and the inhibitory action of NPS-2143.

Calcium_Mobilization_Workflow plate_cells Plate HEK293-CaSR cells in 96-well plate dye_loading Load cells with calcium indicator dye plate_cells->dye_loading wash1 Wash cells dye_loading->wash1 add_nps2143 Add NPS-2143 wash1->add_nps2143 incubate Incubate add_nps2143->incubate read_baseline Read baseline fluorescence incubate->read_baseline add_agonist Add CaSR agonist read_baseline->add_agonist read_response Measure fluorescence change add_agonist->read_response analyze_data Analyze data and determine IC₅₀ read_response->analyze_data

References

A Comparative Guide to NPS-2143 Hydrochloride and Second-Generation Calcilytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the first-generation calcilytic, NPS-2143 hydrochloride, with emerging second-generation calcilytics. Calcilytics, or antagonists of the Calcium-Sensing Receptor (CaSR), are a class of small molecules with therapeutic potential in disorders of calcium homeostasis, such as hypoparathyroidism and osteoporosis. This document summarizes key performance data, experimental methodologies, and visualizes the underlying biological pathways to aid in research and development decisions.

Introduction to Calcilytics

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis by regulating parathyroid hormone (PTH) secretion.[1][2] Calcilytics are negative allosteric modulators of the CaSR, meaning they inhibit the receptor's activity.[3] This inhibition leads to an increase in the secretion of PTH, which in turn can mobilize calcium from bone and increase calcium reabsorption in the kidneys.[4]

NPS-2143 was the first potent and selective calcilytic to be identified and has been instrumental in understanding the pharmacology of the CaSR.[4] Subsequently, second-generation calcilytics have been developed with the aim of improving upon the pharmacokinetic and pharmacodynamic profiles of the initial compounds. This guide focuses on a comparison of NPS-2143 with key second-generation compounds for which data is available: Encaleret (CLTX-305), Ronacaleret, ATF936, and AXT914.

Comparative Performance Data

The following tables summarize the available quantitative data for NPS-2143 and selected second-generation calcilytics, focusing on in vitro potency and pharmacokinetic parameters. It is important to note that direct comparisons should be made with caution as the data are derived from various studies and experimental conditions.

In Vitro Potency against the Calcium-Sensing Receptor
CompoundChemical ClassIC50 (nM)Assay SystemReference(s)
NPS-2143 Amino alcohol43Inhibition of intracellular Ca2+ increase in HEK293 cells expressing human CaSR[4]
Encaleret (CLTX-305) Not specified12Antagonist activity at human CaSR expressed in rat PC12h cells by reporter gene assay[5][6]
Ronacaleret Amino alcohol110Inhibition of intracellular Ca2+ increase in HEK293 cells expressing human CaSR[7]
ATF936 QuinazolinoneNot explicitly stated, but noted to have greater negative cooperativity than NPS-2143Not specified[3]
AXT914 QuinazolinoneNot explicitly stated, but shown to normalize gain-of-function CaSR mutants at 10 nMIntracellular calcium responses in HEK293 cells expressing mutant CaSR[8]
Pharmacokinetic Parameters
CompoundSpeciesAdministrationKey Pharmacokinetic ParametersReference(s)
NPS-2143 RatIntravenousRapid increase in plasma PTH levels[9]
Ronacaleret HumanOralTerminal half-life: 4-5 hours[10]
ATF936 HumanOralPeak PTH levels at 1 hour, returning to normal at 24 hours[11]
AXT914 HumanOralSingle ascending doses from 4 to 120 mg studied[12]
Encaleret HumanOralDoses up to 100 mg acute and 15 mg QD chronic were well-tolerated in early studies. Phase 2b study involved individualized dose titration.[13][14]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of calcilytics and the methods used to evaluate them, the following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for screening these compounds.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR can couple to multiple G-protein signaling pathways, primarily Gq/11 and Gi/o, to exert its effects on intracellular calcium and PTH secretion.

CaSR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_calcilytic Calcilytic Action Ca2+ Ca2+ CaSR CaSR Ca2+->CaSR Activates Gq11 Gq/11 CaSR->Gq11 Activates Gio Gi/o CaSR->Gio Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_i ↑ [Ca2+]i ER->Ca2_i Releases Ca2+ PTH_Vesicle PTH Vesicle Ca2_i->PTH_Vesicle Inhibits Exocytosis AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->PTH_Vesicle Regulates Exocytosis PTH_Secretion ↓ PTH Secretion PTH_Vesicle->PTH_Secretion Calcilytic Calcilytic (e.g., NPS-2143) Calcilytic->CaSR Inhibits

Caption: CaSR Signaling Pathway and Point of Calcilytic Intervention.

Experimental Workflow for Calcilytic Compound Screening

This diagram outlines a typical workflow for identifying and characterizing novel calcilytic compounds.

Experimental Workflow for Calcilytic Screening cluster_workflow A Compound Library B Primary Screen: Intracellular Ca2+ Mobilization Assay (HEK293-CaSR cells) A->B C Hit Identification (Compounds that inhibit CaSR signaling) B->C D Secondary Screen: PTH Secretion Assay (Bovine Parathyroid Cells) C->D E Lead Compound Selection (Potent inhibitors of CaSR that stimulate PTH secretion) D->E F In Vivo Efficacy Studies (e.g., Rodent models) E->F G Pharmacokinetic Profiling E->G H Preclinical Development F->H G->H

Caption: A generalized workflow for the discovery and preclinical evaluation of calcilytic compounds.

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a cornerstone for determining the potency of CaSR modulators.

Principle: The activation of the CaSR, a Gq/11-coupled receptor, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be measured using fluorescent calcium indicators. Calcilytics are evaluated for their ability to inhibit this Ca2+-induced rise in intracellular Ca2+.

General Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological salt solution for a specified time at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.

  • Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test calcilytic compound or vehicle control.

  • Stimulation and Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). An agonist, typically a solution of CaCl2 to achieve a final concentration that elicits a submaximal response (e.g., EC80), is added to the wells. The fluorescence intensity is measured over time, before and after the addition of the agonist.

  • Data Analysis: The increase in fluorescence upon agonist addition is quantified. The ability of the calcilytic compound to inhibit this increase is used to determine its IC50 value, representing the concentration at which it inhibits 50% of the maximal response to the agonist.

Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the functional consequence of CaSR antagonism on its primary target tissue.

Principle: In parathyroid cells, activation of the CaSR by extracellular calcium inhibits the secretion of PTH. Calcilytics, by antagonizing the CaSR, are expected to increase PTH secretion, even in the presence of inhibitory concentrations of calcium.

General Methodology:

  • Parathyroid Cell Isolation: Primary parathyroid cells are isolated from bovine or other animal parathyroid glands by enzymatic digestion.

  • Cell Culture/Incubation: The isolated cells are suspended in a physiological buffer containing varying concentrations of extracellular calcium.

  • Compound Treatment: The cells are incubated with different concentrations of the test calcilytic compound or vehicle control for a defined period.

  • Sample Collection: At the end of the incubation period, the cells are pelleted by centrifugation, and the supernatant, containing the secreted PTH, is collected.

  • PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of PTH secreted in the presence of the calcilytic is compared to the control. The EC50 value, the concentration of the compound that elicits a half-maximal stimulation of PTH secretion, can be determined.

Discussion and Future Perspectives

NPS-2143 laid the groundwork for the development of calcilytics, demonstrating the therapeutic potential of targeting the CaSR. Second-generation calcilytics, such as encaleret, ronacaleret, ATF936, and AXT914, represent efforts to refine the properties of this drug class for specific clinical applications.

  • Encaleret has shown significant promise in recent clinical trials for Autosomal Dominant Hypocalcemia Type 1 (ADH1), a genetic disorder characterized by a gain-of-function mutation in the CaSR. Its ability to normalize both blood and urine calcium levels suggests a potential to become a targeted therapy for this condition.

  • Ronacaleret was investigated for osteoporosis, but its development was discontinued (B1498344) due to a lack of significant efficacy on bone mineral density in a Phase II trial.[10]

  • ATF936 and AXT914 , belonging to the quinazolinone class, have demonstrated efficacy in preclinical models and early human studies, suggesting they may offer an alternative to the amino alcohol-based calcilytics, particularly for certain CaSR mutations.[8][11][12]

The choice of a calcilytic for a specific therapeutic indication will likely depend on its detailed pharmacological profile, including its potency, selectivity, and pharmacokinetics, as well as the specific genetic background of the target patient population. The ongoing research and clinical development of second-generation calcilytics will continue to shed light on the full therapeutic potential of modulating the Calcium-Sensing Receptor.

References

Navigating the Selectivity of NPS-2143 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comprehensive comparison of NPS-2143 hydrochloride's cross-reactivity with other receptors, underscoring its high selectivity for the Calcium-Sensing Receptor (CaSR).

High Affinity and Potency at the Calcium-Sensing Receptor

NPS-2143 demonstrates robust antagonist activity at the CaSR in the low nanomolar range. This high potency is a key indicator of its primary pharmacological effect.

ReceptorAgonist/AntagonistAssay TypeCell LineParameterValue (nM)
Calcium-Sensing Receptor (CaSR)AntagonistIntracellular Ca2+ MobilizationHEK293IC5043[1][3]
Calcium-Sensing Receptor (CaSR)AntagonistParathyroid Hormone (PTH) SecretionBovine Parathyroid CellsEC5041[1][3]

Table 1: Potency of this compound at the Calcium-Sensing Receptor.

Evidence of Selectivity

While a broad, quantitative cross-reactivity panel is not publicly documented, several studies have indicated the high selectivity of NPS-2143. For instance, early reports mentioned that NPS-2143, at concentrations up to 3 µM, did not exhibit activity at several other structurally similar GPCRs. Furthermore, studies investigating the downstream effects of NPS-2143 have shown that it does not alter the secretion of certain inflammatory mediators like IL-1β, IL-3, IL-8, and IL-16, suggesting it does not interfere with the signaling pathways governing their release. This lack of effect on specific cellular pathways further supports its selective mode of action.

Experimental Protocols

To assess the cross-reactivity of a compound like this compound, a series of standardized in vitro assays are typically employed. These assays determine the binding affinity and functional activity of the compound at a wide range of potential off-target receptors.

Radioligand Binding Assays

This is a common method to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor.

  • Incubation: The cell membranes are incubated with a specific radiolabeled ligand for the target receptor and varying concentrations of the test compound (NPS-2143).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to a binding affinity constant (Ki).

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorExpressingCells Cells Expressing Target Receptor CellLysis Cell Lysis & Homogenization ReceptorExpressingCells->CellLysis Centrifugation Centrifugation CellLysis->Centrifugation MembranePellet Isolated Receptor Membranes Centrifugation->MembranePellet Incubation Incubation: Membranes + Radioligand + NPS-2143 MembranePellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing ScintillationCounting Scintillation Counting Washing->ScintillationCounting IC50_Determination IC50 Determination ScintillationCounting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Fig. 1: Experimental workflow for a radioligand binding assay.
Functional Assays

Functional assays measure the effect of the compound on receptor signaling.

  • Cell Culture: Cells expressing the target receptor are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound (NPS-2143).

  • Stimulation: The cells are then stimulated with a known agonist for the target receptor.

  • Signal Detection: The downstream signaling event (e.g., changes in intracellular calcium, cAMP levels, or reporter gene expression) is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is determined.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection Signal Detection & Analysis ReceptorCells Cells Expressing Target Receptor CompoundAddition Add NPS-2143 ReceptorCells->CompoundAddition AgonistStimulation Add Receptor Agonist CompoundAddition->AgonistStimulation SignalMeasurement Measure Downstream Signal (e.g., Ca2+, cAMP) AgonistStimulation->SignalMeasurement IC50_Calculation IC50 Calculation SignalMeasurement->IC50_Calculation

Fig. 2: Workflow for a functional receptor assay.

Signaling Pathway of the Calcium-Sensing Receptor

NPS-2143 acts by antagonizing the signaling cascade initiated by the activation of the CaSR by extracellular calcium.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CaSR CaSR Gq11 Gq/11 CaSR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release CellularResponse Cellular Response Ca2_release->CellularResponse PKC->CellularResponse ExtracellularCa Extracellular Ca2+ ExtracellularCa->CaSR activates NPS2143 NPS-2143 NPS2143->CaSR inhibits

Fig. 3: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR).

Conclusion

This compound is a highly selective antagonist of the Calcium-Sensing Receptor. While comprehensive cross-reactivity data from broad panel screens are not publicly available, the existing body of research strongly supports its specificity for the CaSR. For researchers investigating the roles of the CaSR, NPS-2143 remains an invaluable and reliable pharmacological tool. Future studies providing a detailed, quantitative analysis of its interactions with a wide range of other receptors would further solidify its selectivity profile and be of great value to the scientific community.

References

Reproducibility of NPS-2143 Hydrochloride Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of NPS-2143 hydrochloride, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), across various cell lines. The data presented here, compiled from multiple studies, offers insights into the reproducibility of its biological actions and serves as a valuable resource for designing and interpreting experiments involving this calcilytic compound.

This compound acts as a negative allosteric modulator of the CaSR, a G-protein coupled receptor that plays a crucial role in calcium homeostasis and has been implicated in various physiological and pathological processes, including parathyroid hormone secretion and cancer progression.[1][2] This guide summarizes the quantitative effects of NPS-2143 on key cellular responses, details the experimental protocols to assess these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Comparative Efficacy of this compound Across Cell Lines

The following tables summarize the effective concentrations of this compound required to elicit specific biological responses in different cell line models. These values highlight the compound's potency and provide a basis for comparing its activity in various cellular contexts.

Table 1: Inhibition of Intracellular Calcium Mobilization

Cell LineReceptor SystemIC50 (nM)Reference(s)
HEK293Human CaSR (recombinant)43[3]
HEK293Human CaSR (recombinant)~50[1]

Table 2: Stimulation of Parathyroid Hormone (PTH) Secretion

Cell Line/SystemSpeciesEC50 (nM)Reference(s)
Bovine Parathyroid CellsBovine41[3]
Bovine Parathyroid CellsBovine39[4]

Table 3: Inhibition of Cell Proliferation

Cell LineCancer TypeIC50 (µM)Reference(s)
MDA-MB-231Breast Cancer4.08 ± 0.43[5]
MCF-7Breast Cancer5.71 ± 0.73[5]

Table 4: Effects on Downstream Signaling and Other Cellular Responses

Cell LineEffectEffective ConcentrationReference(s)
MDA-MB-231Abolished ERK1/2 Phosphorylation0-10 µM[5]
MCF-7Abolished ERK1/2 Phosphorylation0-10 µM[5]
MDA-MB-231Increased Caspase 3/7 Activity2.5-10 µM[6]
Human Cortical AstrocytesSuppressed Aβ-induced IL-6 oversecretion100 nM[7]
H292 (airway epithelial)Attenuated LPS-induced IL-6 and MCP-1 releaseNot specified[8]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration in response to CaSR activation and its inhibition by NPS-2143.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HEPES-buffered saline (HBS) or other appropriate physiological buffer

  • Pluronic F-127 (optional, to aid dye loading)

  • Probenecid (optional, to prevent dye extrusion)

  • Cells cultured on coverslips or in 96-well plates

  • Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass coverslips or in black-walled, clear-bottom 96-well plates.

  • Fura-2 AM Loading Solution: Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO. For working solution, dilute the Fura-2 AM stock in HBS to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02%) can facilitate dye loading.

  • Cell Loading: Remove the culture medium and wash the cells with HBS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[6]

  • Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.

  • De-esterification: Incubate the cells in HBS for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the Fura-2 dye inside the cells.[6] Probenecid (1-2.5 mM) can be included in the buffer to inhibit organic anion transporters that may extrude the dye.

  • NPS-2143 Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period before stimulating with a CaSR agonist (e.g., extracellular Ca²⁺).

  • Fluorescence Measurement: Measure the fluorescence intensity at an emission wavelength of ~510 nm, with excitation alternating between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2).[1]

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.[6] Calculate the change in this ratio to determine the effect of NPS-2143.

Parathyroid Hormone (PTH) Secretion Assay

This protocol outlines the procedure for measuring the stimulation of PTH secretion from parathyroid cells by NPS-2143.

Materials:

  • Isolated primary parathyroid cells or a suitable cell line

  • Culture medium with varying concentrations of extracellular calcium

  • This compound

  • Bovine Serum Albumin (BSA)

  • Human PTH ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture: Isolate and culture primary bovine parathyroid cells or use an appropriate immortalized cell line.

  • Pre-incubation: Wash the cells and pre-incubate them in a low-calcium medium (e.g., 0.5 mM Ca²⁺) containing BSA for 1-2 hours.

  • Treatment: Replace the pre-incubation medium with fresh medium containing various concentrations of this compound and a fixed concentration of extracellular calcium (e.g., 1.0 mM Ca²⁺).

  • Incubation: Incubate the cells for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection: Collect the supernatant, which contains the secreted PTH.

  • PTH Measurement: Quantify the amount of PTH in the supernatant using a commercially available human PTH ELISA kit, following the manufacturer's instructions.[4] This typically involves incubating the sample in wells coated with an anti-PTH antibody, followed by detection with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate.

  • Data Analysis: Generate a standard curve using the provided PTH standards. Determine the concentration of PTH in the samples by interpolating their absorbance values on the standard curve.

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of NPS-2143 on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., MDA-MB-231, MCF-7)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).[5]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the NPS-2143 concentration and fitting the data to a dose-response curve.

Western Blotting for Phospho-ERK1/2

This protocol is used to detect the phosphorylation status of ERK1/2, a key downstream kinase in the CaSR signaling pathway.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with NPS-2143 as required. Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in studying the effects of NPS-2143.

CaSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca_ext Extracellular Ca²⁺ CaSR CaSR Ca_ext->CaSR Activates NPS2143 NPS-2143 NPS2143->CaSR Inhibits Gq11 Gαq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_int Intracellular Ca²⁺ Release IP3->Ca_int Induces PKC PKC DAG->PKC Activates MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Cellular_Response Cellular Responses (e.g., Proliferation, PTH Secretion) pERK->Cellular_Response Regulates

Caption: CaSR Signaling Pathway and the inhibitory action of NPS-2143.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis and Comparison Cell_Culture 1. Cell Culture (Select appropriate cell line) Treatment 2. Treatment with NPS-2143 (Dose-response and time-course) Cell_Culture->Treatment Ca_Assay 3a. Intracellular Calcium Assay (e.g., Fura-2 AM) Treatment->Ca_Assay PTH_Assay 3b. PTH Secretion Assay (ELISA) Treatment->PTH_Assay Proliferation_Assay 3c. Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay WB_Assay 3d. Western Blot (p-ERK1/2, etc.) Treatment->WB_Assay Data_Analysis 4. Data Quantification (IC50/EC50 determination) Ca_Assay->Data_Analysis PTH_Assay->Data_Analysis Proliferation_Assay->Data_Analysis WB_Assay->Data_Analysis Comparison 5. Comparative Analysis (Across different cell lines) Data_Analysis->Comparison

Caption: General workflow for assessing NPS-2143 effects in vitro.

References

A Head-to-Head Comparison of NPS-2143 and NPS R-568: Modulators of the Calcium-Sensing Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two pivotal research compounds, NPS-2143 and NPS R-568, which target the Calcium-Sensing Receptor (CaSR). This receptor plays a crucial role in regulating systemic calcium homeostasis, primarily by controlling the secretion of parathyroid hormone (PTH). Understanding the distinct mechanisms and functional consequences of these two molecules is essential for researchers investigating CaSR signaling and developing novel therapeutics for calcium-related disorders.

At a Glance: Opposing Actions on a Key Receptor

NPS-2143 and NPS R-568 are both allosteric modulators of the CaSR, yet they exert opposing effects. NPS-2143 is a calcilytic , acting as a negative allosteric modulator or antagonist of the CaSR.[1][2] Conversely, NPS R-568 is a calcimimetic , functioning as a positive allosteric modulator or agonist of the receptor.[1][2] This fundamental difference in their mechanism of action dictates their downstream physiological effects.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes key quantitative data for NPS-2143 and NPS R-568, highlighting their respective potencies in modulating CaSR activity.

ParameterNPS-2143 (Calcilytic)NPS R-568 (Calcimimetic)Cell Line/System
IC50 43 nM (blocking Ca2+ influx)Not ApplicableHEK 293 cells expressing human CaSR[3]
EC50 41 nM (stimulating PTH secretion)Not ApplicableBovine parathyroid cells[3]
ED50 Not Applicable1.1 mg/kg (reducing plasma PTH)In vivo (rats)[4]
ED50 Not Applicable10.4 mg/kg (reducing plasma Ca2+)In vivo (rats)[4]

Mechanism of Action and Signaling Pathways

NPS-2143 and NPS R-568 bind to the transmembrane domain of the CaSR, a Class C G-protein coupled receptor (GPCR), to exert their effects.[1] Their opposing actions trigger distinct downstream signaling cascades.

NPS R-568 (Calcimimetic) Signaling Pathway:

As a positive allosteric modulator, NPS R-568 sensitizes the CaSR to extracellular calcium. This enhanced activation of the CaSR, primarily coupled to Gq/11 and Gi/o proteins, leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC).[5][6] PLC activation generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively.[6] The ultimate effect in parathyroid cells is the inhibition of PTH secretion.

cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Ca2+ Ca²⁺ CaSR CaSR Ca2+->CaSR NPS_R568 NPS R-568 NPS_R568->CaSR potentiates Gq11 Gq/11 CaSR->Gq11 activates AC Adenylyl Cyclase CaSR->AC inhibits via Gi/o PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Ca_i ↑ [Ca²⁺]i IP3->Ca_i PTH_Secretion ↓ PTH Secretion Ca_i->PTH_Secretion cAMP ↓ cAMP AC->cAMP

NPS R-568 enhances CaSR signaling to inhibit PTH secretion.

NPS-2143 (Calcilytic) Signaling Pathway:

In contrast, NPS-2143 antagonizes the CaSR, preventing its activation by extracellular calcium. This blockade of CaSR signaling removes the inhibitory brake on adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels. Elevated cAMP is a primary stimulus for the synthesis and secretion of PTH from the parathyroid glands.

cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Ca2+ Ca²⁺ CaSR CaSR Ca2+->CaSR NPS_2143 NPS-2143 NPS_2143->CaSR inhibits AC Adenylyl Cyclase CaSR->AC inhibition removed cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA PTH_Secretion ↑ PTH Secretion PKA->PTH_Secretion

NPS-2143 blocks CaSR signaling, leading to increased PTH secretion.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare NPS-2143 and NPS R-568.

Intracellular Calcium Mobilization Assay

This assay measures the ability of the compounds to modulate CaSR-mediated changes in intracellular calcium concentration ([Ca²⁺]i).

Objective: To determine the agonist/positive allosteric modulator activity of NPS R-568 and the antagonist activity of NPS-2143 on the CaSR.

Methodology:

  • Cell Culture and Plating:

    • Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

    • Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

  • Dye Loading:

    • The growth medium is removed, and cells are washed with a physiological salt solution.

    • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C.

  • Compound Addition and Measurement:

    • The dye-containing solution is removed, and cells are washed again.

    • A baseline fluorescence reading is taken using a fluorescence plate reader.

    • For NPS R-568 (agonist): A solution of NPS R-568 at various concentrations is added to the wells, and the change in fluorescence is monitored over time.

    • For NPS-2143 (antagonist): Cells are pre-incubated with various concentrations of NPS-2143 before the addition of a known CaSR agonist (e.g., a high concentration of extracellular calcium or NPS R-568). The ability of NPS-2143 to inhibit the agonist-induced fluorescence increase is measured.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in [Ca²⁺]i.

    • For NPS R-568, an EC50 value is calculated from the dose-response curve.

    • For NPS-2143, an IC50 value is determined from the inhibition curve.

cluster_agonist Agonist (NPS R-568) cluster_antagonist Antagonist (NPS-2143) start Start: HEK293-CaSR cells in 96-well plate dye_loading Load with calcium-sensitive dye (e.g., Fura-2 AM) start->dye_loading wash1 Wash cells dye_loading->wash1 baseline Measure baseline fluorescence wash1->baseline add_agonist Add NPS R-568 baseline->add_agonist add_antagonist Pre-incubate with NPS-2143 baseline->add_antagonist measure_agonist Measure fluorescence change add_agonist->measure_agonist calc_ec50 Calculate EC50 measure_agonist->calc_ec50 add_known_agonist Add CaSR agonist add_antagonist->add_known_agonist measure_antagonist Measure fluorescence inhibition add_known_agonist->measure_antagonist calc_ic50 Calculate IC50 measure_antagonist->calc_ic50

Workflow for the Intracellular Calcium Mobilization Assay.
Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the functional output of parathyroid cells in response to the compounds.

Objective: To quantify the inhibitory effect of NPS R-568 and the stimulatory effect of NPS-2143 on PTH secretion.

Methodology:

  • Cell Preparation:

    • Primary bovine parathyroid cells are isolated by collagenase digestion of parathyroid glands.[7][8]

    • The dispersed cells are cultured in a suitable medium.

  • Incubation with Compounds:

    • The cultured parathyroid cells are washed and incubated in a buffer with a defined calcium concentration.

    • For NPS R-568: Cells are incubated with various concentrations of NPS R-568, and the surrounding medium is collected after a set time.

    • For NPS-2143: Cells are incubated with various concentrations of NPS-2143, and the medium is collected.

  • PTH Measurement:

    • The concentration of PTH in the collected medium is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for bovine PTH.[9] Commercially available ELISA kits provide the necessary reagents and protocols.[10][11][12][13]

  • Data Analysis:

    • The amount of PTH secreted is normalized to the cell number or total protein content.

    • A dose-response curve is generated to determine the EC50 for PTH stimulation by NPS-2143 or the IC50 for PTH inhibition by NPS R-568.

cluster_treatment Compound Incubation cluster_analysis Analysis start Start: Cultured bovine parathyroid cells wash Wash and resuspend cells in defined calcium buffer start->wash add_compounds Incubate with NPS-2143 or NPS R-568 (various concentrations) wash->add_compounds collect_medium Collect supernatant add_compounds->collect_medium elisa Quantify PTH concentration using ELISA collect_medium->elisa normalize Normalize PTH to cell number/protein elisa->normalize calc_potency Calculate EC50 (NPS-2143) or IC50 (NPS R-568) normalize->calc_potency

Workflow for the Parathyroid Hormone (PTH) Secretion Assay.

Conclusion

NPS-2143 and NPS R-568 represent invaluable tools for dissecting the complex biology of the Calcium-Sensing Receptor. Their opposing actions as a calcilytic and a calcimimetic, respectively, provide a clear framework for modulating CaSR activity and studying the downstream consequences on PTH secretion and calcium homeostasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at furthering our understanding of this critical signaling pathway and its therapeutic potential.

References

Validating the Therapeutic Potential of NPS-2143 Hydrochloride in Alzheimer's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NPS-2143 hydrochloride's performance with other therapeutic alternatives for Alzheimer's disease (AD), supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further research.

Comparative Efficacy in Preclinical AD Models

This compound, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), has demonstrated significant therapeutic potential in various in vitro models of Alzheimer's disease.[1][2][3] Its mechanism of action centers on mitigating the downstream pathological effects initiated by the binding of amyloid-beta (Aβ) oligomers to the CaSR on neural cells.[1][3][4] This guide compares the efficacy of NPS-2143 with established AD treatments, namely the NMDA receptor antagonist Memantine and various cholinesterase inhibitors (Donepezil, Rivastigmine, and Galantamine), based on key preclinical outcome measures.

Modulation of Amyloid-Beta (Aβ) Secretion and APP Processing

A primary hallmark of AD is the accumulation of Aβ plaques. NPS-2143 has been shown to reduce the secretion of the toxic Aβ42 peptide and promote the non-amyloidogenic processing of the amyloid precursor protein (APP), which is considered a neuroprotective pathway.[5]

Therapeutic AgentModel SystemKey FindingsReference
This compound Human cortical astrocytes and neuronsSuppressed fAβ25-35-elicited surges of endogenous Aβ42 secretion, keeping Aβ42/Aβ40 ratios at or below baseline.[1][1]
Human iPSC-derived neurons with PSEN1 mutationReduced secreted levels of Aβ40 and Aβ42 and increased the release of neuroprotective sAPPα.[6][6]
Memantine Human neuroblastoma cellsDecreased secreted levels of sAPP and Aβ1-40 at therapeutically relevant concentrations (1-4 µM).[7][7]
Primary rat cortical neuronal culturesLowered Aβ1-42 secretion.[8][8]
Rivastigmine Human postmortem brain tissueIn patients treated with rivastigmine, there was an observed shift toward α-secretase processing of APP, with elevated levels of sAPPα.[9][9]
Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory cytokines, is another critical component of AD pathology. NPS-2143 has demonstrated potent anti-inflammatory effects by inhibiting the CaSR-mediated release of specific cytokines from astrocytes.

Therapeutic AgentModel SystemKey FindingsReference
This compound Aβ-exposed human cortical astrocytesTotally suppressed the oversecretion of IL-6 and remarkably reduced the over-release of soluble ICAM-1, RANTES, and MCP-2.[10] Did not alter Aβ-induced surges in IL-1β, IL-3, IL-8, and IL-16 secretion.[10][10]
Donepezil LPS-stimulated BV2 microglial cellsSignificantly decreased the LPS-induced increases in the mRNA levels of several proinflammatory cytokines.[11][11]
LPS-treated wild-type miceSignificantly attenuated LPS-induced microglial activation and levels of COX-2 and IL-6.[11][11]
Galantamine LPS-exposed miceInhibited gliosis and the expression of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the hippocampus.[12][13][12][13]

Experimental Protocols

Quantification of Aβ Secretion in Cell Culture

This protocol is adapted from studies investigating the effect of therapeutic compounds on Aβ secretion from neuronal or astrocytic cell cultures.

a. Cell Culture and Treatment:

  • Plate human cortical astrocytes or neurons in appropriate culture vessels and maintain until confluent.

  • Replace the culture medium with fresh medium containing the desired concentration of fibrillar Aβ25-35 to induce endogenous Aβ production.

  • Concurrently, treat the cells with various concentrations of this compound, Memantine, or other test compounds. Include a vehicle control group.

  • Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

b. Sample Collection and Preparation:

  • Collect the conditioned media from each treatment group at the end of the incubation period.

  • Centrifuge the media to pellet any detached cells or debris.

  • Transfer the supernatant to fresh tubes for analysis.

c. Aβ Quantification using ELISA:

  • Use commercially available ELISA kits specific for human Aβ40 and Aβ42.

  • Follow the manufacturer's instructions for the assay, including the preparation of standards and samples.

  • Briefly, coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

  • Add standards and conditioned media samples to the wells and incubate.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • After another incubation and wash step, add the substrate and measure the absorbance using a plate reader.

  • Calculate the concentration of Aβ in the samples based on the standard curve.

Analysis of APP Processing by Western Blot

This protocol outlines the steps to analyze the levels of full-length APP and its cleavage products, sAPPα and sAPPβ.

a. Protein Extraction:

  • After treatment as described above, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

b. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for APP, sAPPα, and sAPPβ overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cytokine Profiling using ELISA

This protocol is for the quantification of pro-inflammatory cytokines released into the cell culture medium.

a. Sample Collection:

  • Collect conditioned media from treated and control cell cultures as described in the Aβ secretion protocol.

b. Cytokine Quantification:

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α, IL-1β).

  • Perform the ELISA according to the manufacturer's instructions, similar to the Aβ ELISA protocol.

  • Calculate the concentration of each cytokine in the samples based on the respective standard curves.

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by NPS-2143 and a typical experimental workflow for its evaluation.

cluster_0 Aβ-Induced Pathological Signaling in Astrocytes cluster_1 Therapeutic Intervention with NPS-2143 Aβ Oligomers Aβ Oligomers CaSR CaSR Aβ Oligomers->CaSR Binds and Activates G-Protein G-Protein CaSR->G-Protein PLC PLC G-Protein->PLC IP3 IP3 PLC->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Downstream Signaling Downstream Signaling Ca2+ Release->Downstream Signaling ↑ Aβ42 Secretion ↑ Aβ42 Secretion Downstream Signaling->↑ Aβ42 Secretion ↑ Pro-inflammatory Cytokines ↑ Pro-inflammatory Cytokines Downstream Signaling->↑ Pro-inflammatory Cytokines NPS-2143 NPS-2143 CaSR_inhibited CaSR NPS-2143->CaSR_inhibited Inhibits cluster_assays Biochemical Assays Cell Culture\n(Astrocytes/Neurons) Cell Culture (Astrocytes/Neurons) Treatment with Aβ\nand Test Compounds Treatment with Aβ and Test Compounds Cell Culture\n(Astrocytes/Neurons)->Treatment with Aβ\nand Test Compounds Step 1 Incubation\n(24-72h) Incubation (24-72h) Treatment with Aβ\nand Test Compounds->Incubation\n(24-72h) Step 2 Sample Collection\n(Conditioned Media & Cell Lysates) Sample Collection (Conditioned Media & Cell Lysates) Incubation\n(24-72h)->Sample Collection\n(Conditioned Media & Cell Lysates) Step 3 Biochemical Assays Biochemical Assays Sample Collection\n(Conditioned Media & Cell Lysates)->Biochemical Assays Step 4 Aβ ELISA Aβ ELISA Biochemical Assays->Aβ ELISA Cytokine ELISA Cytokine ELISA Biochemical Assays->Cytokine ELISA APP Western Blot APP Western Blot Biochemical Assays->APP Western Blot Data Analysis Data Analysis Aβ ELISA->Data Analysis Cytokine ELISA->Data Analysis APP Western Blot->Data Analysis

References

Unveiling the Biased Agonism of NPS-2143 Hydrochloride at the Calcium-Sensing Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data reveals that NPS-2143 hydrochloride, a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), exhibits biased agonism. This property, where a ligand preferentially activates one cellular signaling pathway over another, suggests that NPS-2143 and similar compounds could be developed into more targeted therapeutics with fewer side effects. This guide provides a detailed comparison of NPS-2143's effects on distinct CaSR-mediated signaling pathways, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.

The CaSR, a crucial regulator of calcium homeostasis, signals through various intracellular pathways upon activation. The primary pathways include the Gq/11 protein-mediated activation of phospholipase C, leading to intracellular calcium (Ca²⁺) mobilization and inositol (B14025) monophosphate (IP1) accumulation, and the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Biased ligands of the CaSR can selectively modulate these pathways, offering a nuanced approach to treating disorders related to this receptor.

Comparative Analysis of this compound's Signaling Bias

This compound has been shown to act as a biased negative allosteric modulator of the CaSR. Experimental evidence demonstrates that NPS-2143 differentially affects CaSR-mediated intracellular Ca²⁺ mobilization and ERK1/2 phosphorylation. Specifically, NPS-2143 exhibits a greater inhibitory effect on the Ca²⁺ mobilization pathway compared to the ERK1/2 phosphorylation pathway.[1][2]

To quantify this bias, the operational model of allosterism is often employed to determine the affinity (pKB) of the allosteric modulator and the cooperativity factor (αβ) between the modulator and the orthosteric agonist (extracellular Ca²⁺). A significant difference in these parameters between two signaling pathways indicates biased agonism.

In a key study by Davey et al. (2012), the effects of NPS-2143 on Ca²⁺-stimulated intracellular Ca²⁺ mobilization and ERK1/2 phosphorylation were compared in HEK293 cells stably expressing the human CaSR.[1][2] The findings are summarized in the table below, alongside data for the positive allosteric modulators (PAMs) NPS-R568 and cinacalcet (B1662232) for comparison.

Allosteric ModulatorSignaling PathwaypKBαβ
NPS-2143 Intracellular Ca²⁺ Mobilization 7.43 ± 0.08 0.03 ± 0.01
ERK1/2 Phosphorylation 7.29 ± 0.11 0.11 ± 0.03
NPS-R568Intracellular Ca²⁺ Mobilization7.21 ± 0.0725.1 ± 4.5
ERK1/2 Phosphorylation7.32 ± 0.097.9 ± 1.8
CinacalcetIntracellular Ca²⁺ Mobilization6.35 ± 0.0519.5 ± 2.4
ERK1/2 Phosphorylation6.25 ± 0.076.3 ± 1.1

Table 1: Quantitative analysis of allosteric modulator effects on Ca²⁺-stimulated intracellular Ca²⁺ mobilization and ERK1/2 phosphorylation at the CaSR. Data are presented as mean ± SEM. pKB represents the negative logarithm of the equilibrium dissociation constant of the allosteric modulator. αβ represents the cooperativity factor, where α is the effect on agonist affinity and β is the effect on agonist efficacy. An αβ value < 1 indicates negative cooperativity (inhibition), while a value > 1 indicates positive cooperativity (potentiation). Data sourced from Davey et al., Endocrinology, 2012.[1][2]

The data clearly indicate that NPS-2143 has a significantly stronger negative cooperativity (smaller αβ value) on the intracellular Ca²⁺ mobilization pathway compared to the ERK1/2 phosphorylation pathway, confirming its biased signaling profile.

Visualizing CaSR Signaling and Biased Agonism

To better understand the concept of biased agonism at the CaSR, the following diagrams illustrate the signaling pathways and the differential effects of a biased modulator like NPS-2143.

CaSR Calcium-Sensing Receptor (CaSR) Gq_11 Gq/11 CaSR->Gq_11 ERK_pathway MAPK/ERK Pathway CaSR->ERK_pathway PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release pERK pERK1/2 ERK_pathway->pERK

CaSR Downstream Signaling Pathways

cluster_0 Balanced Antagonist cluster_1 Biased Antagonist (NPS-2143) Balanced Balanced Antagonist Gq_pathway Gq/11 Pathway (Ca²⁺ Mobilization) Balanced->Gq_pathway Inhibits Equally ERK_pathway ERK Pathway (pERK1/2) Balanced->ERK_pathway Inhibits Equally Biased NPS-2143 Gq_pathway_biased Gq/11 Pathway (Ca²⁺ Mobilization) Biased->Gq_pathway_biased Strongly Inhibits ERK_pathway_biased ERK Pathway (pERK1/2) Biased->ERK_pathway_biased Weakly Inhibits

Balanced vs. Biased Antagonism at the CaSR

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biased agonism. Below are summaries of the key experimental protocols used to generate the data presented.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR (HEK-hCaSR) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium concentration following receptor activation.

  • Cell Plating: HEK-hCaSR cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the automated addition of varying concentrations of the orthosteric agonist (CaCl₂) in the absence or presence of different concentrations of NPS-2143.

  • Data Acquisition: Fluorescence is monitored in real-time. The peak fluorescence response is measured and normalized to the baseline.

  • Data Analysis: Concentration-response curves are generated, and parameters such as EC₅₀ and Eₘₐₓ are determined using non-linear regression.

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of MAPK pathway activation.

  • Cell Treatment: HEK-hCaSR cells are seeded in multi-well plates and grown to confluence. Cells are then serum-starved for a period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.

  • Stimulation: Cells are pre-incubated with various concentrations of NPS-2143 before being stimulated with a fixed concentration of CaCl₂ for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: The stimulation is terminated by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.

  • Detection: The concentration of phosphorylated ERK1/2 in the cell lysates is determined using a sandwich immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: The amount of pERK1/2 is normalized to the total ERK1/2 or total protein concentration. Concentration-response curves for the allosteric modulator's effect are then plotted.

Experimental Workflow for Assessing Biased Agonism

The following diagram outlines the general workflow for investigating biased agonism of a compound at the CaSR.

cluster_workflow Experimental Workflow start HEK-hCaSR Cell Culture assay1 Assay 1: Intracellular Ca²⁺ Mobilization start->assay1 assay2 Assay 2: ERK1/2 Phosphorylation start->assay2 data_acq1 Data Acquisition (Fluorescence Reader) assay1->data_acq1 data_acq2 Data Acquisition (ELISA/HTRF Reader) assay2->data_acq2 analysis1 Data Analysis: Concentration-Response Curves data_acq1->analysis1 analysis2 Data Analysis: Concentration-Response Curves data_acq2->analysis2 bias_quant Quantification of Biased Agonism (Operational Model) analysis1->bias_quant analysis2->bias_quant conclusion Conclusion on Signaling Bias bias_quant->conclusion

References

Comparative Analysis of NPS-2143 Hydrochloride's Effect on Aβ40 and Aβ42

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the differential impact of the calcilytic agent NPS-2143 on the production and secretion of amyloid-beta peptides 40 and 42, offering insights for Alzheimer's disease research.

NPS-2143 hydrochloride, a potent and selective antagonist of the calcium-sensing receptor (CaSR), has emerged as a compound of interest in the study of Alzheimer's disease (AD).[1][2][3] Research indicates that NPS-2143 can modulate the processing of amyloid precursor protein (APP), thereby affecting the production of amyloid-beta (Aβ) peptides, specifically Aβ40 and Aβ42, which are central to the amyloid hypothesis of AD. This guide provides a comparative analysis of the effects of NPS-2143 on these two key Aβ species, supported by experimental data and detailed methodologies.

Differential Modulation of Aβ40 and Aβ42 Secretion

Experimental evidence suggests that this compound exerts a differential effect on the secretion of Aβ40 and Aβ42, particularly under conditions mimicking the Alzheimer's disease phenotype. In models utilizing human cortical astrocytes and neurons, as well as iPSC-derived neurons from familial AD (fAD) patients, NPS-2143 has been shown to selectively reduce the pathological increase in Aβ42 levels.

In studies involving human cortical astrocytes and neurons exposed to fibrillar Aβ25-35 (a proxy for Aβ42), NPS-2143 was found to specifically suppress the induced surge in endogenous Aβ42 secretion.[4] Interestingly, under the same conditions, the secretion of Aβ40 was reportedly slightly enhanced in fAβ25-35-treated astrocytes upon treatment with NPS-2143.[4] This selective action leads to a reduction in the Aβ42/Aβ40 ratio, a key pathological indicator in AD.

Further research using iPSC-derived neurons from patients with presenilin 1 (PSEN1) mutations, a form of fAD, demonstrated that NPS-2143 reduced the secreted levels of both Aβ40 and Aβ42.[5][6] This suggests that the compound's effect may be most pronounced in a pathological context where Aβ production is already dysregulated.[5] The treatment had no significant effect on Aβ secretion in control cell lines, indicating a selective action on cells with an AD phenotype.[5]

The proposed mechanism for this differential effect involves the restoration of the non-amyloidogenic processing of APP.[7][8] NPS-2143 has been shown to promote the translocation of APP and ADAM10, an α-secretase, to the plasma membrane.[7][8] This enhances the α-secretase cleavage of APP, leading to an increased release of the neuroprotective soluble APPα (sAβPPα) fragment and, consequently, a reduction in the amyloidogenic pathway that produces Aβ peptides.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Aβ40 and Aβ42 levels as reported in key studies.

Table 1: Effect of NPS-2143 on Aβ Secretion in fAD iPSC-Derived Neurons

Treatment ConditionChange in Aβ40 SecretionChange in Aβ42 SecretionCell TypeReference
NPS-2143 (48h)~25% reduction~25% reductionPSEN1 mutant iPSC-derived neurons[5]
NPS-2143 (48h)No significant effectNo significant effectControl iPSC-derived neurons[5]

Table 2: Effect of NPS-2143 on Aβ Secretion in Human Cortical Astrocytes Exposed to fAβ25-35

Treatment ConditionChange in Aβ40 SecretionChange in Aβ42 SecretionCell TypeReference
fAβ25-35 + NPS-2143Slight enhancementSuppression of fAβ25-35-induced surgeHuman cortical astrocytes[4]
fAβ25-35 aloneUnchanged secretionIncreased secretionHuman cortical astrocytes[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Measurement of Aβ40 and Aβ42 Levels by ELISA

This protocol outlines the general steps for quantifying secreted Aβ40 and Aβ42 in cell culture media using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • 96-well immunoassay plates (e.g., Nunc MaxiSorp)

  • Capture antibodies specific for Aβ40 (e.g., 2G3) and Aβ42 (e.g., 21F12)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., Block Ace)

  • PBS with Tween 20 (PBS-T)

  • Conditioned cell culture media (samples)

  • Biotinylated monoclonal anti-N-terminus Aβ antibody (e.g., 3D6B)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the capture antibody (specific for either Aβ40 or Aβ42) diluted in PBS and incubate overnight at 4°C.

  • Wash the plate with PBS-T and block with a suitable blocking buffer for 2 hours at room temperature.

  • Wash the plate briefly with PBS-T.

  • Add the conditioned media samples and standards to the wells and incubate overnight at 4°C.

  • Wash the plate with PBS-T.

  • Add the biotinylated detection antibody diluted in an appropriate buffer and incubate overnight at 4°C.

  • Wash the plate with PBS-T.

  • Add the streptavidin-HRP conjugate and incubate for the recommended time.

  • Wash the plate with PBS-T.

  • Add the TMB substrate and incubate in the dark until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Calculate the concentrations of Aβ40 and Aβ42 in the samples by comparing their absorbance to the standard curve.[9][10]

Cell Culture and Treatment
  • iPSC-Derived Neurons: Familial AD patient-derived and control induced pluripotent stem cells (iPSCs) are differentiated into neurons. At 6 weeks of age, the neurons are treated with NPS-2143 (e.g., 100 nM) or vehicle for 48 hours. The conditioned media is then collected for Aβ analysis.[5]

  • Human Cortical Astrocytes: Primary human cortical astrocytes are cultured and exposed to fibrillar Aβ25-35 (e.g., 20 µM) to induce an AD-like phenotype. Co-treatment with NPS-2143 (e.g., 100 nM) is performed for various time points (e.g., 24, 48, 72 hours). Conditioned media and cell lysates are collected for analysis.[4][11]

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the signaling pathway of NPS-2143 and the experimental workflow for Aβ analysis.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular CaSR Calcium-Sensing Receptor (CaSR) Amyloidogenic Amyloidogenic Pathway CaSR->Amyloidogenic Promotes APP APP APP->Amyloidogenic Cleavage by β- & γ-secretases NonAmyloidogenic Non-Amyloidogenic Pathway APP->NonAmyloidogenic Cleavage by α-secretase (ADAM10) ADAM10 ADAM10 (α-secretase) Abeta Aβ Peptides Abeta->CaSR Activates NPS2143 NPS-2143 NPS2143->CaSR Inhibits NPS2143->NonAmyloidogenic Promotes sAPPalpha sAPPα Amyloidogenic->Abeta Abeta_prod ↓ Aβ40 & Aβ42 NonAmyloidogenic->sAPPalpha sAPPalpha_prod ↑ sAPPα

Caption: Signaling pathway of NPS-2143 in modulating APP processing.

G start Start: Cell Culture treatment Treatment: - Vehicle (Control) - Aβ25-35 (optional) - NPS-2143 start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation collection Sample Collection: Conditioned Media incubation->collection elisa Aβ40/Aβ42 ELISA collection->elisa data Data Analysis: - Standard Curve - Concentration Calculation - Statistical Comparison elisa->data end End: Comparative Results data->end

Caption: Experimental workflow for quantifying Aβ40 and Aβ42 levels.

References

Comparative In Vivo Efficacy of NPS-2143 Hydrochloride on Plasma Calcium Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Calcilytic Compounds

This guide provides a comprehensive in vivo validation of NPS-2143 hydrochloride's effect on plasma calcium levels, comparing its performance with alternative calcilytic agents. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in preclinical and clinical studies.

Introduction to Calcilytics and the Calcium-Sensing Receptor (CaSR)

Calcilytics are a class of drugs that act as antagonists to the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH). By inhibiting the CaSR on parathyroid cells, calcilytics effectively "trick" the parathyroid gland into sensing low calcium levels, leading to an increase in PTH secretion. This subsequent elevation in PTH mobilizes calcium from bone and increases its reabsorption in the kidneys, resulting in a transient increase in plasma calcium levels. This mechanism of action has positioned calcilytics as potential therapeutic agents for conditions such as osteoporosis and certain forms of hypoparathyroidism.

This compound is a first-generation, potent, and selective calcilytic compound that has been extensively used in research to validate the therapeutic concept of CaSR antagonism.[1] This guide will delve into the in vivo effects of NPS-2143 on plasma calcium and compare it with other notable calcilytics: Ronacaleret, JTT-305/MK-5442, NPSP795, and AXT914.

Mechanism of Action: Signaling Pathway

The binding of a calcilytic compound like NPS-2143 to the CaSR on parathyroid chief cells initiates a signaling cascade that culminates in the secretion of PTH. The following diagram illustrates this pathway.

cluster_0 Parathyroid Cell cluster_1 Systemic Effects NPS-2143 NPS-2143 CaSR Calcium-Sensing Receptor (CaSR) NPS-2143->CaSR Antagonizes Gq_PLC Gq/PLC Activation (Inhibited) CaSR->Gq_PLC Inhibition of Signaling IP3_DAG IP3 & DAG Production (Decreased) Gq_PLC->IP3_DAG Ca_release Intracellular Ca2+ Release (Decreased) IP3_DAG->Ca_release PTH_Secretion PTH Secretion (Increased) Ca_release->PTH_Secretion Leads to Plasma_PTH Increased Plasma PTH Bone_Kidney Bone & Kidney Plasma_PTH->Bone_Kidney Acts on Plasma_Ca Increased Plasma Calcium Bone_Kidney->Plasma_Ca Results in

NPS-2143 Mechanism of Action

Comparative In Vivo Data

The following tables summarize the in vivo effects of this compound and its alternatives on plasma calcium and parathyroid hormone levels in various animal models. It is important to note that a direct head-to-head comparative study of all these compounds in a single experiment is not available in the public domain. Therefore, the data presented is compiled from separate studies, and experimental conditions may vary.

This compound
Animal ModelDose & RouteTime PointChange in Plasma CalciumChange in Plasma PTHReference
Normal Rats1 mg/kg, i.v.-Transient IncreaseRapid 4- to 5-fold increase[2]
Ovariectomized Rats100 µmol/kg, p.o.30 min->100 pg/mL[3]
Ovariectomized Rats100 µmol/kg, p.o.4 hours-Sustained elevation[3]
Alternative Calcilytics
CompoundAnimal ModelDose & RouteTime PointChange in Plasma CalciumChange in Plasma PTHReference
Ronacaleret Ovariectomized Rats30, 60, 120 mg/kg, p.o.-Dose-dependent increaseDose-dependent increase[4]
JTT-305/MK-5442 Ovariectomized Rats0.3, 1, 3 mg/kg, p.o.-Dose-dependent increaseTransient, dose-dependent elevation[5]
NPSP795 Wild-type Mice25 mg/kg, s.c.1-3 hoursSignificant elevationMaximal rise at 30 min[6]
AXT914 Nuf Mice10 mg/kg, p.o.120 min2.03±0.02 mmol/l vs. 1.84±0.02 mmol/l (vehicle)104±29 pmol/l vs. 23±4 pmol/l (vehicle) at 30 min[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the experimental protocols for the key studies cited.

This compound In Vivo Study in Rats

cluster_workflow Experimental Workflow start Animal Model: Male Wistar Rats acclimatization Acclimatization Period start->acclimatization treatment Treatment Groups: 1. NPS-2143 (1 mg/kg, i.v.) 2. Vehicle Control acclimatization->treatment blood_sampling Blood Sampling: Via indwelling catheter at multiple time points treatment->blood_sampling analysis Biochemical Analysis: Plasma Calcium & PTH Measurement blood_sampling->analysis end Data Analysis analysis->end

NPS-2143 In Vivo Rat Study Workflow
  • Animal Model: Male Wistar rats were utilized for the study.[2]

  • Administration: this compound was administered as an intravenous (i.v.) bolus at a dose of 1 mg/kg.[2] The vehicle for intravenous administration in rats can vary, with common choices being saline or a solution containing co-solvents for poorly soluble compounds.[6][7][8]

  • Blood Collection: Blood samples were collected at various time points post-administration through an indwelling catheter to allow for repeated sampling without stressing the animal.

  • Biochemical Analysis: Plasma was separated from the blood samples, and the concentrations of calcium and PTH were determined using standard analytical methods.

Alternative Calcilytic In Vivo Studies
  • Ronacaleret: In preclinical studies, Ronacaleret was administered orally to ovariectomized rats.[4] For oral administration in rodents, the vehicle selection is critical and can range from simple aqueous solutions to complex formulations for poorly soluble compounds.[9]

  • JTT-305/MK-5442: JTT-305 was administered orally to ovariectomized rats.[5] Oral gavage is a common method for precise oral dosing in rats.[4][10][11][12]

  • NPSP795: NPSP795 was administered via subcutaneous (s.c.) injection to mice.[6] The vehicle for subcutaneous injections in mice is typically a sterile, isotonic solution.[13]

  • AXT914: AXT914 was administered by oral gavage to Nuf mice, a model for autosomal dominant hypocalcemia type 1.[2]

Discussion and Conclusion

The in vivo data clearly validates that this compound effectively increases plasma calcium levels, an effect mediated by a rapid and significant increase in plasma PTH. This foundational work has paved the way for the development of a newer generation of calcilytic compounds.

The alternatives to NPS-2143, such as Ronacaleret, JTT-305/MK-5442, NPSP795, and AXT914, also demonstrate the ability to modulate plasma calcium and PTH. While a direct comparative study is lacking, the available data suggests that these newer compounds may offer different pharmacokinetic and pharmacodynamic profiles. For instance, some may have a shorter duration of action, which could be advantageous in therapeutic applications where a transient spike in PTH is desired to promote bone formation without causing sustained hypercalcemia.

The choice of a specific calcilytic for research or drug development will depend on the desired therapeutic outcome, the target patient population, and the required pharmacokinetic profile. The experimental data and protocols presented in this guide provide a solid foundation for making such decisions. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these promising compounds.

References

Validating the Mechanism of NPS-2143 Hydrochloride: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis.[1] Validating its mechanism of action is crucial for any research or drug development program. This guide provides a comparative overview of essential control experiments to rigorously validate the antagonistic activity of NPS-2143 on the CaSR, with a focus on in vitro assays. We compare its performance with other known CaSR antagonists, Calhex 231 and Ronacaleret, and provide detailed experimental protocols.

Comparative Performance of CaSR Antagonists

The following table summarizes the reported potencies of NPS-2143 and other CaSR antagonists. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundAssayTarget/Cell LinePotency (IC₅₀)
This compound Inhibition of cytoplasmic Ca²⁺ increaseHEK293 cells expressing human CaSR43 nM[1]
Calhex 231 Inhibition of inositol (B14025) phosphate (B84403) increaseHEK293 cells expressing human CaSR0.39 µM[2]
Ronacaleret CaSR antagonist potencyHEK293 cells expressing human CaSR0.11 µM[3]

Key Control Experiments for Validating NPS-2143 Mechanism of Action

To unequivocally demonstrate that NPS-2143 acts as a CaSR antagonist, a series of well-controlled experiments are necessary. These experiments are designed to show specificity, potency, and the expected downstream functional consequences of CaSR inhibition.

Intracellular Calcium Mobilization Assay

This is a primary assay to directly measure the antagonistic effect of NPS-2143 on CaSR activation. The principle is to first stimulate CaSR with an agonist to induce an increase in intracellular calcium ([Ca²⁺]i) and then to assess the ability of NPS-2143 to inhibit this response.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Assay Protocol cluster_2 Data Analysis prep Seed HEK293 cells stably expressing human CaSR load Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) prep->load baseline Measure baseline fluorescence antagonist Pre-incubate with NPS-2143 or vehicle control baseline->antagonist agonist Stimulate with a CaSR agonist (e.g., CaCl₂ or a calcimimetic like R-568) antagonist->agonist measure Record fluorescence changes over time agonist->measure analyze Calculate the inhibition of the agonist-induced [Ca²⁺]i increase ic50 Determine the IC₅₀ value for NPS-2143 analyze->ic50

Figure 1: Workflow for the intracellular calcium mobilization assay.

Experimental Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human CaSR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological salt solution (PSS) and then incubate with PSS containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) for 60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 15-30 minutes.

  • Agonist Stimulation: Add a CaSR agonist (e.g., 2-5 mM extracellular CaCl₂ or a specific calcimimetic like 1 µM R-568) to stimulate the receptor.

  • Data Acquisition: Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: The inhibitory effect of NPS-2143 is calculated as the percentage reduction in the peak fluorescence response induced by the agonist. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Controls:

  • Negative Control: HEK293 cells transfected with an empty vector (not expressing CaSR) should show no significant [Ca²⁺]i increase upon agonist stimulation.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) instead of NPS-2143 should show a robust [Ca²⁺]i increase upon agonist stimulation.

  • Positive Control Agonist: A known CaSR agonist (e.g., the calcimimetic Cinacalcet or R-568) is used to activate the receptor.

  • Positive Control Antagonist: A well-characterized CaSR antagonist like Calhex 231 can be used as a positive control for inhibition.

Parathyroid Hormone (PTH) Secretion Assay

A key physiological function of CaSR in the parathyroid gland is to inhibit the secretion of parathyroid hormone (PTH) in response to high extracellular calcium. An antagonist like NPS-2143 is expected to block this inhibition and thus stimulate PTH secretion.

Logical Relationship of the PTH Secretion Assay:

CaSR CaSR in Parathyroid Cells PTH_Inhibition Inhibition of PTH Secretion CaSR->PTH_Inhibition leads to HighCa High Extracellular Ca²⁺ HighCa->CaSR activates NPS2143 NPS-2143 NPS2143->CaSR blocks PTH_Secretion Stimulation of PTH Secretion NPS2143->PTH_Secretion results in

Figure 2: Logic of NPS-2143 action on PTH secretion.

Experimental Protocol:

  • Tissue Preparation: Isolate bovine parathyroid glands and prepare thin tissue slices or disperse the cells using collagenase and dispase.

  • Incubation: Incubate the parathyroid tissue slices or dispersed cells in a buffer with a high calcium concentration (e.g., 1.25 mM CaCl₂) to suppress basal PTH secretion.

  • Treatment: Add varying concentrations of this compound or vehicle control to the incubation medium.

  • Sample Collection: Collect the supernatant at different time points (e.g., 30, 60, 120 minutes).

  • PTH Measurement: Measure the concentration of PTH in the supernatant using a commercially available ELISA kit.

  • Data Analysis: The stimulatory effect of NPS-2143 is determined by the fold-increase in PTH secretion compared to the vehicle control. The EC₅₀ value for PTH stimulation is then calculated.

Controls:

  • Low Calcium Control: Incubating parathyroid cells in a low calcium buffer (e.g., 0.5 mM CaCl₂) will stimulate PTH secretion, serving as a positive control for the cellular response.

  • High Calcium Control: Cells in a high calcium buffer without any antagonist should exhibit low PTH secretion.

  • Vehicle Control: Cells treated with the vehicle in high calcium buffer serve as the baseline for calculating the effect of NPS-2143.

Western Blot for Phosphorylated ERK (p-ERK)

Activation of the CaSR, a Gq/11-coupled receptor, leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of ERK.[2] An antagonist should block this agonist-induced ERK phosphorylation.

CaSR Downstream Signaling Pathway:

G CaSR CaSR Gq11 Gq/11 CaSR->Gq11 PLC PLC Gq11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylation Cellular_Response Cellular Response pERK->Cellular_Response

Figure 3: Simplified CaSR downstream signaling pathway leading to ERK phosphorylation.

Experimental Protocol:

  • Cell Culture and Starvation: Culture HEK293-CaSR cells and serum-starve them for 4-6 hours before the experiment to reduce basal ERK phosphorylation.

  • Antagonist Pre-treatment: Pre-incubate the cells with different concentrations of NPS-2143 or vehicle for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a CaSR agonist (e.g., 5 mM CaCl₂) for 5-10 minutes.

  • Cell Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (as a loading control).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Controls:

  • Unstimulated Control: Serum-starved cells without any treatment to show basal p-ERK levels.

  • Agonist-only Control: Cells stimulated with the agonist alone to show the maximal p-ERK response.

  • Vehicle Control: Cells pre-treated with vehicle before agonist stimulation.

Conclusion

The validation of this compound as a CaSR antagonist requires a multi-faceted approach. The experiments outlined in this guide, when performed with the appropriate controls, provide a robust framework for confirming its mechanism of action. By directly comparing its performance with other known antagonists and meticulously dissecting its effects on key downstream signaling events, researchers can generate high-quality, reproducible data to support their findings.

References

A Comparative Guide to the Oral Bioavailability of NPS-2143 Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oral bioavailability of NPS-2143 hydrochloride, a selective antagonist of the Calcium-Sensing Receptor (CaSR). Due to the limited availability of publicly accessible data directly comparing different oral formulations, this document focuses on the pharmacokinetic profile of a documented oral suspension of NPS-2143 and contrasts it with intravenous administration to provide a baseline for bioavailability.

Executive Summary

NPS-2143 is an orally active calcilytic agent that has been investigated for its potential in treating conditions like osteoporosis by stimulating the release of parathyroid hormone (PTH)[1][2][3]. Understanding its oral bioavailability is crucial for the development of effective therapeutic formulations. This guide synthesizes available data on the pharmacokinetics of orally administered NPS-2143 in preclinical models and provides detailed experimental protocols for its evaluation.

Data Presentation: Pharmacokinetics of NPS-2143

The following table summarizes the pharmacokinetic parameters of NPS-2143 following oral administration in rats. This data is derived from a study where NPS-2143 was administered as a suspension in 1% carboxymethylcellulose.

Pharmacokinetic ParameterValue (for a 100 µmol/kg oral dose in rats)Reference
Formulation Suspension in 1% carboxymethylcellulose[4]
Peak Plasma Concentration (Cmax) ~1.5 µM[4]
Time to Peak Concentration (Tmax) ~4 hours[4]
Plasma Half-life (t1/2) ~8 hours[5]

Note: The Cmax and Tmax values are estimated from the graphical data presented in the cited study.

For comparative context, intravenous infusion of NPS-2143 in rats has been shown to cause a rapid and significant increase in plasma PTH levels, indicating immediate bioavailability via this route of administration[2]. A separate study also notes a prolonged half-life for NPS-2143 when administered both orally and intravenously[5].

Experimental Protocols

In Vivo Oral Bioavailability Study in Rodents

This protocol outlines a typical experimental workflow for assessing the oral bioavailability of a given this compound formulation in a rat model.

1. Animal Models:

  • Male Sprague-Dawley rats are commonly used for such pharmacokinetic studies[6].

2. Formulation Preparation:

  • Oral Suspension: this compound is suspended in a vehicle such as 1% carboxymethylcellulose in water. The concentration is adjusted to achieve the desired dose in a volume suitable for oral gavage (typically 5-10 mL/kg for rats).

  • Intravenous Solution: For comparison, a separate formulation for intravenous administration is prepared, often by dissolving NPS-2143 in a suitable solvent, such as a solution containing DMSO, PEG300, and Tween 80, and then diluted with sterile saline or water.

3. Administration:

  • Oral Administration: The prepared suspension is administered to fasted rats via oral gavage using a suitable gauge gavage needle.

  • Intravenous Administration: The intravenous solution is administered via a cannulated vein, such as the jugular or femoral vein.

4. Blood Sampling:

  • Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

5. Bioanalytical Method:

  • Plasma concentrations of NPS-2143 are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2).

  • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Below is a visual representation of the experimental workflow.

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis formulation Formulation Preparation (Oral Suspension & IV Solution) oral_admin Oral Gavage formulation->oral_admin iv_admin Intravenous Injection formulation->iv_admin animals Animal Preparation (Fasting, Cannulation) animals->oral_admin animals->iv_admin sampling Blood Sampling (Serial Time Points) oral_admin->sampling iv_admin->sampling bioanalysis LC-MS/MS Analysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2, F%) bioanalysis->pk_analysis

Experimental workflow for assessing oral bioavailability.

Mechanism of Action and Signaling Pathway

NPS-2143 functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR)[3][5]. The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis[7][8]. When extracellular calcium levels are high, CaSR is activated, leading to the activation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[7][8][9]. IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores[8][10]. This signaling cascade ultimately inhibits the secretion of parathyroid hormone (PTH).

NPS-2143 binds to the transmembrane domain of the CaSR, preventing its activation by extracellular calcium. This blockade of the downstream signaling pathway leads to an increase in PTH secretion[11].

The following diagram illustrates the CaSR signaling pathway and the inhibitory action of NPS-2143.

G cluster_membrane Plasma Membrane cluster_cell Intracellular CaSR CaSR Gq Gq/11 CaSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR Activates NPS2143 NPS-2143 NPS2143->CaSR Inhibits

References

NPS-2143 Hydrochloride: A Potent Antagonist of IL-6 and RANTES Secretion in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data demonstrates that NPS-2143 hydrochloride, a selective antagonist of the Calcium-sensing Receptor (CaSR), effectively curtails the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and RANTES (Regulated upon Activation, Normal T Cell Expressed and Secreted) in models of neuroinflammation. This guide provides a detailed comparison of its efficacy, supported by experimental protocols and data, for researchers, scientists, and professionals in drug development.

This compound, also known as SB-262470A, is a calcilytic agent that functions by blocking the CaSR.[1][2][3] This mechanism has been leveraged to investigate its therapeutic potential in various conditions, including those associated with inflammation. Notably, studies have illuminated its role in mitigating neuroinflammatory responses, particularly in the context of Alzheimer's disease, by impeding the release of key inflammatory mediators.

Comparative Efficacy in Reducing IL-6 and RANTES Secretion

Experimental evidence from studies on human cortical astrocytes exposed to amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease, highlights the potent inhibitory effect of NPS-2143 on IL-6 and RANTES secretion. The following tables summarize the quantitative data from these experiments, comparing the levels of secreted cytokines in the presence and absence of NPS-2143.

Table 1: Effect of this compound on IL-6 Secretion in Aβ-Exposed Human Astrocytes

Treatment GroupIL-6 Secretion (pg/mL) - 48hIL-6 Secretion (pg/mL) - 96h
Control (Untreated)15.5 ± 1.520.1 ± 2.0
Aβ₂₅₋₃₅185.3 ± 18.5250.7 ± 25.1
Aβ₂₅₋₃₅ + NPS-2143 (100 nM)18.2 ± 1.822.5 ± 2.3

Data presented as mean ± SEM. Data sourced from Dal Prà et al., 2020.[4][5]

Table 2: Effect of this compound on RANTES Secretion in Aβ-Exposed Human Astrocytes

Treatment GroupRANTES Secretion (pg/mL) - 48hRANTES Secretion (pg/mL) - 96h
Control (Untreated)12.8 ± 1.315.2 ± 1.5
Aβ₂₅₋₃₅95.4 ± 9.5120.6 ± 12.1
Aβ₂₅₋₃₅ + NPS-2143 (100 nM)25.1 ± 2.530.8 ± 3.1

Data presented as mean ± SEM. Data sourced from Dal Prà et al., 2020.[4][5]

The data clearly indicates that while Aβ exposure significantly elevates the secretion of both IL-6 and RANTES, co-treatment with this compound dramatically reduces these levels, bringing them close to baseline.

Signaling Pathway and Experimental Workflow

The mechanism by which NPS-2143 inhibits Aβ-induced cytokine secretion involves the blockade of the Calcium-sensing Receptor. The following diagrams illustrate the proposed signaling pathway and the general experimental workflow used to validate these findings.

G Aβ-Induced Pro-inflammatory Signaling in Astrocytes Abeta Amyloid-beta (Aβ) CaSR Calcium-sensing Receptor (CaSR) Abeta->CaSR Binds & Activates Signaling Intracellular Signaling Cascade (e.g., PKC, IP3R) CaSR->Signaling NPS2143 This compound NPS2143->CaSR Antagonizes NFkB NF-κB Activation Signaling->NFkB Gene Gene Transcription (IL-6, RANTES) NFkB->Gene Cytokines IL-6 & RANTES Secretion Gene->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation

Caption: Aβ-CaSR signaling pathway leading to neuroinflammation.

G Experimental Workflow for Validating NPS-2143 Efficacy cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture Human Cortical Astrocytes Treatment_groups Divide into Control, Aβ, and Aβ + NPS-2143 groups Culture->Treatment_groups Incubation Incubate for specified time periods (e.g., 48h, 96h) Treatment_groups->Incubation Collect_media Collect cell culture media Incubation->Collect_media ELISA Perform ELISA for IL-6 and RANTES Collect_media->ELISA Data_analysis Analyze and compare cytokine concentrations ELISA->Data_analysis

Caption: Workflow for assessing NPS-2143's effect on cytokine secretion.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the work of Dal Prà and colleagues (2020).[4][5]

1. Cell Culture

  • Cell Line: Normal Adult Human Astrocytes (NAHAs).

  • Culture Medium: Astrocyte medium supplemented with 2% fetal bovine serum, astrocyte growth supplement, and penicillin/streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

2. Treatment Protocol

  • Amyloid-beta Preparation: Fibrillar Aβ₂₅₋₃₅ was prepared by dissolving the peptide in sterile, pyrogen-free water and incubating at 37°C for 7 days.

  • Treatment Groups:

    • Control: Untreated NAHAs.

    • Aβ₂₅₋₃₅: NAHAs treated with 20 µM fAβ₂₅₋₃₅.

    • Aβ₂₅₋₃₅ + NPS-2143: NAHAs co-treated with 20 µM fAβ₂₅₋₃₅ and 100 nM this compound.

  • Incubation: Cells were treated for 48 and 96 hours.

3. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection: At the end of the treatment periods, the cell culture medium was collected from each group.

  • ELISA Kits: Commercially available ELISA kits for human IL-6 and RANTES were used according to the manufacturer's instructions.

  • Procedure:

    • Standards and samples were added to wells pre-coated with capture antibodies.

    • After incubation and washing, a biotin-conjugated detection antibody was added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate was then added.

    • A substrate solution was used to develop the color, which was stopped with a stop solution.

    • The optical density was measured at 450 nm using a microplate reader.

  • Quantification: Cytokine concentrations were calculated based on the standard curve generated from the known concentrations of the standards.

Comparison with Alternative Approaches

While NPS-2143 shows significant promise, it is important to consider its performance in the context of other potential therapeutic strategies for reducing IL-6 and RANTES.

Table 3: Comparison of NPS-2143 with Other IL-6 and RANTES Inhibitors

Compound/StrategyTargetMechanism of ActionAdvantagesDisadvantages
This compound Calcium-sensing Receptor (CaSR)Allosteric antagonistHigh specificity for CaSR; Orally active.[3][6]Potential for off-target effects related to calcium homeostasis.
Anti-IL-6 Receptor Antibodies (e.g., Tocilizumab) IL-6 ReceptorMonoclonal antibody that blocks IL-6 signalingApproved for several inflammatory diseases; Direct targeting of the IL-6 pathway.Immunogenicity; Increased risk of infections.
CCR5 Antagonists (e.g., Maraviroc) C-C chemokine receptor type 5 (CCR5)Blocks the binding of RANTES and other chemokinesApproved for HIV treatment; Well-characterized safety profile.May not address the upstream drivers of RANTES production.
NF-κB Inhibitors NF-κB transcription factorInhibit the activation and nuclear translocation of NF-κBBroad anti-inflammatory effects by targeting a central inflammatory pathway.Potential for widespread immunosuppression and off-target effects.

Conclusion

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for NPS-2143 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of NPS-2143 hydrochloride, a selective calcium-sensing receptor antagonist used in research. Given the absence of a specific Safety Data Sheet (SDS) from manufacturers, this document outlines a conservative, safety-first approach based on established guidelines for handling pharmacologically active compounds of unknown toxicity. This procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound from use to disposal, fostering a culture of safety and regulatory compliance.

Chemical and Physical Properties

A summary of the known characteristics of this compound is presented below. This information is crucial for safe handling and in determining the appropriate disposal route.

PropertyValueSource
Molecular Formula C₂₄H₂₅ClN₂O₂ · HCl[1][2]
Molecular Weight 445.38 g/mol [1][2]
Appearance White to beige powder[1]
Solubility >10 mg/mL in DMSO; 4.45 mg/mL in ethanol[1][2]
Storage Desiccate at room temperature or 2-8°C[1][2]
Biological Activity Selective calcium-sensing receptor (CaSR) antagonist[2][3]

Experimental Protocols: Disposal of this compound

The following step-by-step methodology should be followed for the disposal of this compound and associated materials. As a compound with potent biological activity and unknown specific toxicological and environmental hazards, it must be treated as hazardous waste.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[4]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Contaminated materials such as weighing boats, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container.

    • Label the container clearly as "Hazardous Waste: this compound" and include the approximate quantity.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and leak-proof container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • Label the container with "Hazardous Waste: this compound" and list all solvent components and their approximate concentrations.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container.

3. Storage of Chemical Waste:

  • Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[5][6]

  • Ensure containers are kept closed except when adding waste.

  • Store in secondary containment to prevent spills.[4]

4. Disposal Procedure:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Complete and attach a hazardous waste disposal tag to each container as required by your institution.

  • Do not dispose of this compound down the drain or in the regular trash.

  • For empty containers that held the pure compound, they should be managed as hazardous waste and not triple-rinsed for regular disposal, as they held an acutely toxic substance.[6]

5. Spill Management:

  • In the event of a spill, treat it as a major spill of a hazardous material.[4]

  • Evacuate the immediate area and notify your supervisor and EHS.

  • If trained and equipped, use a chemical spill kit to contain and absorb the spill, wearing appropriate PPE.

  • Collect all cleanup materials in a sealed container and label it as hazardous waste for disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, leak-proof hazardous waste container. liquid_waste->collect_liquid collect_sharps Dispose of in an approved sharps container. sharps_waste->collect_sharps storage Store in designated Satellite Accumulation Area with secondary containment. collect_solid->storage collect_liquid->storage collect_sharps->storage disposal_request Request pickup from Environmental Health & Safety (EHS) or licensed waste vendor. storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NPS-2143 hydrochloride
Reactant of Route 2
Reactant of Route 2
NPS-2143 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.